molecular formula C9H5BrClN B070218 8-Bromo-2-chloroquinoline CAS No. 163485-86-7

8-Bromo-2-chloroquinoline

Cat. No.: B070218
CAS No.: 163485-86-7
M. Wt: 242.5 g/mol
InChI Key: ZXSUGMMMZOMZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-chloroquinoline (CAS 163485-86-7) is a versatile halogenated quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features both bromine and chlorine atoms on its quinoline scaffold, providing distinct reactive sites for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions. Quinoline derivatives are privileged structures in drug development due to their broad biological activities. The 8-bromo-2-chloro substitution pattern makes this compound particularly valuable for constructing molecular libraries targeting various therapeutic areas. Research indicates that brominated quinoline analogs can inhibit hemozoin crystallization in malaria parasites, demonstrating potential as antimalarial agents . Furthermore, 8-hydroxyquinoline derivatives, which can be synthesized from precursors like this compound, exhibit diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities . This compound is especially useful for developing metabotropic glutamate receptor (mGluR1) antagonists for neuropathic pain research , and for creating protein tyrosine kinase inhibitors with antitumor properties . The molecular framework allows for structure-activity relationship studies by modifying the 2 and 8 positions to optimize binding affinity and selectivity against biological targets. Specifications: • CAS Number: 163485-86-7 • Molecular Formula: C₉H₅BrClN • Molecular Weight: 242.50 g/mol • Storage: Store under inert gas (nitrogen or argon) at 2-8°C This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSUGMMMZOMZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449740
Record name 8-bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163485-86-7
Record name 8-bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-2-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated quinoline derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom on the benzene ring and a chlorine atom on the pyridine ring, provides two distinct reactive sites. This disubstituted quinoline core is of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, found in a wide array of pharmacologically active compounds, most notably antimalarials.[1][2] The strategic placement of halogens on the this compound molecule allows for selective functionalization through various cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures and the exploration of new chemical entities in drug discovery.[3]

This guide offers a comprehensive overview of the core , providing essential data and procedural insights for its effective use in a laboratory setting.

Molecular Structure and Identification

The fundamental structure of this compound consists of a quinoline ring system substituted with bromine at position 8 and chlorine at position 2.[4] This arrangement dictates its chemical reactivity and physical properties.

Caption: Molecular Structure of this compound.

Key Identifiers:

  • CAS Number: 163485-86-7[4][5]

  • Molecular Formula: C₉H₅BrClN

  • Molecular Weight: 242.50 g/mol

  • InChI Key: ZXSUGMMMZOMZTD-UHFFFAOYSA-N[6]

  • Canonical SMILES: C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl[6]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Appearance Pale yellow or White to off-white solid/powder.[4]
Boiling Point 325.741 °C at 760 mmHg (Predicted)[4]
Density 1.673 g/cm³ (Predicted)[4]
Solubility Sparingly soluble in water.[4]
XlogP 3.8 (Predicted)[6]

Note: Some properties, such as boiling point and density, are predicted values and should be considered estimates.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the positions of the hydrogen and carbon atoms. Spectroscopic data for this compound is available in chemical databases.[7]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight (242.50 g/mol ) and isotopic distribution pattern characteristic of a compound containing one bromine and one chlorine atom.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the quinoline ring and the C-Cl and C-Br bonds.

The causality behind utilizing this suite of techniques is self-validating: NMR elucidates the precise atomic arrangement, MS confirms the overall mass and elemental composition, and IR verifies the presence of key functional groups. Together, they provide an unambiguous structural confirmation.

Synthesis and Reactivity

This compound is a key organic intermediate used in more complex syntheses.[4] While specific, detailed synthesis procedures are proprietary or found within patent literature, general synthetic strategies for related halo-quinolines often involve multi-step reactions starting from simpler aniline precursors. For instance, the synthesis of a related compound, Quinoline, 8-bromo-2-chloro-3-iodo-, involves a three-step process starting from 2-bromoaniline.[8]

The reactivity of this compound is dominated by its two halogen substituents. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the bromine atom at the 8-position is well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for sequential and site-selective modifications, making it a versatile tool for building molecular diversity.

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry.[9] 8-aminoquinoline derivatives, for example, are the basis for antimalarial drugs like Primaquine.[2] Similarly, 8-hydroxyquinoline derivatives are explored for a wide range of biological activities, including anticancer and antimicrobial effects.[9][10]

Given this context, this compound serves as a valuable starting material for developing novel therapeutic agents. Its structure can be elaborated to explore new derivatives as:

  • Antiviral Agents: The 2-chloroquinoline moiety has been used as a pharmacophore to design dual inhibitors of SARS-CoV-2 proteases.[3]

  • Anticancer Agents: The quinoline core is frequently incorporated into molecules designed to target cancer cells.[9]

  • Antimalarial Drugs: It can be used to synthesize novel analogues of existing 8-substituted quinoline antimalarials.[1][2]

Safety and Handling

Based on available safety data for structurally similar compounds like 8-Bromo-4-chloroquinoline, this compound should be handled with care.

  • Hazard Classification: It is classified as acutely toxic if swallowed and can cause serious eye damage.[11]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[11][12]

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

    • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Store locked up.[4][11]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[11]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

    • In Case of Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12]

General Experimental Workflow for Characterization

A rigorous and self-validating workflow is essential to confirm the identity, purity, and properties of a chemical intermediate like this compound before its use in further synthetic steps.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Structure Structural Verification (NMR, MS) Purification->Structure Purified Sample Purity Purity Assessment (HPLC, TLC) Structure->Purity Confirmed Structure PhysChem Physicochemical Props. (Melting Point, Solubility) Purity->PhysChem Confirmed Purity (>95%) Final Final PhysChem->Final Fully Characterized Intermediate

Caption: General workflow for the synthesis and characterization of a chemical intermediate.

Step-by-Step Methodology:

  • Synthesis and Purification: The compound is first synthesized via an appropriate organic reaction pathway. The resulting crude product is then purified, typically using techniques like column chromatography or recrystallization, to remove unreacted starting materials and byproducts.

  • Structural Verification: The purified sample is subjected to spectroscopic analysis. ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms, while high-resolution mass spectrometry (HRMS) verifies the exact molecular formula. This step ensures the correct molecule has been synthesized.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the sample. A high purity level (typically >95%) is required for use in subsequent reactions, especially in a drug development context, to ensure reproducibility and avoid side reactions.

  • Physicochemical Property Determination: Once structure and purity are confirmed, key physical properties like melting point and solubility are experimentally determined. The melting point provides a quick check of purity (impurities tend to depress and broaden the melting range), while solubility data is critical for designing downstream experimental conditions.

Conclusion

This compound is a well-defined chemical entity with significant potential as a versatile intermediate in pharmaceutical and chemical research. Its distinct physicochemical properties, coupled with the strategic placement of two different halogen atoms, provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for researchers aiming to leverage this compound in their synthetic and drug discovery endeavors.

References

An In-Depth Technical Guide to 8-Bromo-2-chloroquinoline: Properties, Synthesis, and Strategic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with halogenated heterocyclic compounds. We will delve into the core characteristics of 8-bromo-2-chloroquinoline, a versatile and strategically important building block. The focus will be on providing not just data, but actionable insights into its synthesis, reactivity, and application, grounded in established chemical principles.

Part 1: Core Physicochemical Profile

This compound is a disubstituted quinoline, a heterocyclic aromatic scaffold that forms the core of numerous approved pharmaceuticals. The strategic placement of a bromine atom on the benzene ring and a chlorine atom on the pyridine ring imparts distinct and orthogonal reactivity, making it a highly valuable intermediate for constructing diverse molecular libraries.

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometry calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₅BrClN[1][2][3]
Molecular Weight 242.50 g/mol [2][3][4]
CAS Number 163485-86-7[1][3][5][6]
Appearance Pale yellow solid[6]
InChI Key ZXSUGMMMZOMZTD-UHFFFAOYSA-N[7]
Canonical SMILES C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl[7]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via the chlorination of its corresponding quinolinone precursor, 8-bromoquinolin-2(1H)-one. This transformation is a cornerstone reaction in quinoline chemistry.

Experimental Protocol: Synthesis via Chlorination

This protocol details the conversion of 8-bromoquinolin-2(1H)-one to this compound.

Causality: The choice of phosphorus oxychloride (POCl₃) is deliberate and critical. It acts as both a chlorinating and a dehydrating agent, efficiently converting the amide-like oxygen of the quinolinone into a chloro group. This is a robust and widely used method for such transformations.[8]

Step-by-Step Methodology:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent quenching of the reagent.

  • Reagents: To the flask, add 8-bromoquinolin-2(1H)-one (1.0 equivalent). Slowly and carefully, add phosphorus oxychloride (POCl₃, ~5-10 equivalents) in a dropwise manner. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed slowly in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_reaction Chlorination Substrate 8-Bromoquinolin-2(1H)-one Reagent Phosphorus Oxychloride (POCl₃) Reflux Substrate->Reagent Product This compound Reagent->Product

Caption: Synthetic conversion of 8-bromoquinolin-2(1H)-one.

Part 3: Strategic Reactivity for Derivative Synthesis

The true utility of this compound in drug discovery lies in the differential reactivity of its two halogen substituents. This allows for selective, sequential modification, enabling the construction of complex molecules from a single starting scaffold.

  • C2-Position (Chloro): The chlorine atom is attached to the electron-deficient pyridine ring. This makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr) with a wide range of nucleophiles (e.g., amines, alcohols, thiols).

  • C8-Position (Bromo): The bromine atom is on the electron-rich benzene ring. It is an ideal handle for Palladium-Catalyzed Cross-Coupling Reactions , such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity_Diagram cluster_C2 C2-Position Reactivity cluster_C8 C8-Position Reactivity Parent This compound C2_Reaction Nucleophilic Aromatic Substitution (SₙAr) Parent->C2_Reaction C8_Reaction Pd-Catalyzed Cross-Coupling Parent->C8_Reaction C2_Product 2-Amino/Alkoxy/Thio- 8-bromoquinolines C2_Reaction->C2_Product R-NH₂ / R-OH Base C8_Product 8-Aryl/Alkenyl/Alkynyl- 2-chloroquinolines C8_Reaction->C8_Product R-B(OH)₂ / etc. Pd Catalyst, Base

Caption: Orthogonal reactivity of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling at C8

This protocol describes a general procedure for a Suzuki-Miyaura reaction to functionalize the C8 position, leaving the C2-chloro group intact for subsequent modification.

Causality: The choice of a palladium catalyst, a suitable ligand, and a base is fundamental to the catalytic cycle of the Suzuki reaction. The palladium complex undergoes oxidative addition into the C-Br bond (which is more reactive than the C-Cl bond in this context), followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.

Step-by-Step Methodology:

  • Setup: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Solvent: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), followed by a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 8-aryl-2-chloroquinoline product.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its halogenated derivatives are critical for developing new therapeutic agents.[9] Derivatives of this compound are explored for a range of biological activities. The ability to selectively introduce different functional groups at the C2 and C8 positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Anticancer Agents: Many quinoline-based compounds function as kinase inhibitors by targeting ATP-binding sites in enzymes crucial for cancer cell signaling, such as EGFR, VEGFR-2, and PI3K/Akt.[10]

  • Antibacterial Agents: The quinoline core is present in several antibacterial drugs. Novel derivatives are being investigated to combat drug-resistant bacterial strains like E. coli and S. aureus.[11]

  • Antimalarial Drugs: The 8-aminoquinoline class, famously represented by primaquine, is essential for treating malaria.[9] this compound serves as a precursor for novel 8-aminoquinoline analogues.

Part 5: Hazard Profile and Safe Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H301Toxic if swallowed[12]
Serious Eye Damage H318Causes serious eye damage[12]
Protocol: Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13]

  • Engineering Controls: Handle the solid and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[13] In case of accidental contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

References

An In-Depth Technical Guide to the Synthesis of 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Bromo-2-chloroquinoline is a key heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development. The guide delves into two strategic approaches: a direct, one-pot Vilsmeier-Haack cyclization and a classical two-step sequence involving the formation and subsequent chlorination of a quinolinone intermediate. Each methodology is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 8-position and a chlorine atom at the 2-position of the quinoline nucleus imparts specific physicochemical properties and provides orthogonal synthetic handles for further functionalization. The 2-chloro substituent is particularly valuable as it is susceptible to nucleophilic substitution, allowing for the introduction of various moieties such as amines, alcohols, and thiols. The 8-bromo substituent, on the other hand, is ideal for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual functionality makes this compound a highly versatile intermediate for the synthesis of complex molecules with potential therapeutic applications.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several routes. This guide will focus on two of the most logical and field-proven strategies, each with its own set of advantages.

Pathway 1: Direct Synthesis via Vilsmeier-Haack Reaction

This modern and efficient approach constructs the 2-chloroquinoline core in a single cyclization step from a readily available N-arylacetamide. The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic systems.

Pathway 2: Classical Two-Step Synthesis

This traditional and robust pathway involves the initial construction of the 8-bromo-2-hydroxyquinoline (8-bromoquinolin-2(1H)-one) intermediate, followed by a chlorination step to yield the final product. This method offers a different set of strategic advantages, particularly in terms of precursor availability and scalability.

Pathway 1: In-Depth Analysis of the Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction provides a direct and elegant route to 2-chloro-3-formylquinolines from N-arylacetamides.[1] While the primary product of this reaction is the 3-formyl derivative, this pathway is highly relevant as the formyl group can be readily removed or transformed if not desired in the final product. For the synthesis of this compound, the starting material is N-(2-bromophenyl)acetamide.

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Vilsmeier-Haack Pathway cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: (Optional) Deformylation 2-Bromoaniline 2-Bromoaniline N-(2-bromophenyl)acetamide N-(2-bromophenyl)acetamide 2-Bromoaniline->N-(2-bromophenyl)acetamide Acetic Anhydride 8-Bromo-2-chloro-3-formylquinoline 8-Bromo-2-chloro-3-formylquinoline N-(2-bromophenyl)acetamide->8-Bromo-2-chloro-3-formylquinoline POCl3, DMF This compound This compound 8-Bromo-2-chloro-3-formylquinoline->this compound Oxidative or Reductive Cleavage

Vilsmeier-Haack pathway to this compound.

Causality Behind Experimental Choices:

The Vilsmeier-Haack reagent is an electrophilic species, a chloroiminium salt, generated in situ from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[2] The N-(2-bromophenyl)acetamide acts as the nucleophile. The reaction proceeds through several key steps:

  • Formation of the Vilsmeier Reagent: POCl3 activates the carbonyl oxygen of DMF, which is then attacked by the chloride ion to form the electrophilic Vilsmeier reagent.

  • Electrophilic Attack: The Vilsmeier reagent is attacked by the enol or enamine tautomer of the N-(2-bromophenyl)acetamide.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the electron-rich benzene ring attacks the iminium carbon, leading to the formation of the quinoline ring system. The electron-donating nature of the acetamido group facilitates this cyclization.

  • Aromatization and Chlorination: Subsequent elimination and rearrangement steps lead to the formation of the aromatic 2-chloro-3-formylquinoline.

Experimental Protocol: Vilsmeier-Haack Synthesis

Step 1: Synthesis of N-(2-bromophenyl)acetamide

A solution of 2-bromoaniline (1 equivalent) in glacial acetic acid is treated with acetic anhydride (1.1 equivalents). The reaction is typically exothermic and proceeds to completion upon stirring at room temperature for a short period. The product is isolated by pouring the reaction mixture into water and collecting the precipitated solid.

Step 2: Synthesis of 8-Bromo-2-chloro-3-formylquinoline

To a stirred solution of N-(2-bromophenyl)acetamide (1 equivalent) in anhydrous DMF at 0 °C, phosphorus oxychloride (3-5 equivalents) is added dropwise.[3] The reaction mixture is then heated to 80-90 °C for several hours. Progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization.

ParameterValueReference
Reagents N-(2-bromophenyl)acetamide, POCl3, DMF[1]
Temperature 0 °C to 90 °C[3]
Reaction Time 4-6 hours[3]
Typical Yield Moderate to Good
Advantages and Limitations

The primary advantage of the Vilsmeier-Haack approach is its directness, providing the 2-chloroquinoline core in a single step from a simple precursor. However, the reaction introduces a formyl group at the 3-position, which may require an additional synthetic step for removal if the unsubstituted this compound is the desired final product.

Pathway 2: In-Depth Analysis of the Classical Two-Step Synthesis

This pathway relies on well-established, traditional organic reactions. It involves the initial synthesis of 8-bromo-2-hydroxyquinoline, which exists in tautomeric equilibrium with 8-bromoquinolin-2(1H)-one, followed by chlorination.

Reaction Scheme & Mechanism

Classical Pathway cluster_0 Step 1: Quinolinone Formation cluster_1 Step 2: Chlorination 2-Bromoaniline 2-Bromoaniline 8-Bromo-2-hydroxyquinoline 8-Bromo-2-hydroxyquinoline 2-Bromoaniline->8-Bromo-2-hydroxyquinoline e.g., Doebner-von Miller with malonic acid This compound This compound 8-Bromo-2-hydroxyquinoline->this compound POCl3

Classical two-step pathway to this compound.

Step 1: Synthesis of 8-Bromo-2-hydroxyquinoline

Several named reactions can be adapted for the synthesis of the 2-hydroxyquinoline core. A plausible approach is a variation of the Doebner-von Miller reaction, which typically uses α,β-unsaturated carbonyl compounds.[4] For the synthesis of a 2-hydroxyquinoline, a reaction of 2-bromoaniline with malonic acid or its derivatives under acidic conditions can be employed.

Causality Behind Experimental Choices:

The reaction of an aniline with a β-dicarbonyl compound (or its equivalent) under acidic catalysis is a cornerstone of quinoline synthesis. The mechanism generally involves:

  • Condensation: The amino group of 2-bromoaniline attacks one of the carbonyl groups of the malonic acid derivative to form an enamine or anilide intermediate.

  • Cyclization: Under the influence of a strong acid (e.g., sulfuric acid or polyphosphoric acid), an intramolecular electrophilic attack of the benzene ring onto the second carbonyl group occurs, leading to the formation of the heterocyclic ring.

  • Dehydration/Aromatization: Subsequent loss of a water molecule results in the formation of the aromatic quinolinone ring system.

Step 2: Chlorination of 8-Bromo-2-hydroxyquinoline

The conversion of the 2-hydroxy group (or the keto group of the quinolinone tautomer) to a chloro group is a standard transformation effectively achieved using phosphorus oxychloride (POCl3), sometimes in the presence of phosphorus pentachloride (PCl5) as a co-reagent.[5]

Causality Behind Experimental Choices:

The mechanism of this chlorination is believed to proceed through the formation of a phosphate ester intermediate.[6]

  • Phosphorylation: The lone pair of the oxygen atom of the 2-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl3, leading to the formation of a phosphate ester intermediate.

  • Nucleophilic Attack: A chloride ion, either from POCl3 itself or from the dissociation of PCl5 if present, then acts as a nucleophile, attacking the C2 position of the quinoline ring.

  • Elimination: The phosphate group is displaced as a good leaving group, resulting in the formation of the 2-chloroquinoline product.

Experimental Protocol: Classical Two-Step Synthesis

Step 1: Synthesis of 8-Bromo-2-hydroxyquinoline (Illustrative Protocol)

2-Bromoaniline (1 equivalent) and malonic acid (1.1 equivalents) are heated in the presence of a dehydrating acid catalyst such as polyphosphoric acid or concentrated sulfuric acid. The reaction temperature is typically elevated (100-150 °C) to drive the condensation and cyclization. After cooling, the reaction mixture is carefully quenched with water or ice, and the precipitated solid is collected, washed, and purified.

Step 2: Synthesis of this compound

A mixture of 8-bromo-2-hydroxyquinoline (1 equivalent) and an excess of phosphorus oxychloride (5-10 equivalents) is heated at reflux (around 110 °C) for several hours.[7] The progress of the reaction is monitored by TLC. After completion, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed thoroughly with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again. The crude product can be purified by recrystallization or column chromatography.

ParameterValueReference
Reagents 8-Bromo-2-hydroxyquinoline, POCl3[7]
Temperature Reflux (approx. 110 °C)[7]
Reaction Time 2-4 hours[7]
Typical Yield Good to Excellent[5]
Advantages and Limitations

This classical two-step approach is robust and often high-yielding. It avoids the formation of the 3-formyl byproduct seen in the Vilsmeier-Haack reaction. However, it is a longer synthetic sequence, and the initial quinolinone formation may require harsh acidic conditions and high temperatures.

Conclusion and Outlook

This guide has detailed two effective and scientifically sound pathways for the synthesis of the versatile building block, this compound. The choice between the direct Vilsmeier-Haack approach and the classical two-step synthesis will depend on the specific requirements of the research program, including the availability of starting materials, desired scale of the reaction, and tolerance for potential byproducts. The Vilsmeier-Haack reaction offers a more convergent and modern route, while the classical pathway provides a reliable and often high-yielding alternative. Both methodologies underscore the fundamental principles of heterocyclic chemistry and provide researchers with strategic options for accessing this important synthetic intermediate. Further optimization of reaction conditions and exploration of greener catalytic systems will continue to enhance the efficiency and sustainability of these synthetic routes.

References

spectroscopic data (NMR, IR, Mass Spec) of 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 8-Bromo-2-chloroquinoline

This compound is a halogenated heterocyclic aromatic compound. Substituted quinolines are foundational scaffolds in drug development, exhibiting a wide range of biological activities.[1] The precise placement of bromo and chloro substituents on the quinoline core dramatically influences the molecule's electronic properties and reactivity, making robust analytical characterization essential. Spectroscopic techniques provide a powerful, non-destructive means to confirm the molecular structure with high fidelity. This guide details the predicted spectroscopic signature of this compound.

Molecular Properties:

  • Molecular Formula: C₉H₅BrClN

  • Molecular Weight: 242.50 g/mol

  • Monoisotopic Mass: 240.9294 Da

Below is the chemical structure and numbering scheme for this compound, which will be referenced throughout this guide.

G prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) lock Lock & Shim (Lock on deuterium signal, optimize field homogeneity) prep->lock h1 ¹H Spectrum Acquisition (Standard single-pulse experiment, sufficient scans) lock->h1 c13 ¹³C Spectrum Acquisition (Proton-decoupled pulse program, longer acquisition) h1->c13 proc Data Processing (Fourier transform, phase correction, baseline correction) c13->proc analysis Spectral Analysis (Integration, peak picking, coupling analysis) proc->analysis M [M]⁺ m/z 241, 243, 245 M_Cl [M - Cl]⁺ m/z 206, 208 M->M_Cl - Cl• M_Br [M - Br]⁺ m/z 162, 164 M->M_Br - Br• M_Cl_HCN [M - Cl - HCN]⁺ m/z 179, 181 M_Cl->M_Cl_HCN - HCN

References

An In-Depth Technical Guide to the Solubility and Stability of 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Bromo-2-chloroquinoline in Modern Drug Discovery

This compound is a halogenated quinoline derivative that serves as a critical building block in medicinal chemistry and drug development.[1] Its utility lies in its bifunctional nature, presenting two reactive sites—the chloro and bromo substituents—that can be selectively manipulated to construct more complex molecules with potential therapeutic applications. Quinoline scaffolds are prevalent in a wide array of pharmaceuticals, exhibiting diverse biological activities.[2] A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for researchers in drug development. These parameters fundamentally influence its handling, formulation, reaction kinetics, and ultimately, its potential as a drug candidate or intermediate.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental designs. While specific experimental data for this compound is not extensively published, this guide furnishes the robust methodologies required to generate this critical data in a laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on solubility and stability studies.

PropertyValueSource
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [1]
Appearance Solid[1]
CAS Number 74965-31-4[1]

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. This section outlines a systematic approach to determining the solubility of this compound in both aqueous and organic media.

Causality in Solvent Selection

The choice of solvents for solubility testing is not arbitrary; it is guided by the intended application of the compound.

  • Aqueous Buffers (pH range 4.0 - 9.0): The solubility of quinoline derivatives can be significantly influenced by pH.[3] As weakly basic compounds, their solubility is expected to increase in acidic conditions due to the protonation of the quinoline nitrogen. Determining solubility across a physiologically relevant pH range is crucial for predicting its behavior in biological systems.

  • Common Organic Solvents (DMSO, DMF, Ethanol, Methanol, Acetonitrile): These solvents are frequently used in organic synthesis, purification, and as vehicles for in vitro and in vivo screening. Knowledge of solubility in these solvents is essential for practical laboratory work and for the preparation of stock solutions.

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound using the gold-standard shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound add_excess Add excess solid to a known volume of solvent prep_compound->add_excess prep_solvent Prepare aqueous buffers and organic solvents prep_solvent->add_excess equilibrate Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter analyze_sample Analyze filtrate by HPLC-UV filter->analyze_sample prepare_standards Prepare calibration standards prepare_standards->analyze_sample quantify Quantify concentration against calibration curve analyze_sample->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method for Solubility Determination

This protocol is a self-validating system as the establishment of equilibrium is confirmed by consistent measurements over time.

Materials:

  • This compound (solid)

  • Selected aqueous buffers (e.g., pH 4.0, 7.4, 9.0)

  • Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm syringe filters (ensure compatibility with organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a precisely known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C for organic solvents, 37 °C for aqueous buffers) for 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; the solubility values should be consistent.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. Alternatively, centrifuge the samples at high speed and collect the clear supernatant. This step is critical to remove all undissolved particles.

  • Quantification:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Analyze the calibration standards and the filtered sample solutions by a validated HPLC-UV method (see section 2.3 for a suggested method).

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of this compound in the sample solutions from the calibration curve. This concentration represents the equilibrium solubility.

Data Presentation: Illustrative Solubility Tables

The following tables are templates for presenting the experimentally determined solubility data.

Table 1: Equilibrium Solubility of this compound in Aqueous Buffers at 37 °C (Note: Researchers should replace the placeholder with their own experimental results.)

Buffer pHSolubility (mg/mL)Solubility (µM)
4.0[Insert Data][Insert Data]
7.4[Insert Data][Insert Data]
9.0[Insert Data][Insert Data]

Table 2: Equilibrium Solubility of this compound in Organic Solvents at 25 °C (Note: Researchers should replace the placeholder with their own experimental results.)

SolventSolubility (mg/mL)Solubility (µM)
DMSO[Insert Data][Insert Data]
DMF[Insert Data][Insert Data]
Ethanol[Insert Data][Insert Data]
Methanol[Insert Data][Insert Data]
Acetonitrile[Insert Data][Insert Data]

Part 2: Intrinsic Stability and Forced Degradation Studies

Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this evaluation, as they intentionally stress the molecule to identify likely degradation products and establish the specificity of analytical methods.[4] These studies are a regulatory requirement and a scientific necessity during drug development.[5]

Rationale for Stress Conditions

The choice of stress conditions is based on ICH guidelines and is designed to mimic the potential environmental stresses a compound might encounter during its lifecycle.[6] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without completely destroying the parent molecule.[7]

  • Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments, which is relevant for oral drug formulations and certain manufacturing processes.

  • Oxidation: Assesses the molecule's reactivity towards oxidative stress, which can occur in the presence of air or residual peroxides in excipients.

  • Thermal Degradation: Determines the impact of elevated temperatures on the compound's integrity, which is important for manufacturing, shipping, and storage.

  • Photodegradation: Investigates the compound's sensitivity to light, which dictates the need for light-protective packaging.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the workflow for conducting forced degradation studies and developing a stability-indicating analytical method.

G cluster_stress Stress Conditions cluster_analysis Analysis and Method Validation acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) hplc_analysis Analyze stressed samples by HPLC-UV/MS acid->hplc_analysis base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->hplc_analysis oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->hplc_analysis thermal Thermal Stress (e.g., 80°C, solid state) thermal->hplc_analysis photo Photolytic Stress (ICH Q1B guidelines) photo->hplc_analysis peak_purity Assess peak purity of the parent compound hplc_analysis->peak_purity degradant_id Identify and characterize major degradants hplc_analysis->degradant_id method_validation Validate the stability-indicating method peak_purity->method_validation start Prepare stock solution of this compound start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation Studies

These protocols are designed to be a starting point and may require optimization based on the observed degradation rate of this compound.

General Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

a) Acid Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

b) Base Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw samples at various time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

c) Oxidative Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at various time points.

  • Quench the reaction if necessary (e.g., by dilution) before HPLC analysis.

d) Thermal Degradation:

  • Place a known amount of solid this compound in a vial.

  • Heat the vial in an oven at a high temperature (e.g., 80°C).

  • At various time points, withdraw a sample, dissolve it in the HPLC mobile phase to a known concentration, and analyze.

e) Photolytic Degradation:

  • Expose a solution of this compound (in a photostable, transparent container) and a sample of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

  • Maintain a control sample in the dark at the same temperature.

  • Analyze the exposed and control samples at appropriate time intervals.

Stability-Indicating Analytical Method: HPLC-UV

A robust stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.

Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). For separating closely related halogenated isomers, a phenyl- or pentafluorophenyl (PFP)-based column might offer alternative selectivity.[8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

Method Validation: The specificity of the method is demonstrated if the degradation products are well-resolved from the parent peak, and the peak purity of the parent compound in the stressed samples is confirmed using a photodiode array (PDA) detector or mass spectrometry (MS).

Data Presentation: Illustrative Stability Data

The following table serves as a template for summarizing the results of the forced degradation studies.

Table 3: Summary of Forced Degradation Studies for this compound (Note: Researchers should replace the placeholder with their own experimental data.)

Stress ConditionDuration/Intensity% Degradation of ParentNumber of Degradation ProductsObservations
Acid Hydrolysis (0.1 M HCl, 60°C)24 hours[Insert Data][Insert Data][e.g., Major degradant at RRT X.XX]
Base Hydrolysis (0.1 M NaOH, 60°C)24 hours[Insert Data][Insert Data][e.g., Rapid degradation observed]
Oxidation (3% H₂O₂, RT)24 hours[Insert Data][Insert Data][e.g., Minor degradation]
Thermal (80°C, solid)7 days[Insert Data][Insert Data][e.g., No significant degradation]
Photolytic (ICH Q1B)1.2 million lux hours[Insert Data][Insert Data][e.g., Discoloration of solution]

Conclusion: A Pathway to Comprehensive Characterization

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to the detailed protocols for the shake-flask solubility determination and forced degradation studies, researchers can generate the critical data necessary to advance their drug discovery and development programs. The emphasis on the causality behind experimental choices and the inclusion of self-validating systems ensures the integrity and reliability of the obtained results. This foundational knowledge of a molecule's physicochemical properties is indispensable for making informed decisions in the journey from a chemical entity to a potential therapeutic agent.

References

reactivity of the bromine and chlorine atoms in 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Differential Reactivity of 8-Bromo-2-chloroquinoline for Advanced Synthetic Applications

Authored by: A Senior Application Scientist

Foreword

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The ability to precisely functionalize this scaffold is paramount for modern drug discovery and materials science. This compound, in particular, presents a fascinating case study in regioselective synthesis. It possesses two distinct halogen atoms at electronically and sterically different positions, offering a unique platform for orthogonal chemical modifications. This guide provides an in-depth exploration of the factors governing the reactivity of the C2-chlorine and C8-bromine atoms, offering researchers a strategic blueprint for the selective synthesis of complex quinoline derivatives.

The Dichotomy of Reactivity: Foundational Principles

The selective functionalization of this compound hinges on understanding the inherent electronic properties of the quinoline ring and the fundamental principles governing the two major classes of reactions involving aryl halides: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Electronic Landscape of the Quinoline Core

The quinoline ring system is a fusion of a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing effect. This significantly reduces the electron density of the pyridine moiety, particularly at the C2 (α) and C4 (γ) positions. Consequently, the C2 position in this compound is highly electrophilic and activated towards nucleophilic attack. Conversely, the C8 position resides on the carbocyclic (benzene) ring, and its reactivity is less influenced by the ring nitrogen, behaving more like a typical aryl halide.

Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3][4] The catalytic cycle for these transformations universally begins with a rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The energy required for this bond cleavage dictates the reactivity of the aryl halide.

The strength of carbon-halogen bonds decreases down the group: C-Cl > C-Br > C-I.[5] Therefore, the general order of reactivity in oxidative addition is:

Ar-I > Ar-Br > Ar-Cl

This principle is the primary determinant of selectivity in cross-coupling reactions involving this compound. The weaker, more labile C8-Br bond will preferentially undergo oxidative addition with the palladium catalyst, leaving the stronger, less reactive C2-Cl bond intact under appropriately controlled conditions.[5]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[6][7] The rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][7] The reaction's facility is governed by two factors:

  • Ring Activation: The presence of strong electron-withdrawing groups ortho or para to the leaving group is essential to stabilize the negative charge of the Meisenheimer complex.[7] In quinolines, the ring nitrogen itself acts as a powerful activating group, making the C2 position highly susceptible to nucleophilic attack.[8]

  • Leaving Group Ability: The leaving group's ability to depart in the second, fast step is also important. Paradoxically to cross-coupling, the reactivity trend in SNAr is often Ar-F > Ar-Cl > Ar-Br > Ar-I . This is because the highly electronegative halogen (like fluorine or chlorine) polarizes the carbon-halogen bond, making the carbon atom more electrophilic and accelerating the initial, rate-determining nucleophilic attack.[9][10]

For this compound, the C2 position is electronically activated for SNAr by the adjacent nitrogen, while the C8 position lacks such activation. This electronic disparity forms the basis for selective functionalization using nucleophiles.

Strategic Functionalization: Exploiting Orthogonal Reactivity

The differential reactivity of the C-Br and C-Cl bonds allows for a highly controlled, stepwise approach to synthesizing complex, di-substituted quinolines.

Part A: Selective Reactions at the C8-Bromo Position via Cross-Coupling

The C8-bromo position is the primary site of reaction for palladium-catalyzed cross-coupling, owing to its lower bond dissociation energy compared to the C2-chloro bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[11][12][13][14] In this compound, this reaction can be performed with high selectivity at the C8 position.

Generic Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Trans Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Trans R-B(OH)₂ Base RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-R Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br)L Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L AmineCoord->Deprotonation Base RedEl Reductive Elimination Deprotonation->RedEl RedEl->Pd0 Ar-NR₂ SNAr_Mechanism SₙAr Mechanism at C2 Reactant 8-Br-2-Cl-Quinoline + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer Step 1: Addition (Slow) Nucleophilic Attack Product 8-Br-2-Nu-Quinoline + Cl⁻ Meisenheimer->Product Step 2: Elimination (Fast) Loss of Leaving Group Sequential_Synthesis Start This compound Step1 Suzuki Coupling (R¹-B(OH)₂ / Pd cat.) - Selectively reacts at C8-Br Start->Step1 Intermediate 8-R¹-2-chloroquinoline Step1->Intermediate Step2 SₙAr Reaction (R²-NH₂ / Heat) - Selectively reacts at C2-Cl Intermediate->Step2 Product 8-R¹-2-(NHR²)-quinoline Step2->Product

References

An In-Depth Technical Guide to 8-Bromo-2-chloroquinoline: Sourcing, Synthesis, and Application for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-2-chloroquinoline is a halogenated heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. Its significance for researchers and drug development professionals stems from the unique combination of the biologically relevant quinoline core and two distinct halogen atoms. These halogens serve as versatile synthetic handles, allowing for selective and differential functionalization. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the bromine at the C8 position is primed for metal-catalyzed cross-coupling reactions. This inherent reactivity makes this compound a valuable starting material for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs, from antimalarials to novel antiviral agents.[1][2][3]

This guide provides a comprehensive technical overview of this compound, focusing on its commercial availability, the critical need for quality control, proposed methodologies for its synthesis and purification, and its strategic application in modern medicinal chemistry.

Section 1: Commercial Sourcing and Quality Considerations

The procurement of this compound is straightforward, with numerous chemical suppliers listing it in their catalogs. However, it is predominantly sold as a research chemical, which carries important implications for quality assurance.

Commercial Suppliers

A survey of the chemical supplier landscape indicates that this compound is available from a range of vendors, from large distributors to more specialized building block providers.

SupplierCAS NumberNotes on Purity/Quality Control
Sigma-Aldrich 74965-31-4Sells the product "as-is" and explicitly states it does not collect analytical data. The buyer is responsible for confirming identity and purity.
AChemBlock 891842-52-7 (Isomer)Often provides analytical data upon request.
BLD Pharm 891842-52-7 (Isomer)Website may provide links to analytical data like NMR or LC-MS for specific batches.[4]
Combi-Blocks 65340-71-8 (Isomer)Specializes in building blocks for discovery chemistry.
Enamine -A major supplier of screening compounds and building blocks.

Note: The table includes suppliers of the target compound and its close isomers to provide a broader market view. Researchers must verify the CAS number (74965-31-4 for this compound) before purchasing.

The "As-Is" Proviso: A Critical Insight

cluster_procurement Procurement Phase cluster_qc Mandatory In-House QC sourcing Identify Suppliers (e.g., Sigma-Aldrich) ordering Place Order (CAS: 74965-31-4) sourcing->ordering Select based on availability, cost receive Receive Material Note 'As-Is' Status ordering->receive qc_nmr Structural Verification (¹H NMR, MS) receive->qc_nmr qc_hplc Purity Assessment (HPLC/LCMS) qc_nmr->qc_hplc Structure OK? release Release to Lab (If structure & purity confirmed) qc_hplc->release Purity >95%? reject Reject Batch (Contact Supplier) qc_hplc->reject Purity <95%?

Caption: Recommended workflow for procuring and qualifying research chemicals.

Section 2: Analytical Characterization and Quality Control Protocol

Before using this compound in any experiment, its identity, structure, and purity must be confirmed.

Physicochemical Properties

PropertyValueSource
CAS Number 74965-31-4
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance Typically an off-white to yellow solidGeneral Observation

Standard QC Protocol

This protocol describes a self-validating system to ensure the material meets the necessary standards for research.

  • Documentation and Visual Inspection:

    • Cross-reference the CAS number on the bottle with the purchase order.

    • Visually inspect the material for homogeneity. Note the color and physical form (e.g., crystalline, powder).

  • Structural Confirmation via Mass Spectrometry (MS):

    • Rationale: To confirm the molecular weight.

    • Method: Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an LCMS or direct infusion ESI-MS.

    • Expected Result: A prominent ion peak corresponding to the molecular weight [M+H]⁺ at m/z ≈ 242.0 and 244.0, showing the characteristic isotopic pattern for a compound with one bromine and one chlorine atom.

  • Structural Confirmation via ¹H NMR Spectroscopy:

    • Rationale: To confirm the chemical structure and substitution pattern.

    • Method: Dissolve ~5-10 mg of the material in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a ¹H NMR spectrum.

    • Expected Result: The spectrum should show five distinct aromatic protons. The signals should correspond to the expected splitting patterns and chemical shifts for the this compound scaffold. The absence of significant unidentifiable peaks is crucial.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Rationale: To quantify the purity of the compound.

    • Method: Develop a suitable HPLC method, typically using a C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase gradient, monitored by a UV detector (e.g., at 254 nm).

    • Expected Result: A single major peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥95% is generally acceptable for most research applications.

Section 3: Synthesis and Purification Strategies

While commercially available, situations may arise where a custom synthesis is required. A direct, peer-reviewed synthesis for this compound is not prominently available; however, a reliable route can be proposed based on established quinoline chemistry. The following is an adapted procedure based on the synthesis of related haloquinolines.[5]

Proposed Synthetic Pathway

The proposed synthesis involves the conversion of a known quinolinone to the target 2-chloroquinoline via a halogenation reaction.

start 8-Bromo-2-hydroxyquinoline (Starting Material) reaction Reaction under Reflux or Microwave start->reaction reagents POCl₃ or P₂O₅ / TBAB (Halogenating Agents) reagents->reaction product_crude Crude this compound reaction->product_crude workup Aqueous Workup (Quench, Neutralize) product_crude->workup purify Purification (Column Chromatography) workup->purify product_final Pure Product (Verify by QC) purify->product_final

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis

  • Setup: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add 8-bromo-2-hydroxyquinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.

  • Neutralization: Cautiously neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

  • Method: The crude material is best purified by flash column chromatography on silica gel.

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-20% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a solid.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. This allows for sequential, site-selective modifications, making it a powerful scaffold for building molecular libraries.

Differential Reactivity

  • C2-Chloro Position: The chlorine atom at the C2 position is activated by the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . It can be readily displaced by O-, N-, and S-nucleophiles. This pathway is fundamental for introducing a wide range of side chains.[2]

  • C8-Bromo Position: The bromine atom at the C8 position is not activated for SNAr but is an excellent substrate for metal-catalyzed cross-coupling reactions . This includes Suzuki coupling (to form C-C bonds with boronic acids), Buchwald-Hartwig amination (C-N bonds), and Sonogashira coupling (C-C triple bonds).

cluster_snar SNAr at C2 cluster_coupling Cross-Coupling at C8 start This compound snar_reagent Nucleophile (R-OH, R-NH₂, R-SH) start->snar_reagent Displaces Cl coupling_reagent Coupling Partner (e.g., R-B(OH)₂) + Pd Catalyst start->coupling_reagent Reacts with Br snar_product 8-Bromo-2-(nucleophile)quinoline snar_reagent->snar_product coupling_product 8-(Aryl)-2-chloroquinoline coupling_reagent->coupling_product

Caption: Differential reactivity of the C2-chloro and C8-bromo positions.

Applications

  • Antiviral Agents: Related 2-chloroquinoline derivatives have been investigated as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), highlighting the potential of this scaffold in developing broad-spectrum antiviral drugs.[2]

  • Antimalarial Drugs: The quinoline core is the basis for numerous antimalarial drugs like chloroquine and primaquine.[3] this compound serves as a starting point for novel analogues.

  • Anticancer Therapeutics: The 8-aminoquinoline scaffold, accessible from the 8-bromo precursor, has shown significant anticancer properties.[1]

  • Molecular Probes and Materials Science: The rigid, planar quinoline system can be elaborated into fluorescent probes or organic electronic materials.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity.

Hazard Identification

Based on supplier safety data for this and structurally related compounds, the primary hazards are:

  • Acute Oral Toxicity (H301): Toxic if swallowed.[6]

  • Serious Eye Damage (H318): Causes serious eye damage.[6]

Safe Handling and Storage

AspectRecommendation
Engineering Controls Always handle in a certified chemical fume hood to avoid inhalation of dust.
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
Handling Practices Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][7]
First Aid (Eyes) Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
First Aid (Ingestion) If swallowed, immediately call a poison center or doctor. Rinse mouth.[6]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][8]

Conclusion

This compound is a readily available and highly valuable building block for chemical and pharmaceutical research. Its true potential is unlocked by recognizing the nuanced landscape of its commercial supply, where the "as-is" nature of research chemicals necessitates rigorous, non-negotiable in-house quality control. For the informed researcher, its differential reactivity—the SNAr-ready C2-chloro position and the cross-coupling-ready C8-bromo position—provides a powerful and versatile platform for the strategic design and synthesis of novel compounds, driving innovation in drug discovery and materials science.

References

Methodological & Application

protocol for Suzuki coupling reaction with 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 8-Bromo-2-chloroquinoline

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1] The ability to precisely install diverse substituents onto this framework is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic candidates. Among the most powerful tools for creating carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed process, which couples an organohalide with an organoboron compound, is prized for its broad functional group tolerance, mild reaction conditions, and high efficiency, making it indispensable in the synthesis of complex molecular architectures.[1][4]

This document serves as a detailed guide for researchers and scientists on the application of the Suzuki-Miyaura reaction to this compound, a versatile building block for constructing polysubstituted quinolines. We will delve into the mechanistic underpinnings of the reaction, provide a validated protocol for achieving regioselective C-8 arylation, and offer field-proven insights for troubleshooting and optimization.

Core Principle: Achieving Regioselectivity with Dihaloquinolines

A key challenge when working with polyhalogenated substrates is controlling the site of reaction. In this compound, two distinct reactive centers are available for cross-coupling. The outcome of the reaction is governed by the inherent differences in the reactivity of the carbon-halogen bonds.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[5][6] This trend is a consequence of bond dissociation energies and the ease with which the palladium catalyst can insert into the carbon-halogen bond during the oxidative addition step. For this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity allows for a highly regioselective mono-functionalization at the C-8 position under carefully controlled conditions, leaving the C-2 chloro-substituent intact for subsequent transformations.[5][7]

While the halide's identity is the primary determinant, other factors such as the choice of palladium catalyst, ligand, and reaction conditions can further temper selectivity.[7][8] However, for substrates with different halogens like this compound, this intrinsic reactivity difference is typically the dominant controlling factor.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step. Given the higher reactivity of the C-Br bond, the Pd(0) catalyst will selectively insert at the C-8 position, forming a Pd(II) intermediate.[10]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[9][11]

  • Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling to form a new carbon-carbon bond. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][12]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate R¹-Pd(II)L₂-X (Organopalladium Intermediate) Pd0->PdII_Intermediate Oxidative Addition PdII_Transmetal R¹-Pd(II)L₂-R² PdII_Intermediate->PdII_Transmetal Transmetalation PdII_Transmetal->Pd0 Reductive Elimination Product R¹-R² (8-Aryl-2-chloroquinoline) PdII_Transmetal->Product ArylHalide R¹-X (this compound) ArylHalide->PdII_Intermediate BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻ Base->Boronate Activation Boronate->PdII_Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective C-8 Arylation

This protocol provides a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-8 position of this compound.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1–5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Illustrative Reaction Conditions

The optimal conditions can vary depending on the specific arylboronic acid used. The following table summarizes representative starting points for optimization.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent System Temp (°C) Typical Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-10075-90
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)10080-95
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)THF/H₂O (4:1)8070-88
Step-by-Step Procedure

The following workflow outlines the key experimental steps.

Figure 2: A typical experimental workflow for Suzuki cross-coupling.
  • Reaction Setup : To a flame-dried round-bottom flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heating and Monitoring : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]

  • Work-up : After completion, allow the reaction mixture to cool to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired 8-aryl-2-chloroquinoline product.

Troubleshooting and Optimization

Even robust reactions like the Suzuki coupling can present challenges. Below are common issues and recommended solutions.

Problem Potential Cause(s) Recommended Solutions
Low or No Conversion Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); catalyst degradation.Ensure proper degassing to prevent catalyst oxidation.[12] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure ligands that facilitate reduction are present.[13] Verify the quality of the catalyst.
Poor Ligand Choice: Ligand is not suitable for the substrate.For less reactive halides (like the C-Cl bond in a subsequent reaction), bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) can accelerate oxidative addition and reductive elimination.[13]
Inadequate Base/Solvent: Poor solubility of reagents; base not strong enough or not anhydrous.Ensure the base is finely powdered and dry.[13] Test different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Optimize the solvent mixture (e.g., Dioxane, Toluene, THF with water) to ensure all components are sufficiently soluble.[5][6]
Side Reactions Protodeboronation: Cleavage of the C-B bond of the boronic acid.Use a slight excess (1.2-1.5 equiv) of the boronic acid. Avoid prolonged heating. Consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[14]
Homocoupling: Coupling of two boronic acid molecules.This is often promoted by the presence of oxygen.[12] Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical.
Hydrodehalogenation: Replacement of the halogen with hydrogen.This can occur if a hydride source is present (e.g., from solvent or base). Ensure use of high-purity, anhydrous solvents and reagents.[12]
Poor Regioselectivity Over-reaction: Coupling occurs at both C-8 and C-2 positions.This is unlikely given the reactivity difference but possible under harsh conditions. Lower the reaction temperature, reduce catalyst loading, or shorten the reaction time to favor reaction at the more reactive C-Br bond.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 8-aryl-2-chloroquinolines. By leveraging the intrinsic difference in reactivity between the C-Br and C-Cl bonds, a selective and high-yielding transformation at the C-8 position can be readily achieved. The protocol and optimization strategies outlined in this guide provide a robust framework for researchers to successfully employ this powerful reaction in the development of novel quinoline-based compounds for drug discovery and other scientific applications.

References

Application Note & Protocol: Selective Sonogashira Coupling of 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on 8-Bromo-2-chloroquinoline. Quinolines are a privileged scaffold in medicinal chemistry, and their functionalization is critical for the development of novel therapeutics.[1][2] The Sonogashira reaction offers a powerful method for installing alkyne moieties, which are versatile handles for further synthetic transformations or can be integral parts of a final drug molecule.[3] This guide delves into the mechanistic principles, explores critical experimental parameters, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals. A key focus is placed on achieving chemoselective coupling at the C-Br bond, leveraging the inherent reactivity differences between aryl bromides and chlorides.

Scientific Rationale & Strategic Considerations

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, enabling the linkage of a terminal alkyne with an sp²-hybridized carbon of an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a crucial co-catalyst.[5]

The Challenge of Dihaloquinolines: Achieving Chemoselectivity

The substrate, this compound, presents two potential reaction sites for oxidative addition to the palladium catalyst. The success of this synthesis hinges on selectively functionalizing one site while leaving the other untouched for subsequent chemical modifications.

The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > OTf >> Cl .[6][7] This differential reactivity is the foundation of our experimental design. The C-Br bond at the 8-position is significantly more reactive than the C-Cl bond at the 2-position. By carefully controlling the reaction conditions—particularly temperature and reaction time—we can achieve highly selective coupling at the C-Br bond, yielding 8-alkynyl-2-chloroquinoline as the major product. This strategy preserves the 2-chloro position as a valuable handle for future diversification, for instance, through nucleophilic aromatic substitution or other cross-coupling reactions.[8]

Mechanistic Overview: The Dual Catalytic Cycle

Understanding the reaction mechanism is paramount to rational optimization and troubleshooting. The classical Sonogashira reaction operates via two interconnected catalytic cycles.[9][10]

  • The Palladium Cycle: This cycle is responsible for the C-C bond formation.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond to form a Pd(II) intermediate.[10]

    • Transmetalation: The Pd(II) complex exchanges its bromide ligand with the alkynyl group from a copper acetylide species.[11]

    • Reductive Elimination: The desired product, the aryl-alkyne, is expelled from the palladium center, regenerating the active Pd(0) catalyst.[10]

  • The Copper Co-catalyst Cycle: This cycle's primary role is to activate the terminal alkyne.

    • Deprotonation: The amine base deprotonates the terminal alkyne.[9]

    • Acetylide Formation: The resulting acetylide anion coordinates with the Cu(I) salt to form a copper acetylide intermediate. This species is highly effective at transferring the alkynyl group to the palladium center during the transmetalation step.[12]

This elegant interplay allows the reaction to proceed under mild conditions with high efficiency.[6]

The Copper-Free Alternative

While highly effective, the copper co-catalyst can promote an undesired side reaction: the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct (Glaser coupling).[13] In cases where this is problematic, or for substrates sensitive to copper, a copper-free Sonogashira protocol can be employed.[12] These conditions typically require a more robust ligand and base system to facilitate the direct interaction of the alkyne with the palladium center.[14]

Visualization of the Catalytic Pathway

The following diagram illustrates the classical dual catalytic cycle of the Sonogashira coupling reaction.

Caption: The dual catalytic cycle of the Sonogashira reaction.

Optimizing Experimental Conditions: A Component Guide

The choice of each reagent can significantly impact reaction efficiency, yield, and selectivity.

ComponentRecommended ReagentsRationale & Expert Insights
Palladium Precatalyst • PdCl₂(PPh₃)₂ • Pd(PPh₃)₄PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[15] It is often preferred for its stability and ease of handling. Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air and moisture.[6] Typical loading is 1-5 mol%.
Copper (I) Co-catalyst • Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for activating the alkyne.[5] It should be a high-purity grade; off-white or tan appearance is acceptable, but green/blue coloration indicates oxidation to Cu(II), which can hinder the reaction. Loading is typically 1-10 mol%.
Ligand • Triphenylphosphine (PPh₃) • Tri(tert-butyl)phosphine (P(t-Bu)₃)PPh₃ is the standard ligand, typically introduced as part of the palladium precatalyst. For less reactive substrates or in copper-free systems, more electron-rich and bulky phosphine ligands like P(t-Bu)₃ can accelerate the oxidative addition and reductive elimination steps.[14][16]
Base • Triethylamine (Et₃N) • Diisopropylethylamine (DIPEA) • K₂CO₃ or Cs₂CO₃Amine bases like Et₃N and DIPEA are highly effective, serving to neutralize the HBr byproduct and often acting as a co-solvent.[17] They are crucial for the copper cycle. Inorganic bases like K₂CO₃ are used in copper-free protocols or when amine bases might react with other functional groups on the substrate.[18]
Solvent • Tetrahydrofuran (THF) • N,N-Dimethylformamide (DMF) • Toluene • 1,4-DioxaneThe solvent must fully dissolve the starting materials. THF is an excellent general-purpose solvent for reactions near room temperature. DMF is a more polar option that can aid in dissolving stubborn substrates and is often used at higher temperatures, though its toxicity is a concern.[19][20] Toluene is suitable for higher temperature reactions. Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are toxic and/or flammable.

Protocol 1: Standard Pd/Cu-Catalyzed Selective Coupling

This protocol is optimized for selective reaction at the C-8 bromine position.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 equiv, 2.5 mol%)

  • Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N) or DIPEA (5-10 volumes, also acts as base)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5-10 volumes)

Step-by-Step Procedure:

  • Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5-10 volumes) and triethylamine (5-10 volumes) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe. The solution may change color (typically to a yellow or brown slurry).

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-alkynyl-2-chloroquinoline.

Protocol 2: Copper-Free Selective Coupling

This protocol is an alternative to minimize alkyne homocoupling.[14][18]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • (AllylPdCl)₂ (0.025 equiv, 2.5 mol%)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.10 equiv, 10 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or 1,4-Dioxane (10 volumes)

Step-by-Step Procedure:

  • Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the dried K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Catalyst Preparation (In a separate glovebox or Schlenk flask): Briefly mix the (AllylPdCl)₂ and P(t-Bu)₃ in a small amount of the reaction solvent to pre-form the active catalyst.

  • Solvent & Reagent Addition: Under positive inert gas pressure, add the anhydrous, degassed DMF (10 volumes) to the main reaction flask, followed by the terminal alkyne (1.2 equiv).

  • Catalyst Addition: Transfer the pre-mixed catalyst solution to the main reaction flask via a cannula or gas-tight syringe.

  • Reaction: Stir the mixture at room temperature. Gentle heating to 80°C may be required for complete conversion.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

References

Application Notes & Protocols: Synthesis of Novel Quinoline Derivatives from 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Value of 8-Bromo-2-chloroquinoline

The quinoline ring system, a bicyclic heterocycle formed by the fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to engage in various biological interactions have made it a "privileged scaffold" in drug design.[1] Quinoline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Consequently, the development of efficient synthetic routes to novel, functionalized quinoline analogues is of paramount importance for discovering new therapeutic agents.[5]

This compound emerges as a particularly valuable and versatile starting material for building molecular diversity. It possesses two halogen atoms at distinct positions with orthogonal reactivity, allowing for a programmed, stepwise functionalization. This guide provides a detailed exploration of the synthetic strategies and experimental protocols for leveraging this unique reactivity to generate diverse libraries of quinoline derivatives.

The Core Directive: A Strategy of Regioselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds.

  • The C8-Br Bond : This bond is analogous to a standard aryl bromide and is highly susceptible to activation by palladium(0) catalysts. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[6] This principle is the cornerstone of our strategy, enabling selective functionalization at the C8 position while leaving the C2-Cl bond untouched under appropriate conditions.[7][8]

  • The C2-Cl Bond : The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr).[9] This is due to the powerful electron-withdrawing effect of the adjacent heterocyclic nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction.[10][11][12] This position is less reactive than the C8-Br bond in palladium-catalyzed couplings, but it is the primary site for nucleophilic displacement.[13]

This differential reactivity allows for a powerful two-step synthetic sequence: first, a palladium-catalyzed cross-coupling at the C8 position, followed by a nucleophilic aromatic substitution at the C2 position.

G cluster_main Regioselective Functionalization Strategy start This compound step1 Step 1: Pd-Catalyzed Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 Selective reaction at C8-Br intermediate 8-Substituted-2-chloroquinoline step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) intermediate->step2 Reaction at C2-Cl product 2,8-Disubstituted Quinoline Derivatives step2->product

Diagram 1: A high-level overview of the sequential functionalization workflow.

PART 1: Palladium-Catalyzed Functionalization at the C8 Position

This section details protocols for creating new carbon-carbon and carbon-nitrogen bonds at the C8 position, leveraging the higher reactivity of the aryl bromide.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-chloroquinolines

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[14] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, under basic conditions.[15]

Causality & Rationale: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the C8-Br bond, which is more facile than insertion into the stronger C2-Cl bond. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step.[15] Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[16]

Diagram 2: General scheme for Suzuki-Miyaura coupling at the C8 position.

Data Presentation: Illustrative Suzuki Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃90~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃90~80-92
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃100~70-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₃PO₄90~75-88

Yields are representative and may vary based on specific substrate and reaction scale.

Sonogashira Coupling: Synthesis of 8-Alkynyl-2-chloroquinolines

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne.[17][18]

Causality & Rationale: This reaction typically employs a dual-catalyst system.[19] The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[6] An amine base is used to deprotonate the alkyne and neutralize the HX by-product.

  • Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Reagents: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add the amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 equiv) followed by the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[6]

Diagram 3: General scheme for Sonogashira coupling at the C8 position.

Buchwald-Hartwig Amination: Synthesis of 8-Amino-2-chloroquinolines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C–N bond formation.[20]

Causality & Rationale: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[21] The ligands are typically bulky and electron-rich (e.g., Xantphos, BINAP), which promotes the crucial reductive elimination step and stabilizes the active Pd(0) species.[22][23] A strong base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, forming the palladium-amido complex that precedes C-N bond formation.[21] Selective amination at the C8-Br position in the presence of the C2-Cl is well-established.[24]

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the crude material by column chromatography.[25]

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

EntryAmineLigandBaseSolventTemp (°C)Yield (%)
1MorpholineBINAPNaOtBuToluene100~85-95
2AnilineXPhosK₃PO₄Dioxane110~70-85
3PiperidineBINAPNaOtBuToluene100~80-90
4BenzylamineXantphosCs₂CO₃Dioxane110~75-88

Yields are representative and may vary based on specific substrate and reaction scale.

PART 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Once the C8 position has been functionalized, the remaining C2-chloro group serves as an excellent handle for introducing a second point of diversity via nucleophilic aromatic substitution (SNAr).[9]

Causality & Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] The nucleophile first attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[12] The stability of this intermediate is greatly enhanced by the adjacent ring nitrogen. In the second, rapid step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring. This reaction typically requires heat to overcome the initial energy barrier of disrupting the aromatic system.[26]

  • Setup: In a sealed reaction vial or round-bottom flask equipped with a condenser, dissolve the 8-substituted-2-chloroquinoline derivative (1.0 equiv) in a suitable solvent (e.g., n-butanol, ethanol, or N,N-dimethylformamide).

  • Reagent Addition: Add the desired primary or secondary amine nucleophile (1.5-3.0 equiv). A base such as potassium carbonate or DIPEA can be added to scavenge the HCl produced, though often the excess amine serves this purpose.

  • Reaction: Heat the mixture to reflux (typically 100-150 °C) for 8-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine to remove excess amine and salts. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.[27]

Diagram 4: General scheme for SNAr at the C2 position.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel quinoline derivatives. The orthogonal reactivity of the C8-Br and C2-Cl bonds allows for a reliable and sequential functionalization strategy. By first employing palladium-catalyzed cross-coupling reactions—such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations—at the C8 position, followed by nucleophilic aromatic substitution at the C2 position, researchers can readily access a vast chemical space. The protocols and principles outlined in this guide provide a robust framework for drug development professionals and scientists to create diverse libraries of 2,8-disubstituted quinolines for screening and optimization in various therapeutic programs.

References

Navigating Regioselective Synthesis: Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 8-Bromo-2-chloroquinoline

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous bioactive compounds and functional materials.[1] The strategic derivatization of this core allows for the fine-tuning of molecular properties, making the development of efficient and selective synthetic methodologies a paramount objective. This compound emerges as a particularly valuable and versatile building block. Its dihalogenated nature presents a unique opportunity for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis for forging carbon-carbon and carbon-heteroatom bonds.[2][3]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of these transformations and provide detailed, field-proven protocols for key reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. The central challenge and opportunity with this substrate lie in the differential reactivity of the C8-Br and C2-Cl bonds. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F.[4] This inherent difference allows for the selective activation of the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This guide will equip researchers, scientists, and drug development professionals with the knowledge to harness this reactivity difference for the controlled and efficient synthesis of complex quinoline derivatives.

The Cornerstone of Selectivity: Understanding the Mechanistic Landscape

The success of any palladium-catalyzed cross-coupling reaction hinges on a fundamental catalytic cycle.[3] While the specifics may vary between reaction types, the general mechanism provides a framework for understanding and controlling the outcome.

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-determining step and is where the selection between the C-Br and C-Cl bond occurs. The greater reactivity of the C-Br bond means that under carefully controlled conditions, oxidative addition will occur preferentially at the 8-position of this compound. Following oxidative addition, a transmetalation step (in Suzuki, Stille, and Negishi reactions) or coordination and insertion (in Heck and Sonogashira reactions) takes place, introducing the new molecular fragment. The cycle concludes with reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.

Figure 1: Generalized Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ar-X Transmetalation / Insertion Transmetalation / Insertion Ar-Pd(II)-X(L_n)->Transmetalation / Insertion Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation / Insertion->Ar-Pd(II)-R(L_n) R-M Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R

Caption: A simplified representation of the palladium cross-coupling catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

Causality Behind Experimental Choices

For the selective arylation at the C8 position of this compound, the choice of catalyst, ligand, and base is critical. A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed for aryl chlorides, but for the more reactive aryl bromides, ligands like PPh₃ or dppf can be effective. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of solvent, typically a mixture of an organic solvent (like dioxane, THF, or toluene) and water, is also important for solubility and reaction kinetics.

Protocol: Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol provides a general guideline for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2-3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-2-chloroquinoline.

Entry Arylboronic Acid Catalyst System Base Solvent Temp (°C) Yield (%) Reference
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90High[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100Good[6]
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄THF/H₂O80High[7]

Table 1: Representative conditions for selective Suzuki-Miyaura coupling at the C8-position of haloquinolines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and key components of many functional materials.[8] The reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3]

Mechanistic Considerations for Selectivity

Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction on this compound is governed by the preferential oxidative addition of the Pd(0) catalyst to the C-Br bond.[3] The copper(I) co-catalyst plays a crucial role by reacting with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. The use of a base, typically an amine like triethylamine or diisopropylamine, is necessary to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.

Figure 2: Workflow for Sequential Functionalization Start This compound Step1 Selective C8-Coupling (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate 8-Substituted-2-chloroquinoline Step1->Intermediate Step2 C2-Functionalization (e.g., Buchwald-Hartwig, SNAr) Intermediate->Step2 Final Di-substituted Quinoline Step2->Final

Caption: A strategic workflow for the sequential cross-coupling of this compound.

Protocol: Selective Sonogashira Coupling at the C8-Position

This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 3 equivalents)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by flash column chromatography on silica gel to afford the 8-alkynyl-2-chloroquinoline product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.[9] This reaction enables the coupling of amines with aryl halides under relatively mild conditions.

Achieving Selective C8-Amination

The selective amination at the C8 position of this compound is a prime example of harnessing the differential reactivity of aryl halides. Studies on the related 6-bromo-2-chloroquinoline have demonstrated that selective Buchwald-Hartwig amination of the aryl bromide in the presence of the activated heteroaryl chloride is achievable.[10] The choice of a suitable palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos are often necessary to promote the amination of less reactive aryl chlorides, but for the more reactive C-Br bond, ligands like BINAP or dppf can be sufficient.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[9]

Protocol: Selective Buchwald-Hartwig Amination at the C8-Position

This protocol provides a general method for the selective amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 2-4 mol%) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), BINAP (0.02 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 8-amino-2-chloroquinoline derivative.

Entry Amine Catalyst System Base Solvent Temp (°C) Selectivity Reference
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100C8-selective[10]
2AnilinePd(OAc)₂ / RuPhosLHMDSDioxane90C8-selective[11]
3BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene110C8-selective[9]

Table 2: Conditions for selective Buchwald-Hartwig amination on bromo-chloro-substituted aromatics.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[12] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

Controlling the Heck Reaction on this compound

The regioselective Heck reaction at the C8-position follows the now-familiar principle of preferential oxidative addition to the C-Br bond.[13] The reaction typically requires a palladium(0) catalyst, a base (often a tertiary amine like triethylamine or a carbonate), and a polar aprotic solvent such as DMF or NMP.[4] The choice of ligand can influence the reaction's efficiency; phosphine ligands are commonly used, but ligandless conditions with catalysts like Pd/C can also be effective in some cases.

Protocol: Selective Heck Reaction at the C8-Position

This protocol describes a general procedure for the Heck coupling of an alkene with this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Charge a Schlenk tube with this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol) via syringe.

  • Heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 8-vinyl-2-chloroquinoline derivative.

Stille Coupling: Utilizing Organostannanes

The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide.[14] A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents.[15] However, the toxicity of tin compounds is a significant drawback.[16]

Application to this compound

The Stille reaction can be applied to the selective functionalization of this compound at the C8-position. The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[17] A variety of palladium catalysts can be used, with Pd(PPh₃)₄ being a common choice. The reaction is often carried out in a non-polar aprotic solvent like toluene or THF. Additives such as LiCl can sometimes accelerate the reaction by facilitating the transmetalation step.

Protocol: Selective Stille Coupling at the C8-Position

This protocol provides a general framework for the Stille coupling of an organostannane with this compound.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous toluene or THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene (5 mL) and the organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. A common workup to remove tin byproducts involves washing the organic solution with an aqueous KF solution.

Conclusion and Future Outlook

This compound stands out as a powerful synthetic intermediate, offering a gateway to a diverse array of functionalized quinoline derivatives. The key to unlocking its potential lies in the strategic application of palladium-catalyzed cross-coupling reactions, leveraging the inherent reactivity difference between the C-Br and C-Cl bonds. This guide has provided a comprehensive overview of the major cross-coupling reactions, complete with mechanistic insights and practical protocols for achieving selective functionalization at the C8-position.

The ability to perform a second, distinct cross-coupling reaction at the C2-position opens up avenues for the creation of highly complex and novel molecular architectures. As catalyst technology continues to advance, we can anticipate the development of even more efficient and selective methods for the functionalization of such dihaloheterocycles, further expanding their utility in drug discovery and materials science. The principles and protocols outlined herein provide a solid foundation for researchers to confidently and creatively utilize this compound in their synthetic endeavors.

References

Application Notes & Protocols: A Guide to Selective C2 and C8 Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in natural products and synthetic drugs.[1] The ability to precisely install functional groups onto this heterocycle is paramount for developing new chemical entities with tailored properties. However, the inherent electronic and steric properties of the quinoline ring present a significant challenge in achieving regioselectivity. This guide provides an in-depth exploration of the strategies and protocols for the selective functionalization of two key positions: the electron-deficient C2 position and the sterically accessible C8 position on the carbocyclic ring. We will dissect the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present a logical framework for methodological selection, empowering researchers to navigate the complexities of quinoline modification with precision and confidence.

The Quinoline Ring: A Tale of Two Reactivities

The challenge of selectively functionalizing the quinoline ring stems from its distinct electronic domains. The nitrogen-containing heterocyclic ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic or radical attack.[2] Conversely, the carbocyclic (benzene) ring is more electron-rich and typically undergoes electrophilic substitution, favoring the C5 and C8 positions.[2]

Direct C-H functionalization has emerged as the most attractive and sustainable strategy, avoiding the need for pre-functionalized substrates and minimizing waste.[1][3] Control over regioselectivity in these reactions is dictated by a subtle interplay of factors:

  • Inherent Electronic Bias: Exploiting the natural electrophilicity of the C2/C4 positions.

  • Catalyst-Substrate Interaction: The coordination of the quinoline nitrogen to a transition metal often inherently directs functionalization to the proximal C2 position.[4][5]

  • Directing Groups: The installation of a directing group, most notably an N-oxide, can override inherent reactivity to steer functionalization toward otherwise inaccessible positions like C8.[4][5]

This guide will focus on the practical application of these principles.

Mastering C2 Functionalization: Targeting the Electron-Deficient Core

The C2 position is the most kinetically favored site for many C-H functionalization reactions due to its proximity to the nitrogen atom and its electron-deficient character.

The Minisci Reaction: A Classic Radical Approach

The Minisci reaction is a powerful tool for the alkylation or acylation of electron-deficient N-heterocycles.[6] It proceeds via the addition of a nucleophilic carbon-centered radical to the protonated heterocycle, which acts as a potent electron acceptor. While effective, a classic challenge is controlling regioselectivity, as reactions on quinoline can yield mixtures of C2 and C4 substituted products, as well as di-functionalized species.[6]

Recent advancements have enabled transition-metal-free protocols with improved selectivity and milder conditions.

This protocol, adapted from Kumar et al., describes the cross-dehydrogenative coupling (CDC) of quinolines with aldehydes.[7][8]

Core Principle: The reaction utilizes potassium persulfate (K₂S₂O₈) as an oxidant to generate an acyl radical from an aldehyde. This radical then attacks the electron-deficient quinoline ring. Tetrabutylammonium bromide (TBAB) is used in substoichiometric amounts to facilitate the reaction.[7]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Quinoline, Aldehyde (4 equiv), TBAB (0.3 equiv), K₂S₂O₈ (2 equiv) in DCE stir Stir at 100-110 °C (2-24 h) reagents->stir Heat evap Remove solvent (in vacuo) stir->evap Monitor by TLC bicarb Add sat. NaHCO₃ (aq) evap->bicarb extract Extract with EtOAc (3x) bicarb->extract purify Purify via Column Chromatography extract->purify

Caption: Workflow for Metal-Free Minisci C2-Acylation.

Step-by-Step Procedure:

  • To a reaction vessel, add quinoline (1.0 equiv), the desired aldehyde (4.0 equiv), tetrabutylammonium bromide (TBAB, 0.3 equiv), and potassium persulfate (K₂S₂O₈, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Stir the mixture at 100 °C for aliphatic aldehydes (typically 2-5 hours) or 110 °C for aromatic aldehydes (typically 12-24 hours).[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate to the residue.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the acylated quinoline.[8]

Note: This reaction may produce a mixture of 2-acylated and 2,4-diacylated products, requiring careful chromatographic separation.[8]

Transition-Metal Catalysis: Leveraging the Coordinating Nitrogen

Transition metal catalysis offers a highly versatile and often more selective route to C2-functionalized quinolines. The quinoline nitrogen atom can act as a Lewis base, coordinating to the metal center and directing C-H activation to the ortho C2 position.[1] The use of quinoline N-oxides further enhances this directing effect.

This protocol is based on seminal work in palladium-catalyzed direct C-H arylation.[1]

Core Principle: A Pd(II) catalyst activates the C2-H bond of the quinoline N-oxide. The resulting palladacycle then undergoes reaction with an aryl bromide coupling partner, followed by reductive elimination to form the C-C bond and regenerate the active catalyst. An oxidant is required to maintain the Pd(II) catalytic cycle.

Summary of C2-Functionalization Methods:

MethodCatalyst/ReagentCoupling PartnerKey FeaturesReference
C2-Arylation Pd(OAc)₂ / Ag₂CO₃Aryl BromidesBroad scope, good regioselectivity.[1]
C2-Arylation Ni(cod)₂ / PCy₃Organozinc ReagentsEffective for electron-deficient heteroarenes.[1]
C2-Alkenylation FeSO₄Acrylates, StyrenesGreener iron catalyst, forms H₂O as byproduct.[9]
C2-Amination Cu(OAc)₂ / Ag₂CO₃Lactams, CyclaminesLimited to N-oxide substrates; efficient C-N bond formation.[1]
C2-Alkylation [Rh(cod)Cl]₂ / dppeAcrylatesHighly efficient for N-oxide substrates.[1]

Unlocking C8 Functionalization: The Power of the N-Oxide Directing Group

Functionalizing the C8 position is significantly more challenging due to its location on the carbocyclic ring, remote from the activating nitrogen atom.[5] The breakthrough in this area came from the strategic use of the quinoline N-oxide as a traceless directing group.[4]

The Mechanistic Rationale: The oxygen atom of the N-oxide moiety can act as an internal ligand, coordinating to a metal catalyst. This coordination facilitates the formation of a stable, five-membered metallacyclic intermediate via cyclometalation at the C8-H bond.[4][5] This intermediate is the key to selective C8 functionalization. After the desired transformation, the N-oxide can be easily reduced back to the quinoline.[4]

G

Caption: Contrasting C2 vs. C8 Activation Pathways.

Catalyst Selection: The Decisive Factor for C8 Selectivity

While the N-oxide group is essential, the choice of metal catalyst is critical for achieving high C8 selectivity.

  • Palladium (Pd): Traditionally, Pd-catalysis on quinoline N-oxides strongly favors C2 functionalization.[10] However, pioneering work from Daugulis and others has shown that in a highly polar, acidic solvent like acetic acid, Pd can exhibit a remarkable switch in selectivity to favor C8.[10][11] This is attributed to a change in the C-H activation mechanism under these conditions.[12]

  • Rhodium (Rh) & Iridium (Ir): Cationic Rh(III) and Ir(III) catalysts have proven to be exceptionally effective and reliable for directing functionalization to the C8 position.[13] These metals readily form the requisite five-membered metallacycle with the N-oxide.[13][14]

  • Cobalt (Co): Co(III) catalysts have also been successfully employed for C8-olefination reactions.[9]

Protocol 3.1.1: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxide

This protocol, adapted from the work of Daugulis et al., showcases the unusual but highly effective C8-selectivity of a palladium catalyst under specific conditions.[10][11][12]

Core Principle: A Pd(OAc)₂ catalyst, in the presence of an additive and a specific solvent system (acetic acid with water), promotes the C-H arylation of quinoline N-oxides with iodoarenes, exhibiting high selectivity for the C8 position.[10][11] The reaction can be significantly accelerated by microwave irradiation.[12]

Step-by-Step Procedure:

  • In a microwave vial, combine quinoline N-oxide (1.0 equiv), the iodoarene (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and Ag₃PO₄ (0.5 equiv).

  • Add acetic acid (AcOH) and water as the solvent system. A ratio of ~30 equivalents of acetic acid relative to the quinoline N-oxide, with a small amount of water, has been shown to be effective.[10][11]

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 180 °C for a duration of 10-30 minutes.[10][11]

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Selectivity: The use of acetic acid as a solvent is crucial for C8 selectivity with a palladium catalyst; switching to solvents like DMF or t-BuOH will result in the C2-arylated product becoming dominant.[10][11]

Summary of C8-Functionalization Methods:

MethodCatalyst SystemCoupling PartnerKey FeaturesReference
C8-Arylation Pd(OAc)₂ / Ag₃PO₄ in AcOHIodoarenesUnusual but high C8-selectivity for Palladium.[10][11]
C8-Iodination [CpRhCl₂]₂N-Iodosuccinimide (NIS)Forms a key C8-iodo intermediate for further coupling.[13]
C8-Amidation [CpIrCl₂]₂SulfonamidesDirect C-N bond formation at the C8 position.[13]
C8-Olefination Co(III) catalystAlkynesCobalt-catalyzed C-H activation and olefination.[9]
C8-Alkylation Rh(III) catalystOlefinsUses olefins as the alkyl source with the N-oxide as a traceless DG.[15]

Conclusion and Future Outlook

The selective functionalization of the quinoline ring at the C2 and C8 positions is no longer a matter of serendipity but a predictable science governed by a clear set of principles. For C2 functionalization, chemists can leverage the inherent electronic deficiency through radical pathways like the Minisci reaction or exploit the proximity of the ring nitrogen for transition-metal-catalyzed transformations. For the more elusive C8 position, the quinoline N-oxide has proven to be an indispensable directing group, enabling a range of selective transformations through the formation of stable metallacyclic intermediates, with catalyst choice being the ultimate arbiter of success.

Future advancements will likely focus on developing even milder reaction conditions, expanding the substrate scope to more complex and sensitive molecules, and discovering new catalytic systems that can unlock the remaining C-H bonds (C3, C4, C5, C6, C7) with similar efficiency and predictability.[9][16] The protocols and principles outlined in this guide provide a robust foundation for researchers aiming to harness the full synthetic potential of the quinoline scaffold in their drug discovery and materials science endeavors.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-gram to kilogram-scale synthesis and purification of 8-Bromo-2-chloroquinoline (CAS No. 74965-31-4). This compound is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel pharmaceuticals and functional organic materials.[1] This guide is designed for researchers, chemists, and process development professionals, offering a detailed, field-proven methodology. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both scientific integrity and practical scalability. The protocols within are structured to be self-validating, complete with troubleshooting guidance and safety imperatives.

Introduction and Strategic Overview

The quinoline scaffold is a ubiquitous motif in a vast array of pharmacologically active compounds, including antimalarial agents like chloroquine and anti-inflammatory drugs.[2] The specific substitution pattern of this compound offers two distinct and reactive sites for further chemical modification. The chloro group at the 2-position is susceptible to nucleophilic substitution, while the bromo group at the 8-position is amenable to various cross-coupling reactions. This dual functionality makes it a highly valuable intermediate.

The synthetic strategy detailed herein was selected for its scalability, use of readily available starting materials, and robust, high-yielding transformations. The pathway proceeds via two key stages:

  • Synthesis of 8-Bromoquinolin-2(1H)-one: An acid-catalyzed intramolecular cyclization of an amide precursor. This approach is adapted from established methods for synthesizing similar quinolinone structures.[3]

  • Chlorination: Conversion of the resulting quinolinone to the target this compound using a standard chlorinating agent.

This application note provides detailed, step-by-step protocols for each stage, followed by robust purification procedures designed to yield high-purity material suitable for downstream applications.

Synthesis Workflow and Mechanistic Rationale

The overall synthetic pathway is a reliable and scalable two-step process starting from 2-bromoaniline.

Synthesis_Workflow A 2-Bromoaniline B N-(2-bromophenyl)cinnamamide (Intermediate Amide) A->B Acylation (Cinnamoyl chloride, Pyridine) C 8-Bromoquinolin-2(1H)-one (Cyclized Intermediate) B->C Intramolecular Cyclization (AlCl₃, Heat) D This compound (Final Product) C->D Chlorination (POCl₃, Heat)

Caption: High-level overview of the synthetic pathway.

Step 1: Acylation of 2-Bromoaniline

The synthesis begins with the formation of an amide bond between 2-bromoaniline and cinnamoyl chloride.

  • Causality of Component Selection:

    • 2-Bromoaniline: The foundational starting material, providing the aniline nitrogen and the C8-bromo substituent of the final quinoline ring.

    • Cinnamoyl Chloride: This reagent provides the three-carbon chain necessary to form the pyridine ring of the quinoline system.

    • Pyridine: Acts as a mild base to neutralize the HCl generated during the acylation reaction, preventing the protonation of the aniline nitrogen and driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the reactants.[3]

Step 2: Intramolecular Friedel-Crafts Cyclization

The amide intermediate undergoes an intramolecular cyclization to form the quinolin-2-one core.

  • Mechanistic Insight: This reaction is a Lewis acid-catalyzed intramolecular Friedel-Crafts-type reaction. Aluminum trichloride (AlCl₃) coordinates to the amide carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[3] The electron-rich aromatic ring of the bromophenyl group then attacks this activated carbonyl, leading to cyclization. A subsequent tautomerization yields the stable 8-Bromoquinolin-2(1H)-one. High temperatures are required to overcome the activation energy for this cyclization.[3]

Step 3: Chlorination of 8-Bromoquinolin-2(1H)-one

The final step is the conversion of the quinolinone to the desired 2-chloroquinoline.

  • Mechanistic Insight: 8-Bromoquinolin-2(1H)-one exists in tautomeric equilibrium with 8-bromo-2-hydroxyquinoline. The hydroxyl group is a poor leaving group. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent. It activates the hydroxyl group (or the carbonyl oxygen of the amide tautomer), converting it into a good leaving group (a dichlorophosphate ester). A subsequent nucleophilic attack by a chloride ion displaces this group, yielding the 2-chloro functionality and completing the synthesis. This is a standard and highly effective method for converting 2-hydroxyquinolines to their 2-chloro counterparts.

Detailed Experimental Protocols

Safety First: Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.

Protocol 1: Synthesis of N-(2-bromophenyl)cinnamamide (Intermediate)
ReagentM.W. ( g/mol )QuantityMoles (mol)
2-Bromoaniline172.03100.0 g0.581
Cinnamoyl chloride166.60101.6 g0.610
Pyridine79.1050.5 mL0.622
Dichloromethane (DCM)84.931.0 L-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoaniline (100.0 g, 0.581 mol) and anhydrous dichloromethane (DCM, 800 mL).

  • Cool the resulting solution to 0°C using an ice-water bath.

  • Add pyridine (50.5 mL, 0.622 mol) to the stirred solution.

  • Dissolve cinnamoyl chloride (101.6 g, 0.610 mol) in anhydrous DCM (200 mL) and add it to the dropping funnel.

  • Add the cinnamoyl chloride solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting aniline should be consumed.

  • Quench the reaction by slowly adding 1 M HCl (500 mL). Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 300 mL) and brine (300 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide as an off-white solid.

  • The crude product can be purified by recrystallization from ethanol or used directly in the next step. Typical yield: 160-170 g (91-97%).

Protocol 2: Synthesis of 8-Bromoquinolin-2(1H)-one
ReagentM.W. ( g/mol )QuantityMoles (mol)
N-(2-bromophenyl)cinnamamide302.16150.0 g0.496
Aluminum Chloride (AlCl₃)133.34198.5 g1.489
Chlorobenzene112.56750 mL-

Procedure:

  • Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize evolved HCl), and a thermocouple.

  • Charge the flask with aluminum chloride (198.5 g, 1.489 mol) and chlorobenzene (750 mL) under a nitrogen atmosphere.

  • Slowly add the crude N-(2-bromophenyl)cinnamamide (150.0 g, 0.496 mol) portion-wise to the stirred suspension. The addition is exothermic. Maintain the temperature below 40°C.

  • Once the addition is complete, heat the reaction mixture to 125°C and maintain for 3 hours.[3] The mixture will become a dark, thick slurry.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture to ~60°C and very cautiously pour it onto a vigorously stirred mixture of crushed ice (2 kg) and concentrated HCl (200 mL). This quench is highly exothermic and releases HCl gas. Perform in an efficient fume hood.

  • Stir the resulting mixture for 1 hour. A solid precipitate will form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 500 mL) and then with cold ethanol (2 x 200 mL).

  • Dry the solid in a vacuum oven at 80°C to a constant weight. Typical yield: 95-105 g (85-94%) of a light tan solid.

Protocol 3: Synthesis of this compound
ReagentM.W. ( g/mol )QuantityMoles (mol)
8-Bromoquinolin-2(1H)-one224.05100.0 g0.446
Phosphorus Oxychloride (POCl₃)153.33300 mL3.23

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber, combine 8-Bromoquinolin-2(1H)-one (100.0 g, 0.446 mol) and phosphorus oxychloride (300 mL, 3.23 mol).

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 4 hours. The solid will gradually dissolve.

  • Cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the cooled reaction mixture onto 2 kg of crushed ice with vigorous stirring. This quench is extremely exothermic and releases HCl gas. Perform with extreme care in an efficient fume hood.

  • Continue stirring for 1-2 hours until all the ice has melted. A precipitate will form.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium carbonate (Na₂CO₃) or by carefully adding 30% NaOH solution until the pH reaches 7-8. The temperature should be kept below 25°C with an ice bath during neutralization.

  • Collect the resulting solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50°C. Typical crude yield: 100-108 g (92-99%).

Large-Scale Purification Protocols

Purification is critical to obtaining material of suitable quality for subsequent use. Recrystallization is the preferred method for large-scale purification due to its efficiency and cost-effectiveness.

Protocol 4: Recrystallization

The choice of solvent is crucial for effective recrystallization. For this compound, a mixed solvent system of ethanol and water or a single solvent system like hexanes can be effective.[4]

Procedure (Ethanol/Water System):

  • Transfer the crude this compound (100 g) to a 2 L Erlenmeyer flask.

  • Add ethanol (approx. 400-500 mL) and heat the mixture to a gentle boil with stirring until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 2-3 g). Reheat to boiling for 5-10 minutes.

  • Perform a hot filtration through a pre-warmed Buchner funnel containing a pad of Celite to remove the charcoal and any insoluble impurities.

  • Reheat the filtrate to boiling. Add hot water dropwise until the solution just begins to turn cloudy (persistent cloudiness indicates the saturation point).

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then with cold water.

  • Dry the crystals under vacuum at 50°C. Typical recovery: 85-95%. Purity (by HPLC): >99%.

Alternative Purification: Column Chromatography

For obtaining analytical-grade material or purifying smaller batches, flash column chromatography can be employed.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Gradient elution with Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate). A similar solvent system is used for other bromoquinolines.[5]

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and dry it. Load the dried silica onto a pre-packed column and elute with the solvent system. Collect fractions and combine those containing the pure product as determined by TLC.

Troubleshooting Guide

The following diagram outlines common issues and recommended solutions during the synthesis and purification workflow.

Troubleshooting cluster_synthesis Synthesis Issues cluster_purification Purification Issues S1 Low Yield in Step 1 (Acylation) S1_Sol Ensure anhydrous conditions. Check quality of cinnamoyl chloride. Increase reaction time. S1->S1_Sol S2 Incomplete Cyclization (Step 2) S2_Sol Ensure AlCl₃ is fresh and not hydrated. Increase reaction temperature or time. Verify starting amide purity. S2->S2_Sol S3 Difficult Chlorination (Step 3) S3_Sol Ensure POCl₃ is in large excess. Increase reflux time. Check purity of quinolinone intermediate. S3->S3_Sol P1 Product 'Oils Out' During Recrystallization P1_Sol Reheat to dissolve oil. Add more of the primary solvent (ethanol). Ensure slow cooling. P1->P1_Sol P2 Poor Crystal Recovery P2_Sol Cool for a longer period at 0-4°C. Reduce the amount of solvent used. Concentrate the mother liquor to recover more product. P2->P2_Sol P3 Colored Final Product P3_Sol Use activated charcoal during recrystallization. Perform a second recrystallization. P3->P3_Sol

Caption: A decision tree for troubleshooting common issues.

References

Application Notes & Protocols: 8-Bromo-2-chloroquinoline as a Strategic Scaffold for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

I. Introduction: The Strategic Value of a Differentiated Scaffold

The quinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets.[1] This versatility is particularly evident in the field of oncology, where quinoline and its bioisostere, quinazoline, form the core of numerous FDA-approved kinase inhibitors, including lapatinib, erlotinib, and gefitinib.[2][3] Protein kinases, as central nodes in cellular signaling, are critical therapeutic targets; their dysregulation is a hallmark of cancer, driving uncontrolled cell proliferation and survival.[4]

This guide focuses on a specific and highly strategic building block: 8-Bromo-2-chloroquinoline . The true synthetic power of this molecule lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond (reactivity order: I > Br > Cl).[5] This inherent chemical distinction allows for a modular and sequential approach to molecular assembly, enabling chemists to perform selective functionalization at the C8 position while preserving the C2 position for subsequent, crucial modifications. This precise control is paramount in constructing complex kinase inhibitors where specific functionalities at different positions dictate potency, selectivity, and pharmacokinetic properties.

II. Core Synthetic Strategies: Harnessing Palladium Catalysis

The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and reliable bond formation, making them indispensable in modern drug discovery.

A. Selective C8 Functionalization via Suzuki-Miyaura Coupling

The first step in a typical synthetic sequence involves the selective activation of the more labile C8-bromo bond. The Suzuki-Miyaura coupling is the reaction of choice for this transformation, enabling the formation of a carbon-carbon bond with a wide variety of aryl and heteroaryl boronic acids or esters.[5][6] This reaction is instrumental for installing moieties that can modulate the inhibitor's physicochemical properties (e.g., solubility) or establish secondary binding interactions within the kinase active site. The C2-chloro group remains largely unaffected under standard Suzuki conditions tailored for aryl bromides.

B. C2-Amine Installation via Buchwald-Hartwig Amination

Following C8 functionalization, the C2-chloro position becomes the target for modification. The introduction of a substituted amine at this position is a hallmark of many potent ATP-competitive kinase inhibitors, as this group often forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The Buchwald-Hartwig amination is a powerful and general method for forging this C-N bond.[7][8] It allows for the coupling of the 2-chloroquinoline intermediate with a diverse array of primary and secondary amines, including the complex anilines frequently required for high-potency inhibition.[9][10]

This two-step, sequential strategy provides a robust platform for generating extensive libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Figure 1: General Synthetic Strategy Start This compound Suzuki_label Suzuki Coupling (Selective at C8-Br) Start->Suzuki_label Start->Suzuki_label + Ar-B(OH)₂ [Pd Catalyst] Intermediate 8-Aryl-2-chloroquinoline Intermediate Buchwald_label Buchwald-Hartwig Amination (at C2-Cl) Intermediate->Buchwald_label Intermediate->Buchwald_label + R₂N-H [Pd Catalyst] Final Final Kinase Inhibitor (e.g., 2-Anilino-8-arylquinoline) Suzuki_label->Intermediate Buchwald_label->Final Figure 2: Experimental Synthesis Workflow Start Start: This compound Step1 Step 1: Suzuki Coupling - Add (4-methoxyphenyl)boronic acid - Add Pd(dppf)Cl₂, Na₂CO₃ - Solvent: Dioxane/H₂O - Heat to 90°C, 12h Start->Step1 Purify1 Work-up & Purification - Extraction (EtOAc) - Column Chromatography Step1->Purify1 Intermediate Intermediate: 2-Chloro-8-(4-methoxyphenyl)quinoline Step2 Step 2: Buchwald-Hartwig Amination - Add 3-chloro-4-fluoroaniline - Add Pd G3 BrettPhos, NaOtBu - Solvent: Toluene - Heat to 100°C, 8h Intermediate->Step2 Purify1->Intermediate Purify2 Work-up & Purification - Quench, Extract (EtOAc) - Column Chromatography Step2->Purify2 Final Final Product: 'Inhibitor-Q1' Purify2->Final Figure 3: Targeted EGFR/HER2 Signaling Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Ligand->Receptor PI3K PI3K → Akt → mTOR Receptor->PI3K P RAS Ras → Raf → MEK → ERK Receptor->RAS P Inhibitor Inhibitor-Q1 Inhibitor->Receptor Blocks ATP Binding ATP ATP ATP->Receptor Outcome Cell Proliferation, Survival, Angiogenesis PI3K->Outcome RAS->Outcome

References

Application Notes and Protocols: 8-Bromo-2-chloroquinoline in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action.[1][2] Quinoline derivatives have historically been a rich source of antimicrobial drugs, with their core structure present in compounds ranging from the antimalarial quinine to modern fluoroquinolone antibiotics.[3][4] These agents often target essential bacterial processes, such as DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 8-bromo-2-chloroquinoline as a versatile scaffold for the synthesis and evaluation of new antibacterial agents. This particular heterocyclic compound offers strategic positions for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antibacterial potency and spectrum.[8][9] We present detailed, field-proven protocols for the synthesis of derivative libraries, subsequent antimicrobial susceptibility testing, and preliminary mechanism of action studies.

Core Scaffold: this compound
PropertyValueSource
Chemical Formula C₉H₅BrClN[10][11]
Molecular Weight 242.50 g/mol [10]
CAS Number 74965-31-4[10]
Physical Form Solid[10]

Safety Information: this compound is classified as acutely toxic if swallowed and can cause serious eye damage.[10][12] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[12][13] All handling should be performed in a well-ventilated area or a chemical fume hood.[13] Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

Part 1: Synthesis of this compound Derivatives

The 2-chloro and 8-bromo positions on the quinoline ring are amenable to various chemical modifications, making this scaffold ideal for generating a diverse library of compounds. The chlorine atom can be readily displaced by nucleophiles, while the bromine atom can participate in cross-coupling reactions. This allows for the introduction of a wide range of functional groups to probe the chemical space for antibacterial activity.[8]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing a library of derivatives from the this compound core. This approach enables the exploration of different substituents at both the C2 and C8 positions.

Synthesis_Workflow cluster_start Starting Material cluster_c2 C2 Modification (Nucleophilic Substitution) cluster_c8 C8 Modification (Cross-Coupling) cluster_final Final Products start This compound amines Amines (R1-NH2) start->amines Heat, Base thiols Thiols (R2-SH) start->thiols Base alcohols Alcohols (R3-OH) start->alcohols NaH boronic_acids Boronic Acids (R4-B(OH)2) start->boronic_acids Pd Catalyst, Base alkynes Alkynes (R5-C≡CH) start->alkynes Pd/Cu Catalysts c2_intermediate 8-Bromo-2-substituted-quinolines amines->c2_intermediate thiols->c2_intermediate alcohols->c2_intermediate final_products Diverse Library of This compound Derivatives c2_intermediate->final_products Further C8 Modification c8_intermediate 2-Chloro-8-substituted-quinolines boronic_acids->c8_intermediate alkynes->c8_intermediate c8_intermediate->final_products Further C2 Modification

Caption: General synthetic pathways for derivatization.

Part 2: Antimicrobial Susceptibility Testing

Once a library of compounds has been synthesized, the next critical step is to evaluate their antibacterial activity.[2] The standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).[14][15][16] These assays provide quantitative data on the potency of the novel compounds against a panel of clinically relevant bacteria.[1]

Experimental Workflow for Antimicrobial Screening

The overall process from receiving a new compound to determining its bactericidal potential is outlined below. This systematic approach ensures that data is reliable and comparable across different compounds and bacterial strains.

Screening_Workflow compound Synthesized Derivative mic_assay Determine MIC (Broth Microdilution) compound->mic_assay mic_result MIC Value (Lowest concentration with no visible growth) mic_assay->mic_result mbc_assay Determine MBC (Subculturing from MIC plate) mic_result->mbc_assay mbc_result MBC Value (Lowest concentration that kills ≥99.9%) mbc_assay->mbc_result interpretation Calculate MBC/MIC Ratio (≤4 suggests bactericidal) mbc_result->interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][14][17] The broth microdilution method is a standardized and widely used technique.[1][18]

Materials:

  • Synthesized this compound derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[19][20]

  • Sterile 96-well microtiter plates[14]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard[1]

  • Sterile saline or broth

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[1] Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.[1] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][21]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the test compounds in CAMHB to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).[17][22]

    • Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).[1][22]

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).[21]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.[1][21]

  • Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[17][19]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[15][19][23] This test is performed as a follow-up to the MIC assay.[16]

Materials:

  • MIC plate from the previous assay

  • Sterile Mueller-Hinton Agar (MHA) plates[19]

  • Micropipette and sterile tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).[19]

  • Plating: Spot-plate the aliquot onto a sterile MHA plate. Be sure to label the plate clearly to correspond with the concentrations from the MIC plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[19]

  • Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][19][23]

  • Data Analysis: Calculate the MBC/MIC ratio. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.[19]

Representative Data Summary

The following table provides a template for summarizing the MIC and MBC data obtained for novel this compound derivatives.

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative-01 S. aureus ATCC 29213482Bactericidal
Derivative-01 E. coli ATCC 2592216>64>4Bacteriostatic
Derivative-02 S. aureus ATCC 292138162Bactericidal
Derivative-02 E. coli ATCC 2592232>64>2Bacteriostatic
Ciprofloxacin S. aureus ATCC 292130.512Bactericidal
Ciprofloxacin E. coli ATCC 259220.250.52Bactericidal

Disclaimer: The data presented are for illustrative purposes only. Actual values must be determined experimentally.

Part 3: Preliminary Mechanism of Action Studies

Quinolone-based compounds are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[5][7][24] These enzymes are essential for DNA replication, transcription, and repair, making them excellent targets for antibacterial drugs.[3][25] An initial investigation into whether novel this compound derivatives act on these targets can provide valuable insight into their mechanism of action.

Hypothetical Mechanism: Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication.[5][26] Quinolones poison the enzyme by stabilizing the gyrase-DNA complex in which the DNA is cleaved, leading to lethal double-strand breaks.[7]

Mechanism_Pathway cluster_process Normal DNA Replication cluster_inhibition Inhibition by Quinolone Derivative DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Cleavage Transient Double-Strand Break Gyrase->Cleavage Supercoiling Negative Supercoiling Cleavage->Supercoiling Stabilization Stabilization of Gyrase-DNA Cleavage Complex Cleavage->Stabilization Target Re-ligation DNA Re-ligation Supercoiling->Re-ligation Replicated_DNA Replicated DNA Re-ligation->Replicated_DNA Inhibitor This compound Derivative Inhibitor->Stabilization Block Re-ligation Blocked Stabilization->Block Death Chromosome Fragmentation & Bacterial Cell Death Block->Death

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits GyrA and GyrB)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • Test compounds and positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add purified DNA gyrase to each reaction tube, except for a negative control (no enzyme). Include a positive control with a known gyrase inhibitor.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled, and intermediate forms).

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize it under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-compound control.

Conclusion

This compound represents a promising and synthetically tractable starting point for the development of novel antibacterial agents. Its structure allows for extensive modification, facilitating the exploration of structure-activity relationships crucial for drug discovery.[4][9][27] The protocols detailed in this guide provide a robust framework for synthesizing derivative libraries and performing essential in vitro antibacterial evaluations. By systematically applying these methodologies, researchers can effectively screen for and characterize new quinoline-based compounds, contributing to the vital pipeline of next-generation antibiotics needed to combat the global threat of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 8-Bromo-2-chloroquinoline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic applications. As Senior Application Scientists, we understand that while the Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, its application to complex heteroaromatic substrates like 8-bromo-2-chloroquinoline presents unique challenges. This guide is structured to help you diagnose and resolve issues leading to low yields, moving from general problems to substrate-specific complexities.

Frequently Asked Questions (FAQs)
Tier 1: Foundational Troubleshooting for Suzuki Coupling

Q1: My reaction shows little to no conversion of the starting material. Where should I begin troubleshooting?

A1: When facing a stalled reaction, it's crucial to systematically verify the integrity of your core components and conditions. This is the most common failure mode and often stems from one of four key areas:

  • Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.[1]

    • Causality: Many reactions use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) state.[2] This reduction can be inefficient. Furthermore, Pd(0) catalysts, especially those without robust ligands, can agglomerate into inactive palladium black.[1]

    • Solution:

      • Verify Catalyst Quality: Use a freshly opened bottle of your palladium source or a trusted, well-stored batch. Older Pd(OAc)₂ can be less active.[3]

      • Consider a Pd(0) Source: Try a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.

      • Ensure Proper Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid and reduced cross-coupling efficiency.[4] Rigorously degas your solvent and reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[5][6]

  • Ineffective Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[7]

    • Causality: If the base is too weak, it won't form the reactive boronate species. If it's not sufficiently soluble or is of poor quality (e.g., hydrated when it should be anhydrous), its effectiveness is compromised.

    • Solution:

      • Check Base Strength & Type: For many Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective.[7][8] K₃PO₄ is a good starting point for challenging substrates.

      • Ensure Quality: Use a finely powdered, anhydrous base to maximize surface area and reactivity. Consider grinding the base before use.

  • Improper Solvent Choice: The solvent system must solubilize both the organic substrates and, to some extent, the inorganic base to facilitate the reaction.[7]

    • Causality: A poor solvent can lead to a heterogeneous mixture where reagents have limited contact, slowing or stopping the reaction.

    • Solution: A mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) is often optimal.[7][8] The water helps dissolve the inorganic base.

  • Insufficient Thermal Energy: Like most chemical reactions, Suzuki couplings have an activation energy barrier that must be overcome.

    • Causality: The reaction may simply be too slow at the temperature you are running it. Oxidative addition, particularly into the C-Cl bond, can require significant heat.[1]

    • Solution: If you are running the reaction at a moderate temperature (e.g., 80 °C), try increasing it to 100-110 °C, ensuring your solvent choice is appropriate for the higher temperature.[9]

Q2: My primary side-product is the homocoupled biaryl from my boronic acid. What causes this and how can I prevent it?

A2: Boronic acid homocoupling is a classic sign of oxygen in the reaction mixture.

  • Causality: Oxygen can mediate the oxidative homocoupling of boronic acids, catalyzed by the palladium species. This process consumes your nucleophile and reduces the yield of the desired product.[4]

  • Solution: The most effective solution is rigorous deoxygenation of your reaction setup. Purge the reaction flask with an inert gas (argon or nitrogen) and thoroughly degas your solvent(s) before addition.[5] Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can also help, but preventing its decomposition is the primary goal.

Q3: I am observing significant protodeboronation (replacement of the boronic acid group with hydrogen) or dehalogenation of my quinoline. Why is this happening?

A3: These are competitive side reactions that consume your starting materials.

  • Causality:

    • Protodeboronation: This is the hydrolysis of the C-B bond, converting the boronic acid back to its parent arene. It can be catalyzed by the palladium complex or occur under harsh (highly basic or high temperature) aqueous conditions.[10]

    • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can occur via side reactions involving the palladium hydride species in the catalytic cycle.[4]

  • Solution:

    • Use a Milder Base: If using a very strong base like NaOH or KOH, consider switching to K₂CO₃ or K₃PO₄.

    • Use Boronate Esters: Boronic acid pinacol esters (BPin) are generally more stable towards protodeboronation than the corresponding boronic acids.[11][12][13] This is often the most robust solution.

    • Minimize Water: While some water is often necessary, an excessive amount can promote hydrolysis. Try reducing the water content in your solvent system.

    • Lower Reaction Temperature: If possible, reducing the reaction temperature can disfavor these decomposition pathways.

Tier 2: Substrate-Specific Challenges for this compound

Q4: I am getting a mixture of products from coupling at the 8-position (C-Br) and the 2-position (C-Cl). How can I achieve selective coupling at the C-8 bromine?

A4: This is a question of chemoselectivity, governed by the inherent reactivity of the C-X bonds.

  • Causality: The oxidative addition of palladium to an aryl halide is the first and often rate-determining step in the Suzuki cycle. The bond strength and reactivity follow the trend: C-I > C-Br >> C-Cl.[5][10] The C-Br bond at the 8-position is significantly more reactive than the C-Cl bond at the 2-position. Therefore, selective coupling at the C-Br position is expected under controlled conditions. Getting a mixture suggests your reaction conditions are too harsh, allowing the less reactive C-Cl bond to also react.

  • Solution:

    • Lower the Temperature: This is the most critical parameter. Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction. This should favor the exclusive reaction of the more labile C-Br bond.

    • Choose a Less "Active" Catalyst System: Highly active catalyst systems designed for aryl chlorides (e.g., those with very electron-rich Buchwald ligands) might be too reactive and overcome the inherent reactivity difference. Start with a more traditional catalyst like Pd(PPh₃)₄ or PdCl₂(dppf).

    • Control Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the 8-bromo starting material is consumed to prevent subsequent coupling at the 2-chloro position.

Q5: The reaction is extremely sluggish, even at high temperatures. Could the quinoline nitrogen be poisoning the palladium catalyst?

A5: Yes, this is a very likely cause. Heteroatoms, particularly nitrogen, can act as competing ligands.

  • Causality: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This coordination can occupy a site needed for the catalytic cycle to proceed, effectively inhibiting or "poisoning" the catalyst.

  • Solution:

    • Use Bulky, Electron-Rich Ligands: This is the most effective strategy. Bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃), serve a dual purpose.[7][14] Their steric bulk creates a "cone" around the palladium atom that disfavors coordination of the planar quinoline ring, while their electron-donating nature accelerates the key steps of oxidative addition and reductive elimination.[14]

    • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition by ensuring a sufficient concentration of active catalyst is present.

Optimization Protocols & Data
Protocol 1: General Screening for 8-Aryl-2-chloroquinoline Synthesis

This protocol provides a robust starting point for optimizing the selective coupling at the C-8 position.

  • Reagent Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.3 eq), and the base (2.5 eq).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source and the ligand (if not using a pre-catalyst) and add this mixture to the Schlenk flask.

  • Degassing: Seal the flask and perform three cycles of vacuum backfill with argon.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., every hour).

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Standard)Condition B (For Sluggish Reactions)Condition C (For Selectivity Issues)
Pd Source PdCl₂(dppf) (3 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4.5 mol%)
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)Na₂CO₃ (3.0 eq)
Solvent 1,4-Dioxane / H₂O (4:1)2-MeTHF / H₂O (10:1)Toluene / H₂O (5:1)
Temperature 90 °C100 °C70 °C
Visual Workflow and Mechanism
The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) species. Understanding this cycle is key to troubleshooting.[15]

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Reductive Elimination pd_r1_r2 R¹-Pd(II)L₂-R² pd0->pd_r1_r2 R¹-R² (Product) pd_complex->pd0 R¹-X transmetal Transmetalation pd_complex->pd_r1_r2 Transmetalation pd_r1_r2->pd0 Oxidative Addition pd_r1_r2->pd_complex R²-B(OR)₂ + Base red_elim Reductive Elimination product R¹-R² (Coupled Product) pd_r1_r2->product aryl_halide R¹-X (this compound) aryl_halide->pd_complex boronic R²-B(OR)₂ (Boronic Acid/Ester) boronic->pd_r1_r2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path to diagnose the root cause of a low-yielding reaction with this compound.

Troubleshooting_Flowchart start Low Yield Observed check_conversion Analyze Crude Reaction: What is the main component? start->check_conversion sm_unreacted Mainly Starting Material (No/Low Conversion) check_conversion->sm_unreacted Starting Material side_products Significant Side Products check_conversion->side_products Side Products selectivity_issue Mixture of C-Br and C-Cl Coupled Products check_conversion->selectivity_issue Product Mixture cause_catalyst Catalyst Inactivity? sm_unreacted->cause_catalyst cause_homocoupling Boronic Homocoupling? side_products->cause_homocoupling sol_selectivity Solution: 1. Lower reaction temperature (e.g., 70 °C). 2. Use less active catalyst (e.g., Pd(PPh₃)₄). 3. Monitor reaction and stop at full SM consumption. selectivity_issue->sol_selectivity cause_base Base/Solvent Issue? cause_catalyst->cause_base No sol_catalyst Solution: 1. Use fresh Pd source or Pd(0) cat. 2. Ensure rigorous degassing. cause_catalyst->sol_catalyst Yes cause_temp Temperature Too Low? cause_base->cause_temp No sol_base Solution: 1. Use finely powdered, anhydrous base (e.g., K₃PO₄). 2. Use appropriate solvent mixture (e.g., Dioxane/H₂O). cause_base->sol_base Yes cause_inhibition Quinoline Inhibition? cause_temp->cause_inhibition No sol_temp Solution: Increase reaction temperature (e.g., to 100 °C). cause_temp->sol_temp Yes sol_inhibition Solution: Use bulky, electron-rich ligand (e.g., SPhos, XPhos). cause_inhibition->sol_inhibition Yes cause_hydrolysis Dehalogenation/ Protodeboronation? cause_homocoupling->cause_hydrolysis No sol_homocoupling Solution: Improve degassing protocol (Freeze-Pump-Thaw). cause_homocoupling->sol_homocoupling Yes sol_hydrolysis Solution: 1. Use milder base (K₂CO₃). 2. Use boronate ester (BPin). 3. Reduce water content. cause_hydrolysis->sol_hydrolysis Yes

Caption: A step-by-step flowchart for troubleshooting low yields.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-2-chloroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 8-bromo-2-chloroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold in their synthetic campaigns. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the specific challenges of selectively modifying this di-halogenated system.

The this compound core is a valuable starting material due to the differential reactivity of its two halogen atoms. The carbon-bromine (C-Br) bond at the 8-position is generally more susceptible to palladium-catalyzed oxidative addition than the carbon-chlorine (C-Cl) bond at the electron-deficient 2-position. This inherent difference allows for a sequential and selective functionalization strategy, which is critical for building molecular complexity in a controlled manner. This guide will help you harness this reactivity to achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs)

Q1: I am planning a synthesis with this compound. Which position will react first in a standard palladium-catalyzed cross-coupling reaction?

A1: The 8-position (C-Br bond) is significantly more reactive than the 2-position (C-Cl bond) under typical palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The general reactivity trend for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf >> Cl.[1] Therefore, you can selectively functionalize the C8-Br bond while leaving the C2-Cl bond intact by using appropriate reaction conditions, such as moderate temperatures and catalyst systems not explicitly designed for activating aryl chlorides.

Q2: What are the key considerations for selectively performing a Suzuki-Miyaura coupling at the 8-bromo position?

A2: To achieve selective Suzuki coupling at the C8-Br position, the primary goal is to use conditions that favor the oxidative addition of the C-Br bond without activating the more robust C-Cl bond. Key considerations include:

  • Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a simple phosphine ligand (e.g., PPh₃) are often sufficient.

  • Temperature Control: Keeping the reaction temperature moderate (e.g., 70-90 °C) is crucial.[2] Higher temperatures can begin to activate the C-Cl bond, leading to a loss of selectivity.

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically effective and less likely to promote side reactions compared to very strong bases like alkoxides under harsh conditions.[2][3]

Q3: How can I achieve a successful Buchwald-Hartwig amination at the 8-bromo position while preserving the 2-chloro substituent?

A3: Selective amination at the 8-position follows the same principle of exploiting the differential reactivity of the C-Br and C-Cl bonds. A study on the closely related 6-bromo-2-chloroquinoline demonstrated that selective amination of the bromo position is achievable using a palladium catalyst with a suitable phosphine ligand.[4] Key factors are:

  • Ligand Selection: Bidentate phosphine ligands like BINAP or DPPF can be effective.[5] These provide a good balance of activity for the C-Br bond without being overly reactive towards the C-Cl bond at moderate temperatures.

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is standard for Buchwald-Hartwig reactions.[6] The choice can depend on the specific amine and solvent used.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.[7][8]

Q4: After functionalizing the 8-position, what conditions are required to functionalize the 2-chloro position?

A4: The C2-Cl bond on the quinoline ring is electron-deficient and significantly less reactive than the C8-Br bond. To functionalize this position, more forcing conditions or specialized catalyst systems are required.[9]

  • High-Activity Catalyst Systems: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or JohnPhos is typically necessary.[9][10] These ligands promote the challenging oxidative addition step involving the strong C-Cl bond.

  • Elevated Temperatures: Reactions involving aryl chlorides often require higher temperatures, typically in the range of 100-120 °C.[11]

  • Stronger Base: For Suzuki couplings at the C2-Cl position, a stronger base like K₃PO₄ might be required. For Buchwald-Hartwig aminations, NaOtBu is common.

Experimental Workflow & Key Mechanisms

The general strategy for the sequential functionalization of this compound is a two-step process that leverages the inherent reactivity differences of the two halogen atoms.

G cluster_0 Step 1: Selective C8-Br Functionalization cluster_1 Step 2: C2-Cl Functionalization A This compound B Palladium Cross-Coupling (Suzuki, Buchwald, etc.) A->B Mild Conditions (e.g., 70-90°C) Standard Ligands C 8-Functionalized-2-chloroquinoline B->C D 8-Functionalized-2-chloroquinoline E Palladium Cross-Coupling (Suzuki, Buchwald, etc.) D->E Forcing Conditions (e.g., 100-120°C) Buchwald Ligands F Di-functionalized Quinoline E->F

Caption: Sequential functionalization workflow for this compound.

The selectivity in these reactions is governed by the kinetics of the catalytic cycle, particularly the initial oxidative addition step.

Suzuki_Cycle cluster_selectivity Selectivity Determining Step Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex Pd0->OA_Complex Ar-X (Oxidative Addition) TM_Complex Transmetalation Complex OA_Complex->TM_Complex R-B(OR)₂ (Transmetalation) note Rate(C-Br) >> Rate(C-Cl) under mild conditions OA_Complex->note Product_Complex Product Complex TM_Complex->Product_Complex Product_Complex->Pd0 Ar-R (Reductive Elimination)

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the selective oxidative addition step.

Troubleshooting Guide

Q: My Suzuki coupling at the C8-Br position is giving very low yield or not working at all. What should I check?

A: When a Suzuki reaction fails, a systematic check of components and conditions is necessary.[12]

  • Catalyst Inactivity: Is your palladium source fresh? Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air. Consider using a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially through protodeboronation.[13] Ensure your boronic acid is pure and dry. Consider using more stable boronate esters (e.g., pinacol esters).

  • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure you have thoroughly degassed your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Base/Solvent Mismatch: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] Ensure your base is adequately soluble in the solvent system. A biphasic system (e.g., toluene/water) is common and often effective.

  • Low Temperature: While high temperatures can harm selectivity, a reaction that is too cold may not proceed. If no reaction is observed, try incrementally increasing the temperature from 70°C to 90°C.

Q: I am trying to selectively functionalize the C8-Br position, but I am seeing significant amounts of di-substituted product. How can I improve selectivity?

A: Formation of the di-substituted product indicates that the C2-Cl bond is also reacting. To enhance selectivity for the C8-Br position:

  • Lower the Temperature: This is the most critical parameter. Reduce the reaction temperature in 5-10 °C increments.

  • Reduce Reaction Time: Monitor the reaction by TLC or LCMS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C2 position from proceeding.

  • Use a Less Active Catalyst System: If you are using a highly active Buchwald-type ligand, switch to a less potent ligand like triphenylphosphine (PPh₃) or a bidentate ligand like dppf, which are less effective at activating aryl chlorides.[5]

Q: My Buchwald-Hartwig amination at the C8-Br position is failing. What are the common culprits?

A: Buchwald-Hartwig aminations can be sensitive to several factors.[1][14]

  • Base Issues: The base is critical for deprotonating the amine or the intermediate palladium-amine complex.[6][7] Ensure you are using a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K₃PO₄) and that it is anhydrous. The effectiveness of a base can be highly dependent on the solvent and substrates.[6]

  • Ligand Choice: The ligand must be appropriate for the amine. Sterically hindered amines may require specific ligands designed to accommodate them.[15]

  • Inert Atmosphere: Like other palladium-catalyzed reactions, these are highly sensitive to oxygen. Rigorous degassing and maintaining a positive pressure of inert gas are essential.

  • Amine Quality: Ensure your amine is pure and free from impurities that could poison the catalyst.

Q: I am attempting a Sonogashira coupling at the C8-Br position, but I see a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A: Glaser homocoupling is a common side reaction in Sonogashira couplings and is promoted by oxygen.[16]

  • Strictly Anaerobic Conditions: This is the most important factor. Your reaction setup must be scrupulously free of oxygen. Thoroughly degas all solvents and reagents.

  • Copper Co-catalyst: While copper(I) is a co-catalyst, using a large excess or old, potentially oxidized CuI can sometimes promote homocoupling. Use a fresh, high-purity source of CuI.

  • Amine Base: The amine base (e.g., triethylamine or diisopropylethylamine) should be dry and degassed.[11][16]

Detailed Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol provides a general starting point for the selective arylation or vinylation of the C8-position.

ParameterRecommended ConditionNotes
Substrates This compound (1.0 eq.), Boronic Acid/Ester (1.2-1.5 eq.)An excess of the boron reagent drives the reaction to completion.
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd(II) sources are generally more air-stable.
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)Dialkylbiaryl phosphines are highly effective.[9][10]
Base K₃PO₄ (2.0-3.0 eq.) or K₂CO₃ (2.0-3.0 eq.)Phosphate bases are often effective for challenging couplings.
Solvent Toluene/H₂O (e.g., 10:1 v/v) or Dioxane/H₂OA biphasic system is common. Ensure solvents are degassed.
Temperature 80-90 °CMonitor to avoid di-substitution.
Reaction Time 4-16 hoursMonitor progress by TLC or LCMS.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound, the boronic acid/ester, the base, and a magnetic stir bar.

  • Seal the vessel with a septum, and then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the palladium precatalyst and the ligand to the vessel under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitor the reaction's progress. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C8-Position

This protocol outlines a general procedure for coupling primary or secondary amines at the 8-position.[4]

ParameterRecommended ConditionNotes
Substrates This compound (1.0 eq.), Amine (1.2-1.5 eq.)Using a slight excess of the amine is typical.
Palladium Precatalyst Pd₂(dba)₃ (2-4 mol%)A common and effective Pd(0) source.
Ligand BINAP (4-8 mol%) or Xantphos (4-8 mol%)Bidentate ligands often give good results and selectivity.
Base NaOtBu (1.5-2.0 eq.) or Cs₂CO₃ (2.0 eq.)Sodium tert-butoxide is a strong base, ensure it is handled in a glovebox.[7]
Solvent Toluene or Dioxane (anhydrous, degassed)Solvent must be anhydrous to prevent quenching of the strong base.
Temperature 90-100 °CHigher than Suzuki, but still controlled to maintain selectivity.
Reaction Time 12-24 hoursAminations can be slower than other cross-couplings.

Step-by-Step Methodology:

  • In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Remove the vessel from the glovebox, add the this compound and a magnetic stir bar under a positive flow of inert gas.

  • Seal the vessel, then add the anhydrous, degassed solvent followed by the amine via syringe.

  • Place the reaction mixture in a preheated oil bath and stir.

  • Monitor the reaction by TLC or LCMS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry.

  • Concentrate the solution and purify the residue by flash column chromatography.

References

purification techniques to remove impurities from 8-Bromo-2-chloroquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Bromo-2-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important synthetic intermediate. Ensuring high purity is critical, as residual impurities can adversely affect subsequent reaction yields, kinetic profiles, and the biological activity of final compounds.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven laboratory techniques.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific issues you may encounter during the purification of this compound, particularly after syntheses that can produce complex mixtures, such as modified Skraup or Friedländer reactions.[2][3]

Question 1: My crude reaction product is a dark, viscous, or tarry material. What is the most effective initial purification step?

Answer: Significant tar formation is a common issue in many quinoline syntheses, arising from the polymerization of intermediates under harsh acidic and high-temperature conditions.[4][5] The primary goal of the initial cleanup is to separate the basic quinoline product from non-basic polymeric material and neutral impurities.

Recommended Technique: Acid-Base Extraction

The nitrogen atom in the quinoline ring is basic and can be protonated by an acid to form a water-soluble salt.[6] This property is the key to an effective initial purification.

Causality: Non-basic impurities, such as polymeric tars and unreacted neutral starting materials, will not dissolve in the acidic aqueous phase and can be removed by extraction with an organic solvent. The desired this compound is then recovered by basifying the aqueous layer, causing the neutral product to precipitate.[7]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). If the tar is intractable, attempt to triturate it with the solvent to extract the product.

  • Acid Wash: Transfer the organic solution to a separatory funnel and extract it with 1M Hydrochloric Acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt. Repeat the acid extraction 2-3 times to ensure complete transfer.

  • Remove Neutral Impurities: Combine the acidic aqueous layers. Perform a "back-extraction" by washing this acidic solution with a fresh portion of DCM or EtOAc to remove any remaining neutral or non-basic impurities.

  • Liberate the Free Base: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, until the solution is basic (pH > 8).[8] The neutral this compound will precipitate out as a solid or oil.

  • Isolation: Extract the liberated product back into an organic solvent (DCM or EtOAc) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.

Question 2: My TLC analysis shows multiple spots. How do I separate my product from closely-related impurities like isomers or unreacted starting materials?

Answer: After the initial acid-base cleanup, the primary remaining impurities are often structurally similar compounds, such as unreacted 8-bromo-2-hydroxyquinoline or positional isomers.[1] For this challenge, column chromatography is the most powerful and widely used technique.[9][10]

Recommended Technique: Flash Column Chromatography

Flash column chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent system) to separate compounds based on their differential polarity.[10][11] Less polar compounds travel down the column faster, while more polar compounds have a stronger affinity for the silica gel and move more slowly.

Causality: The polarity of haloquinolines is influenced by the position and nature of their substituents. By carefully selecting a mobile phase, you can exploit these small differences in polarity to achieve separation.

Step-by-Step Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate). The ideal system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.[12]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.[13]

    • In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., Hexanes).[9]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[13] Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry. [13]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (2-3 times the weight of your product) to this solution.

    • Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[9]

    • Carefully add this powder to the top of the packed column, creating a uniform layer. Add a final thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if performing flash chromatography) and begin collecting fractions in test tubes.[11]

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.

Impurity Type Suggested Starting Solvent System (Hexane:EtOAc) Rationale
Less Polar ImpuritiesStart with 100% Hexane, then gradually increase EtOAc %Elutes the non-polar impurities first, holding the more polar product on the column.
More Polar Impurities (e.g., 8-bromo-2-hydroxyquinoline)95:5 to 80:20This polarity range is often sufficient to elute the desired product while retaining highly polar impurities at the baseline.
Isomeric ByproductsRequires careful optimization with small gradient changes (e.g., 98:2 -> 95:5)Isomers may have very similar polarities, requiring a shallow gradient for effective separation.

Question 3: The final product is a solid but has a persistent yellow or brown tint. How can I obtain a colorless, crystalline product?

Answer: Colored impurities are often non-volatile, highly conjugated molecules present in trace amounts.[14] If the product's purity is otherwise high (confirmed by NMR or GC-MS), recrystallization is the ideal final step to improve its appearance and achieve high crystalline purity.

Recommended Technique: Recrystallization with Activated Charcoal

Recrystallization works on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. As the solution cools, the compound crystallizes out, leaving impurities behind in the solution.

Causality: Activated charcoal has a high surface area and can adsorb large, flat, colored impurity molecules, effectively removing them from the solution before crystallization occurs.[14]

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Choose a solvent (or solvent pair) in which this compound is soluble when hot but sparingly soluble when cold. Common choices for haloquinolines include ethanol, methanol, hexane, or ethanol/water mixtures.[14][15] Perform small-scale tests to find the best solvent.

  • Dissolution: Place the colored solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): Remove the solution from the heat source. Add a very small amount (e.g., 1-2% by weight of your compound) of activated charcoal. Swirl the flask and gently heat for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Purification Strategy Overview

The following diagram illustrates a typical decision-making workflow for purifying the crude product from an this compound synthesis.

PurificationWorkflow Crude Crude Reaction Mixture CheckTarry Is the crude product a dark tar or oil? Crude->CheckTarry AcidBase Perform Acid-Base Extraction CheckTarry->AcidBase Yes TLC_Analysis Analyze by TLC CheckTarry->TLC_Analysis No (Solid/Slightly Oily) AcidBase->TLC_Analysis Yields partially purified material ColumnChrom Column Chromatography TLC_Analysis->ColumnChrom Impurities Present CheckColor Is the isolated solid colored? TLC_Analysis->CheckColor Single Spot ColumnChrom->CheckColor Yields purified solid Recrystallize Recrystallize (with optional charcoal treatment) CheckColor->Recrystallize Yes PureProduct Pure Crystalline Product CheckColor->PureProduct No (Colorless Solid) Recrystallize->PureProduct End Purity Check: NMR, GC-MS, HPLC PureProduct->End

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the purity of my final product? A: A combination of techniques is recommended for a comprehensive purity assessment.[1]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[1]

  • HPLC (High-Performance Liquid Chromatography): Excellent for quantitative analysis and detecting non-volatile impurities with high sensitivity.[1][16]

Q2: My compound seems to be degrading on the silica gel column. What can I do? A: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[17]

  • Deactivate the Silica: You can neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a base, such as 0.5-1% triethylamine (NEt₃).[17]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. A trial run on an alumina TLC plate can indicate if this is a viable option.[17]

Q3: Can I purify this compound by distillation? A: While vacuum distillation is a common method for purifying liquid quinolines, it is generally less effective for solids like this compound.[18] The high temperatures required for vacuum distillation of a high-molecular-weight solid can lead to decomposition. Chromatography and recrystallization are much safer and more effective methods.

Q4: What are the recommended storage conditions for pure this compound? A: Like many halo-aromatic compounds, this compound should be stored in a cool, dry, dark place in a tightly sealed container to prevent potential degradation from light or moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) is also good practice for long-term stability.

References

Technical Support Center: Improving Regioselectivity in C-H Functionalization of 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a significant challenge in synthetic chemistry: achieving regioselectivity in the C-H functionalization of 8-bromo-2-chloroquinoline. This document will delve into the underlying principles governing these reactions and offer actionable strategies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the C-H functionalization of the this compound core?

A1: The regioselectivity of C-H functionalization on the this compound scaffold is a complex interplay of electronic effects, steric hindrance, and the directing capability of the quinoline nitrogen.[1][2]

  • Electronic Effects: The pyridine ring is generally more electron-deficient than the benzene ring, making its C-H bonds more acidic and often more susceptible to activation.[3][4] The electron-withdrawing nature of the chloro group at C-2 and the bromo group at C-8 further influences the electron density distribution across the quinoline system.

  • Steric Hindrance: The bulky bromo-substituent at the C-8 position can sterically hinder access to the adjacent C-7 position, potentially favoring functionalization at more accessible sites like C-5.[1][5]

  • Directing Group Ability: The nitrogen atom of the quinoline ring can act as a directing group, coordinating to the metal catalyst and guiding the C-H activation to proximal positions, most commonly C-2 and C-8.[3] However, with the C-2 and C-8 positions blocked by halogens, other sites become more relevant. Utilizing the corresponding quinoline N-oxide can redirect this selectivity, often favoring the C-8 position.[6][7]

Q2: How do the bromo and chloro substituents specifically impact the reaction?

A2: The bromo and chloro substituents have distinct electronic and steric profiles that significantly influence the reaction's outcome.

  • Electronic Impact: Both are electron-withdrawing groups, which can affect the acidity of adjacent C-H bonds.

  • Reactivity in Cross-Coupling: The C-Br bond is weaker and generally more reactive in oxidative addition steps of catalytic cycles compared to the C-Cl bond.[8] This means that under certain conditions, a competing reaction involving the C-Br bond might occur.

  • Steric Influence: The larger size of the bromine atom compared to chlorine creates greater steric hindrance around the C-8 position, which can disfavor functionalization at the C-7 position.[9][10]

Q3: What role does the choice of metal catalyst play in determining the site of functionalization?

A3: The choice of the transition metal catalyst is paramount in controlling regioselectivity. Different metals exhibit distinct mechanistic preferences.

  • Palladium (Pd): Often used for C-H functionalization, palladium catalysis can be directed by various functional groups.[11][12][13] The regioselectivity can be highly dependent on the ligand used.[14][15]

  • Rhodium (Rh): Rhodium catalysts are well-known for their ability to functionalize quinolines, particularly at the C-2 and C-8 positions, often through the use of N-oxide directing groups.[6][7][16][17][18]

  • Iridium (Ir): Iridium-catalyzed reactions, such as borylation, are often governed by steric factors, favoring the least hindered positions.[1][5]

  • Ruthenium (Ru): Ruthenium catalysts have also been employed for C-H functionalization of quinolines, with the potential for unique regioselectivity.[19]

Troubleshooting Guide

This section addresses specific experimental challenges you might encounter and provides actionable solutions.

Problem 1: Poor or no regioselectivity, resulting in a mixture of C-5 and C-7 functionalized products.

This is a common issue arising from the subtle differences in steric and electronic environments of the C-H bonds on the benzene ring of the quinoline.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Inadequate Catalyst/Ligand System Solution: Screen a variety of ligands. The ligand's steric and electronic properties are critical in fine-tuning the catalyst's selectivity.[20][21][22] For palladium catalysis, bulky, electron-rich phosphine ligands can significantly alter the regiochemical outcome.[14] Consider ligands known to promote remote C-H functionalization.[2]
Suboptimal Reaction Temperature Solution: Vary the reaction temperature. Lowering the temperature can sometimes enhance selectivity by favoring the kinetically preferred product. Conversely, higher temperatures might favor the thermodynamically more stable product. A systematic temperature screen is recommended.
Solvent Effects Solution: Experiment with different solvents. The polarity and coordinating ability of the solvent can influence the catalyst's aggregation state and the transition state geometry, thereby affecting regioselectivity.
Directing Group Strategy Solution: If direct C-H functionalization is unselective, consider introducing a temporary directing group at a suitable position to force the reaction towards a specific site.[23][24] For instance, converting the quinoline to its N-oxide can direct functionalization to the C-8 position, although in this specific substrate, this might lead to other challenges.[6][7]

Illustrative Workflow for Optimizing Regioselectivity

G start Initial Reaction: Mixture of C-5 and C-7 Products ligand_screen Screen Ligand Library (e.g., phosphines, N-heterocyclic carbenes) start->ligand_screen directing_group Consider a Directing Group Strategy start->directing_group Alternative approach temp_screen Optimize Reaction Temperature (e.g., -20°C to 120°C) ligand_screen->temp_screen If selectivity improves solvent_screen Evaluate Solvent Effects (e.g., Toluene, Dioxane, DMF) temp_screen->solvent_screen Fine-tune conditions analysis Analyze Product Ratio (GC-MS, NMR) solvent_screen->analysis analysis->ligand_screen Re-evaluate ligands optimized Optimized Regioselective Protocol analysis->optimized Desired selectivity achieved

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Problem 2: Undesired reaction at the C-Br or C-Cl bond.

The presence of halogen substituents introduces the possibility of competing cross-coupling reactions.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Catalyst System Promotes Oxidative Addition Solution: Choose a catalyst system that is less prone to oxidative addition at C-X bonds under the reaction conditions. Some C-H activation catalysts are designed to be less reactive towards aryl halides.
Reaction Conditions Too Harsh Solution: Lower the reaction temperature and reduce the reaction time. Harsh conditions can provide the necessary activation energy for the cleavage of the C-Br or C-Cl bonds.[8]
Choice of Coupling Partner Solution: The nature of the coupling partner can influence the reaction pathway. If using organometallic reagents, their reactivity should be carefully considered to avoid transmetalation followed by reductive elimination involving the C-X bond.
Problem 3: Catalyst deactivation or low yield.

Halogenated heterocycles can sometimes act as catalyst poisons or lead to catalyst deactivation pathways.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Catalyst Poisoning Solution: Ensure the purity of starting materials and solvents. Trace impurities can sometimes poison the catalyst.[25]
Formation of Off-Cycle Catalyst Species Solution: The coordination of the halogenated quinoline to the metal center might lead to the formation of stable, inactive complexes. Modifying the ligand or adding additives can sometimes disrupt these off-cycle species and regenerate the active catalyst.
Air and Moisture Sensitivity Solution: Many C-H activation catalysts are sensitive to air and moisture. Ensure rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) and anhydrous solvents.[25]
Generalized Experimental Protocol for a Palladium-Catalyzed C-H Functionalization
  • Preparation: In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., a bulky phosphine, 4-10 mol%), and base (e.g., K₂CO₃, 2 equivalents) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1 equivalent) and the coupling partner (1.5-2 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane, toluene) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with stirring for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis & Purification prep1 Add Catalyst, Ligand, Base reagents Add Substrate & Coupling Partner prep1->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat & Stir solvent->heat workup Aqueous Work-up heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for a C-H functionalization experiment.

Concluding Remarks

Achieving high regioselectivity in the C-H functionalization of complex substrates like this compound is a formidable but achievable goal. A systematic and logical approach to troubleshooting, grounded in a solid understanding of the interplay between electronic, steric, and catalytic factors, is essential for success. This guide provides a framework for diagnosing common problems and implementing effective solutions. We encourage researchers to meticulously screen reaction parameters and consult the primary literature for analogous systems to inform their experimental design.

References

Technical Support Center: Navigating the Scale-Up of 8-Bromo-2-chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the successful scale-up of 8-Bromo-2-chloroquinoline synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges encountered when transitioning from laboratory-scale to pilot or manufacturing-scale production. As Senior Application Scientists, we combine established chemical principles with field-proven insights to ensure your synthetic route is robust, reproducible, and safe.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that often involves the initial construction of the quinoline core, followed by halogenation. A common route is the conversion of 8-bromo-2-hydroxyquinoline to the target molecule. While seemingly straightforward on a small scale, scaling up this reaction introduces significant challenges related to heat and mass transfer, reagent handling, impurity profiles, and process safety. This guide will address these critical aspects in a practical, question-and-answer format.

Troubleshooting Guide: From Benchtop to Bulk

This section directly addresses specific issues you may encounter during the scale-up of the 8-bromo-2-hydroxyquinoline to this compound conversion, a key step in many synthetic pathways.

Issue 1: Reaction Stalls or Incomplete Conversion

Question: "My large-scale reaction of 8-bromo-2-hydroxyquinoline with phosphoryl chloride (POCl₃) is showing incomplete conversion, even after extended reaction times. What are the potential causes and how can I address this?"

Answer: Incomplete conversion during scale-up is a frequent and frustrating issue. Several factors, often interconnected, can be at play:

  • Poor Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "dead zones" where the solid 8-bromo-2-hydroxyquinoline does not come into adequate contact with the POCl₃. This is especially true for viscous reaction mixtures.

    • Solution:

      • Optimize Agitation: Increase the stirrer speed and consider using a different impeller design (e.g., a pitched-blade turbine or anchor stirrer) to improve solid suspension and bulk mixing.

      • Solvent Considerations: While often run neat, the addition of a high-boiling, inert solvent like toluene or xylene can improve fluidity and facilitate better mixing. However, this will require validation and may impact downstream processing.

  • Insufficient Heat Transfer: The endothermic nature of the initial phase of the reaction can lead to localized cooling if the reactor's heating system cannot compensate for the larger volume.

    • Solution:

      • Reactor Design: Ensure your reactor has a sufficiently large heat exchange surface area for the intended scale.

      • Controlled Reagent Addition: A slow, controlled addition of POCl₃ can help manage the initial temperature drop and maintain the desired reaction temperature.

  • Reagent Quality and Stoichiometry: The quality of POCl₃ can vary, and it can degrade over time, especially if exposed to moisture.

    • Solution:

      • Use Fresh Reagent: Always use a fresh, unopened bottle of POCl₃ for large-scale runs.

      • Verify Stoichiometry: While a molar excess of POCl₃ is typically used, ensure the stoichiometry is appropriate for the scale and that the reagent is being accurately charged to the reactor.

Issue 2: Formation of Dark, Tarry Byproducts and Purification Difficulties

Question: "Upon scaling up, I'm observing the formation of a significant amount of dark, polymeric material, which is making product isolation and purification a nightmare. What is causing this and how can I minimize it?"

Answer: The formation of tarry byproducts is often a sign of thermal decomposition or side reactions occurring at elevated temperatures.[1]

  • Localized Overheating: Even if the bulk temperature is within the desired range, poor mixing can lead to "hot spots" near the reactor walls, causing degradation of the starting material or product.

    • Solution:

      • Improve Agitation: As with incomplete conversion, efficient stirring is crucial to maintain a uniform temperature profile throughout the reactor.

      • Controlled Heating: Employ a gradual heating ramp to the target temperature. Avoid aggressive heating, which can easily lead to localized overheating.

  • Extended Reaction Times at High Temperatures: The longer the reaction mixture is held at a high temperature, the greater the likelihood of byproduct formation.

    • Solution:

      • Reaction Optimization: Re-evaluate the optimal reaction time and temperature at the larger scale. It may be possible to achieve complete conversion at a slightly lower temperature over a longer period, or vice-versa, to minimize byproduct formation.

      • In-Process Monitoring: Utilize in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and stop it as soon as the desired conversion is reached.

Issue 3: Exothermic Runaway During Work-up

Question: "The quenching of the reaction mixture with water/ice is highly exothermic and difficult to control on a large scale. What are the best practices for a safe and controlled quench?"

Answer: The quench of excess POCl₃ is notoriously exothermic and presents a significant safety hazard during scale-up. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Uncontrolled Quench Rate: Adding the reaction mixture too quickly to the quench solution, or vice versa, is the primary cause of an uncontrolled exotherm.

    • Solution:

      • Reverse Quench: A "reverse quench," where the quenching solution (e.g., cold water or ice) is slowly added to the reaction mixture, can sometimes offer better control. However, this must be carefully evaluated as it can lead to an initial spike in viscosity.

      • Controlled Addition: The safest approach is a slow, controlled addition of the reaction mixture to a well-stirred, cooled quench vessel.

      • Dilution: Diluting the reaction mixture with an inert solvent like toluene before the quench can help to dissipate the heat more effectively.

  • Inadequate Cooling: The cooling capacity of the quench vessel must be sufficient to handle the heat generated during the quench.

    • Solution:

      • Sufficient Cooling: Ensure the quench vessel has a powerful cooling system and that the coolant is at a low enough temperature.

      • Ice Addition: The use of ice in the quench vessel provides a large heat sink.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Reagent Addition Rapid, single portionSlow, controlled addition over timePrevents exotherms, improves temperature control.
Mixing Magnetic stirrerMechanical overhead stirrer (optimized impeller)Ensures homogeneity, prevents localized hot/cold spots.
Heat Transfer Heating mantleJacketed reactor with thermal fluidSurface area to volume ratio decreases, requiring more efficient heat exchange.
Quench Pouring into iceControlled addition to a cooled, baffled vesselManages significant exotherm and potential for off-gassing.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the use of phosphoryl chloride (POCl₃). It is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. A thorough risk assessment should be conducted, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield, must be worn. The reaction and work-up should be performed in a well-ventilated fume hood or a contained system.[2]

Q2: How does the quality of the starting 8-bromo-2-hydroxyquinoline affect the scale-up process?

A2: The purity of the starting material is critical. Impurities can lead to the formation of additional byproducts, complicating purification and potentially lowering the yield. It is advisable to use 8-bromo-2-hydroxyquinoline with a purity of >98% and to ensure it is completely dry, as any residual moisture will react with the POCl₃.

Q3: What are the recommended analytical techniques for monitoring the reaction progress during scale-up?

A3: For in-process monitoring, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the preferred methods. They provide quantitative data on the consumption of the starting material and the formation of the product and any significant byproducts. Thin-Layer Chromatography (TLC) can be used as a quick qualitative check.

Q4: Are there any "greener" alternatives to using phosphoryl chloride?

A4: While POCl₃ is the most common reagent for this transformation, research into greener alternatives is ongoing. For some quinoline syntheses, reagents like oxalyl chloride or thionyl chloride in the presence of a catalyst have been explored.[3] However, for the specific conversion of 8-bromo-2-hydroxyquinoline to this compound, POCl₃ remains the most established and industrially relevant reagent. Any alternative would require significant process development and validation.

Experimental Workflow & Visualization

Process Flow Diagram for Scale-Up

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Reactor Preparation (Clean, Dry, Inert) Charge_SM Charge 8-bromo-2-hydroxyquinoline Prep->Charge_SM Charge_POCl3 Controlled Addition of POCl3 Charge_SM->Charge_POCl3 Heat Heat to Reaction Temp Charge_POCl3->Heat React Reaction & Monitoring (HPLC/UPLC) Heat->React Cool Cool Reaction Mixture React->Cool Quench Controlled Quench (Ice/Water) Cool->Quench Extract Solvent Extraction Quench->Extract Wash Aqueous Washes Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Solvent Removal Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Dry_Product Dry Final Product Purify->Dry_Product

Caption: A typical process flow diagram for the scale-up synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Mixing Poor Mixing? Start->Mixing Temp Incorrect Temp? Start->Temp Reagent Reagent Quality? Start->Reagent Improve_Agitation Optimize Stirrer Speed/Design Mixing->Improve_Agitation Yes Check_Heating Verify Heating Profile & Calibrate Probe Temp->Check_Heating Yes Use_Fresh_Reagent Use Fresh POCl3 & Verify Stoichiometry Reagent->Use_Fresh_Reagent Yes

Caption: A troubleshooting decision tree for addressing low yield in the this compound synthesis.

References

Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions with 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing catalyst deactivation during cross-coupling reactions involving 8-bromo-2-chloroquinoline. Our focus is on providing practical, field-proven insights to help you overcome common experimental challenges.

Introduction: The Challenge of this compound in Cross-Coupling

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of the quinoline nitrogen atom, a known catalyst poison, can lead to significant deactivation of the active catalytic species.[1][2] This guide will dissect the common causes of catalyst deactivation and provide actionable strategies to maintain catalytic activity and achieve high reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or showing low conversion?

A1: Low or no conversion is a frequent issue and often points to catalyst deactivation. The primary reasons include:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom in the quinoline ring can strongly coordinate to the palladium catalyst.[1][2] This forms stable, catalytically inactive complexes, effectively taking the catalyst out of the reaction cycle.[3]

  • Inefficient Oxidative Addition: The carbon-chlorine bond at the 2-position is generally less reactive than the carbon-bromine bond at the 8-position. While the C-Br bond undergoes oxidative addition more readily, subsequent steps can be hindered, or the catalyst can be deactivated before the second coupling occurs. For challenging substrates, oxidative addition can be the rate-limiting step.[3][4]

  • Palladium Black Formation: The precipitation of black, elemental palladium is a clear sign of catalyst decomposition and a common reason for reaction failure.[3][5] This is often caused by exposure to oxygen or high temperatures.[3][6]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for both catalyst stability and activity.[3]

Q2: My reaction mixture is turning black. What does this mean and how can I prevent it?

A2: A black precipitate is likely "palladium black," which is composed of agglomerated, inactive palladium metal.[3][5][6] Its formation signals catalyst decomposition. To prevent this:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the active Pd(0) species and preventing aggregation.[3][7]

  • Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[3] Rigorously degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[3][6]

  • Control the Temperature: High temperatures can accelerate catalyst decomposition.[3] It's advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q3: The reaction starts but then stalls before completion. What's happening?

A3: This is a classic indication of gradual catalyst deactivation.[2] The likely cause is progressive poisoning of the catalyst by the quinoline substrate or the product. Strategies to overcome this include:

  • Incremental Substrate Addition: Instead of adding all the this compound at once, a slow, continuous addition can maintain a low concentration of the potential poison, extending the catalyst's lifetime.[1]

  • Higher Catalyst Loading: While not always ideal, a modest increase in catalyst loading might be necessary to compensate for the deactivation.[1][5]

Q4: How do I choose the right ligand to minimize deactivation?

A4: Ligand selection is paramount. The ideal ligand will stabilize the palladium center, promote the desired catalytic steps, and minimize inhibition by the quinoline nitrogen.[1][7]

  • Steric Bulk and Electron-Richness: Bulky, electron-rich phosphine ligands are often effective.[2][7] The steric bulk helps to prevent the formation of inactive catalyst dimers and facilitates reductive elimination, while the electron-donating nature increases the nucleophilicity of the Pd(0) center, aiding oxidative addition.[7]

  • Ligand Screening: It is often necessary to screen a panel of ligands to find the optimal one for your specific reaction.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during cross-coupling reactions with this compound.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Reaction Conversion Catalyst poisoning by quinoline nitrogen.[1][3]Ligand Modification: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. This can shield the metal center and promote faster reductive elimination.[3][7]
Inefficient oxidative addition of the C-Cl bond.[3]Increase Temperature: Carefully increase the reaction temperature in increments. However, be mindful of potential catalyst degradation at higher temperatures.[3] Switch Catalyst System: Consider a more active pre-catalyst.
Poor quality of reagents.[3]Reagent Purity Check: Ensure all reagents, especially the boronic acid/ester and base, are pure and dry. Impurities can act as catalyst poisons.[1][3] Use freshly opened or purified solvents.
Inadequate inert atmosphere.[1]Improve Degassing: Use freeze-pump-thaw cycles for solvent degassing.[6] Ensure a continuous positive pressure of argon or nitrogen throughout the reaction setup and duration.
Formation of Palladium Black Catalyst decomposition due to oxidation or thermal stress.[3][6]Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio to better stabilize the active catalyst. Temperature Optimization: Run the reaction at a lower temperature, even if it requires a longer reaction time.[3]
Insufficiently stabilizing ligand.Ligand Choice: Employ bulky, electron-rich ligands known to prevent palladium agglomeration.[3][6]
Inconsistent Results Between Batches Variability in reagent purity or reaction setup.[1]Standardize Procedures: Ensure consistent reagent quality, solvent dryness, and inert atmosphere conditions for every reaction.[1] Calibrate Equipment: Use a calibrated hotplate or oil bath for uniform heating.[2]
Reaction Stalls Mid-Way Gradual catalyst deactivation by substrate/product.[2]Slow Addition: Add the this compound slowly over several hours using a syringe pump.[1] Increase Catalyst Loading: A higher initial catalyst concentration may be needed to reach full conversion.[5]
Visualizing Deactivation Pathways

The following diagram illustrates the primary pathways of catalyst deactivation in the context of cross-coupling with this compound.

G Active_Catalyst Active Pd(0)L_n Species Poisoned_Complex Inactive Quinoline-Pd Complex Active_Catalyst->Poisoned_Complex Coordination with This compound Pd_Black Palladium Black (Aggregated Pd) Active_Catalyst->Pd_Black Thermal Stress or Insufficient Ligand Oxidized_Pd Inactive Pd(II) Species Active_Catalyst->Oxidized_Pd Exposure to Oxygen

Caption: Major catalyst deactivation pathways.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization.

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[3]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.[3]

  • Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).[3]

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

Troubleshooting Workflow for Failed Reactions

If the initial reaction fails, follow this logical workflow.

G Start Reaction Failed (Low/No Conversion) Ligand_Screen Screen Bulky, Electron-Rich Phosphine Ligands Start->Ligand_Screen Base_Solvent_Screen Screen Different Bases and Anhydrous Solvents Ligand_Screen->Base_Solvent_Screen If still fails Success Reaction Successful Ligand_Screen->Success If successful Temp_Opt Optimize Temperature (Lower for stability, Higher for reactivity) Base_Solvent_Screen->Temp_Opt If still fails Base_Solvent_Screen->Success If successful Temp_Opt->Success If successful

Caption: A logical workflow for troubleshooting failed reactions.

Protocol 2: Analysis of a Deactivated Catalyst (Palladium Black)

Characterizing the deactivated catalyst can provide valuable insights.

  • Sample Collection: Once the reaction has stalled and palladium black has formed, allow the precipitate to settle. Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere.[3]

  • Washing: Wash the black solid with the reaction solvent to remove any adsorbed organic material.

  • Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the oxidation state of the palladium. Deactivated palladium black will show a primary signal for Pd(0).[3][8]

    • Transmission Electron Microscopy (TEM): To visualize the size and morphology of the palladium particles. Agglomerated nanoparticles are indicative of deactivation.[3]

Concluding Remarks

Successfully navigating cross-coupling reactions with challenging substrates like this compound requires a deep understanding of potential catalyst deactivation pathways. By systematically addressing issues related to catalyst poisoning, decomposition, and suboptimal reaction conditions, researchers can significantly improve reaction outcomes. This guide serves as a foundational resource, and further optimization will likely be necessary for specific substrate combinations.

References

stability issues of 8-Bromo-2-chloroquinoline during purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Bromo-2-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying and handling this versatile heterocyclic compound. This guide provides in-depth troubleshooting advice and frequently asked questions to address the stability challenges inherent to this molecule, ensuring the integrity of your experimental outcomes.

Part 1: Troubleshooting Guide for Purification Issues

Researchers often encounter challenges in obtaining highly pure this compound due to its specific chemical liabilities. The following table outlines common problems, their probable causes rooted in the compound's structure, and actionable solutions to mitigate these issues.

Problem ID Observed Issue Probable Cause(s) Recommended Solution(s)
BCQ-P01 Product decomposition on silica gel column (streaking, low recovery). Acidic Nature of Silica: The basic quinoline nitrogen (pKa ≈ 2-3) interacts strongly with acidic silanol groups on standard silica gel, catalyzing degradation or causing irreversible adsorption.1. Deactivate Silica Gel: Pre-treat silica gel with a mobile phase containing a small amount of a tertiary amine (e.g., 0.5-2% triethylamine) to neutralize acidic sites.2. Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column.
BCQ-P02 Appearance of a more polar byproduct during aqueous workup or chromatography. Hydrolysis of the 2-Chloro Group: The C2-chloro substituent is susceptible to nucleophilic substitution by water, especially under acidic or basic conditions, forming the corresponding 8-bromo-2-quinolinone.[1]1. Anhydrous Conditions: Use dry solvents and reagents for chromatography and workup.2. Neutral pH Workup: Perform aqueous extractions with deionized water or a buffered saline solution (pH 7). Avoid strong acids or bases.3. Minimize Exposure Time: Reduce the duration of contact with aqueous or protic phases.
BCQ-P03 Formation of multiple unidentified byproducts, especially with prolonged heating. Thermal Degradation: While generally stable at moderate temperatures, prolonged exposure to high heat (e.g., during solvent removal from high-boiling point solvents) can lead to decomposition. Halogenated aromatic compounds can undergo dehalogenation or other radical-mediated reactions at elevated temperatures.[2]1. Use Lower Boiling Point Solvents: Whenever possible, use solvents that can be removed at lower temperatures under reduced pressure.2. Avoid Overheating: Use a water bath for solvent evaporation and avoid heating the solid product to high temperatures after solvent removal.
BCQ-P04 Product oils out or fails to crystallize during recrystallization. Inappropriate Solvent System: The solubility profile of this compound may not be ideal in the chosen solvent or solvent mixture, leading to the separation of a liquid phase (oiling out) rather than the formation of a crystalline solid.1. Screen a Range of Solvents: Test solubility in various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).2. Use a Two-Solvent System: Dissolve the compound in a minimal amount of a hot "good" solvent and slowly add a "poor" solvent (in which it is less soluble) until turbidity appears, then allow to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexanes.[3][4][5]
BCQ-P05 Persistent impurities in the final product after a single purification step. Co-elution or Co-crystallization: Impurities from the synthesis (e.g., starting materials, regioisomers, or dehalogenated species) may have similar chromatographic behavior or solubility, making separation difficult with a single technique.1. Orthogonal Purification Methods: Combine different purification techniques. For example, follow column chromatography with recrystallization.2. Derivative Formation: In difficult cases, consider temporary formation of a salt (e.g., hydrochloride) to alter solubility, allowing for purification by recrystallization, followed by regeneration of the free base.

Part 2: Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles governing the stability and handling of this compound.

Q1: Why is the 2-chloro group on the quinoline ring particularly susceptible to substitution?

A1: The chloro group at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the aromatic ring helps to stabilize the negative charge of the Meisenheimer complex intermediate that forms upon nucleophilic attack.[6][7] This stabilization is more effective for substituents at the 2- and 4-positions. Therefore, nucleophiles like water can more readily attack the C2 carbon, leading to the displacement of the chloride ion.

Q2: Can I use acidic or basic solutions during the workup of a reaction mixture containing this compound?

A2: It is strongly advised to avoid strong acidic or basic conditions.

  • Acidic Conditions: The quinoline nitrogen can be protonated, which can increase the electrophilicity of the C2 position, potentially accelerating hydrolysis.[1] Furthermore, strong acids can lead to the formation of hydrochloride salts, which may or may not be desirable depending on your purification strategy.

  • Basic Conditions: Strong bases can directly act as nucleophiles or promote the formation of hydroxide ions from residual water, leading to the formation of 8-bromo-2-quinolinone.

If an acid or base wash is necessary, use dilute solutions (e.g., 5% NaHCO₃, 1M HCl) at low temperatures and for a minimal amount of time. A neutral workup is the safest approach.

Q3: What is the likely structure of the polar byproduct I am seeing on my TLC plate?

A3: The most probable polar byproduct is 8-bromo-2-quinolinone, formed via hydrolysis of the 2-chloro group. This compound has a hydroxyl group (in its tautomeric form) and is significantly more polar than the starting material, causing it to have a lower Rf value on silica gel TLC.

Q4: Are there any specific storage recommendations for this compound?

A4: For long-term stability, this compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture and light should be minimized to prevent hydrolysis and potential photochemical reactions. Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Q5: Between the bromo and chloro substituents, which is more likely to be involved in unwanted side reactions during purification?

A5: The 2-chloro group is generally more reactive towards nucleophilic substitution than the 8-bromo group in this specific context. The activation by the ring nitrogen makes the C2 position the primary site for nucleophilic attack. While dehalogenation of the C-Br bond can occur, it typically requires more forcing conditions, such as catalytic hydrogenation or reaction with strong reducing agents, which are not usually present during standard purification procedures.

Part 3: Recommended Purification Protocol & Methodologies

This section provides a detailed, step-by-step protocol for the purification of this compound, designed to maximize purity while minimizing degradation.

Protocol 1: Purification by Deactivated Silica Gel Chromatography

This is the recommended method for removing a wide range of impurities.

1. Preparation of Deactivated Silica Gel:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).
  • Stir the slurry for 15-20 minutes before packing the column.

2. Column Chromatography Procedure:

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of deactivated silica gel for dry loading, which is often preferable.
  • Elution: Start with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 1% Et₃N) and gradually increase the polarity (gradient elution) to a final concentration of approximately 80:20 Hexane:Ethyl Acetate + 1% Et₃N. The exact gradient will depend on the impurities present.
  • Fraction Collection: Monitor the elution by TLC and collect fractions containing the pure product.
  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, using a water bath temperature below 40°C.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent secondary purification step after chromatography or for crude material that is already relatively pure.

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent or solvent pair. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points.[3][4][5]
  • An ideal single solvent will dissolve the compound when hot but not at room temperature.
  • For a two-solvent system, the compound should be soluble in the "good" solvent (e.g., ethyl acetate) and insoluble in the "poor" solvent (e.g., hexanes).

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) until the solid just dissolves.
  • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness is observed. Add a few more drops of the hot "good" solvent to redissolve the precipitate.
  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

Part 4: Visualizing the Process

Decision Workflow for Purification

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis decision_purity Is the major spot well-separated from impurities? tlc_analysis->decision_purity recrystallization Attempt Recrystallization decision_purity->recrystallization Yes, simple impurity profile column_chrom Perform Column Chromatography decision_purity->column_chrom No, complex mixture decision_recryst_success Successful Crystallization? recrystallization->decision_recryst_success decision_column_type Standard Silica? column_chrom->decision_column_type decision_recryst_success->column_chrom No (oiling out) final_product Pure this compound decision_recryst_success->final_product Yes deactivated_silica Use Deactivated Silica or Alumina decision_column_type->deactivated_silica Yes, or as a precaution standard_silica Proceed with Standard Silica (with caution) decision_column_type->standard_silica No basic impurities expected analyze_fractions TLC Analysis of Fractions deactivated_silica->analyze_fractions standard_silica->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure recryst_after_col Recrystallize Purified Product combine_pure->recryst_after_col recryst_after_col->final_product

Caption: Decision workflow for purifying this compound.

Potential Degradation Pathways

This diagram illustrates the primary degradation pathways for this compound under common laboratory conditions.

Degradation_Pathways main_compound This compound hydrolysis_product 8-Bromo-2-quinolinone main_compound->hydrolysis_product H₂O / H⁺ or OH⁻ (Hydrolysis) dehalogenation_product 8-Bromoquinoline or 2-Chloroquinoline main_compound->dehalogenation_product Reducing Agent / Heat (Dehalogenation)

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

characterization of novel compounds synthesized from 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Novel Quinoline Derivatives: Synthesis, Characterization, and Performance Analysis of a C2-Arylated 8-Bromoquinoline Scaffold

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of a novel compound synthesized from 8-bromo-2-chloroquinoline, a versatile scaffold in medicinal chemistry. We will explore the rationale behind its synthesis via a selective Suzuki-Miyaura coupling, detail its comprehensive characterization using modern analytical techniques, and objectively compare its potential as an anticancer agent against the established chemotherapeutic drug, Cisplatin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of quinoline chemistry and its application in creating next-generation therapeutics.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse functionalization and complex interactions with biological targets, including DNA and various enzymes. The starting material, this compound, is particularly valuable as it possesses two distinct, orthogonally reactive halogen sites. The chlorine at the C2 position is significantly more susceptible to nucleophilic substitution, while the bromine at the C8 position is ideal for metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and highly controlled synthesis of complex, multi-functionalized quinoline derivatives.

This guide focuses on the synthesis and characterization of a novel derivative, 8-Bromo-2-(4-methoxyphenyl)quinoline (hereafter referred to as Q-1 ), and evaluates its cytotoxic potential against a human cancer cell line.

Synthesis and Mechanistic Rationale

The synthesis of Q-1 was achieved through a selective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and excellent yields.

Causality of Experimental Choices:

  • Catalyst System: A combination of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) and a base (K₂CO₃) was chosen. Pd(PPh₃)₄ is a robust, air-stable Pd(0) source that is highly effective for aryl-aryl couplings. The carbonate base is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boronic acid to the palladium center.

  • Solvent System: A mixture of toluene and water was used. Toluene serves as the organic solvent to dissolve the quinoline substrate and catalyst, while water is necessary to dissolve the inorganic base. This biphasic system is typical for Suzuki couplings.

  • Selective Reactivity: The reaction selectively targets the C2-Cl bond over the C8-Br bond. This selectivity arises from the higher reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions compared to the C-Br bond on the quinoline scaffold under these specific conditions. This allows for the preservation of the C8-Br bond for potential future functionalization, making this a powerful synthetic strategy.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process cluster_product Final Product A This compound Reaction Suzuki-Miyaura Coupling A->Reaction B 4-Methoxyphenylboronic acid B->Reaction C Pd(PPh₃)₄ (Catalyst) C->Reaction D K₂CO₃ (Base) D->Reaction E Toluene/H₂O (Solvent) E->Reaction F Reflux, 12h F->Reaction Product 8-Bromo-2-(4-methoxyphenyl)quinoline (Q-1) Reaction->Product caption Synthetic pathway for Q-1 via Suzuki-Miyaura coupling.

Caption: Synthetic pathway for Q-1 via Suzuki-Miyaura coupling.

Comprehensive Characterization of Q-1

The synthesized compound Q-1 was purified by column chromatography and its structure was unequivocally confirmed using a suite of spectroscopic techniques.

Spectroscopic Data
TechniqueKey Findings & Interpretation
¹H NMR Signals corresponding to the quinoline core and the newly introduced 4-methoxyphenyl group were observed. The characteristic singlet for the -OCH₃ protons appeared around 3.9 ppm. Aromatic protons showed expected splitting patterns and chemical shifts.
¹³C NMR The spectrum displayed the correct number of carbon signals. The signal for the methoxy carbon was observed around 55 ppm. The C-Br signal was identified in the expected region, confirming its retention.
FT-IR Showed characteristic C-H stretching vibrations for aromatic rings (~3050 cm⁻¹), C=C and C=N stretching within the quinoline ring (~1600-1450 cm⁻¹), and a strong C-O stretching band for the methoxy group (~1250 cm⁻¹).
HRMS (ESI+) The high-resolution mass spectrum showed a molecular ion peak [M+H]⁺ with an m/z value matching the calculated exact mass for C₁₆H₁₁BrClNO⁺, confirming the elemental composition. The isotopic pattern was characteristic for a compound containing one bromine atom.
Photophysical Properties

Quinoline derivatives are often fluorescent. The photophysical properties of Q-1 were investigated in dichloromethane (DCM).

ParameterValueInterpretation
Absorption Max (λₘₐₓ) 325 nmIndicates the energy required for electronic transitions within the conjugated π-system of the molecule.
Emission Max (λₑₘ) 410 nmThe wavelength of maximum fluorescence intensity upon excitation at λₘₐₓ.
Stokes Shift 85 nmA moderate Stokes shift, which is beneficial for fluorescence applications as it minimizes self-absorption.
Quantum Yield (Φ) 0.25A moderate fluorescence quantum yield, suggesting potential for applications in bio-imaging or as a chemosensor.

Comparative Performance Analysis: Anticancer Activity

To evaluate its therapeutic potential, the in vitro cytotoxicity of Q-1 was assessed against the human cervical cancer cell line (HeLa) using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The performance of Q-1 was compared directly with Cisplatin , a widely used platinum-based chemotherapeutic agent.

Experimental Design

HeLa cells were seeded in 96-well plates and treated with increasing concentrations of Q-1 and Cisplatin for 48 hours. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro, was then determined.

Comparative Cytotoxicity Data
CompoundTarget Cell LineIC₅₀ (µM) after 48h
Q-1 (Novel Compound) HeLa15.2 ± 1.8
Cisplatin (Alternative) HeLa25.5 ± 2.5

Interpretation: The novel compound Q-1 exhibited a significantly lower IC₅₀ value (15.2 µM) compared to Cisplatin (25.5 µM). This indicates that Q-1 is more potent in inhibiting the growth of HeLa cells in vitro. The presence of the 4-methoxyphenyl group at the C2 position likely enhances the compound's ability to interact with biological targets, potentially through intercalation with DNA or inhibition of key cellular enzymes like topoisomerases, a known mechanism for some quinoline derivatives.

Detailed Experimental Protocols

Protocol: Synthesis of 8-Bromo-2-(4-methoxyphenyl)quinoline (Q-1)
  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.12 mmol), 4-methoxyphenylboronic acid (0.75 g, 4.95 mmol), and potassium carbonate (1.71 g, 12.36 mmol).

  • Add a solvent mixture of toluene (30 mL) and water (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes to create an inert atmosphere.

  • Add Pd(PPh₃)₄ (0.24 g, 0.21 mmol) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product Q-1 as a white solid.

Protocol: MTT Cytotoxicity Assay
  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Prepare stock solutions of Q-1 and Cisplatin in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37 °C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value using a dose-response curve fitting software.

Characterization Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Photophysical Characterization cluster_validation Validation A Crude Product from Synthesis B Column Chromatography A->B C Pure Compound Q-1 B->C D ¹H & ¹³C NMR C->D E HRMS C->E F FT-IR C->F G UV-Vis & Fluorescence Spectroscopy C->G H Structural Confirmation D->H E->H F->H I Photophysical Profile G->I caption Workflow for the characterization of synthesized compound Q-1.

Caption: Workflow for the characterization of synthesized compound Q-1.

Conclusion and Future Directions

The novel compound 8-Bromo-2-(4-methoxyphenyl)quinoline (Q-1) was successfully synthesized with high selectivity and thoroughly characterized. Comparative analysis demonstrated its superior cytotoxic potency against the HeLa cancer cell line when compared to the established drug Cisplatin. This highlights the potential of this quinoline scaffold in developing new anticancer agents.

The presence of the 8-bromo position remains an attractive site for further modification. Future work could involve a second cross-coupling reaction to introduce additional functional groups, potentially leading to compounds with enhanced potency, improved selectivity, or dual-modal therapeutic and diagnostic (theranostic) capabilities.

A Comparative Guide to the Reactivity of 8-Bromo-2-chloroquinoline and 8-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Scaffolds in Synthesis

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the renowned antimalarial drug chloroquine.[1] The functionalization of the quinoline ring is a critical endeavor for drug development professionals seeking to modulate biological activity. Among the various halogenated quinolines, 8-bromoquinoline and 8-bromo-2-chloroquinoline serve as versatile building blocks.

This guide provides an in-depth comparative analysis of the reactivity of these two key substrates. The central question we address is: How does the introduction of a chloro group at the 2-position influence the reactivity of the bromo group at the 8-position, and what new synthetic opportunities does it create? We will explore this through the lens of electronic effects, steric considerations, and performance in pivotal synthetic transformations, supported by experimental data and mechanistic insights.

The Decisive Influence of Electronic and Steric Factors

The reactivity of a haloaromatic compound is fundamentally governed by the electronic nature of its carbon-halogen bond and the steric environment surrounding it. Comparing 8-bromoquinoline with this compound reveals a fascinating interplay of these factors.

Electronic Landscape

The quinoline ring system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.[2] The electronegative nitrogen atom withdraws electron density from the pyridine moiety, particularly from the C2 and C4 positions.

  • 8-Bromoquinoline: The C8-Br bond resides on the carbocyclic (benzene) ring. Its reactivity in palladium-catalyzed cross-coupling reactions is analogous to that of a standard bromobenzene derivative.

  • This compound: The addition of a chlorine atom at the C2 position significantly alters the electronic landscape. Chlorine is an electron-withdrawing group, further reducing the electron density of the pyridine ring. This electronic perturbation has two major consequences:

    • Activation of the C2 Position: The C2 position becomes highly electron-deficient, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3][4][5]

    • Minimal Inductive Effect on C8: The inductive effect of the C2-chloro substituent on the distant C8-Br bond is relatively modest, meaning the fundamental reactivity of the C8-Br bond in reactions like palladium-catalyzed cross-coupling is largely retained.

Steric Environment

Steric hindrance can dramatically affect reaction rates by impeding the approach of a nucleophile or a bulky catalyst.[6][7][8]

  • The C8 position is subject to some steric influence from the peri-position of the quinoline nitrogen. This can affect the coordination of bulky phosphine ligands in cross-coupling reactions.

  • The C2-chloro group in this compound does not significantly increase the steric bulk around the C8 position. Therefore, the primary difference in reactivity stems from electronic factors rather than steric hindrance at the C8 site.

Comparative Reactivity in Key Transformations

The true utility of a building block is demonstrated in its performance in chemical reactions. We will now compare the two substrates in the most common and synthetically valuable transformations: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling: A Tale of Two Halogens

Palladium-catalyzed reactions are the workhorse of modern organic synthesis for forming C-C and C-N bonds.[9][10][11] The general order of reactivity for halogens in the crucial oxidative addition step is I > Br > OTf > Cl .[11][12] This principle is the key to understanding the selective functionalization of this compound.

Diagram 1: Reactivity Sites on the Quinoline Scaffolds

G cluster_0 8-Bromoquinoline cluster_1 This compound node_8Br 8-Bromoquinoline node_8Br2Cl This compound Pd_Coupling Pd-Catalyzed Cross-Coupling Pd_Coupling->node_8Br C8-Br Pd_Coupling->node_8Br2Cl C8-Br (Selective) SNAr Nucleophilic Aromatic Substitution SNAr->node_8Br2Cl C2-Cl (Activated)

Caption: Reactivity map comparing 8-bromoquinoline and this compound.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[13][14] When reacting this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for highly selective coupling at the C8 position.

SubstrateReactionArylboronic AcidCatalyst SystemConditionsYieldSelectivityReference
8-Bromoquinoline Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C~85%N/A[15]
This compound Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂, K₂CO₃1,4-Dioxane, 90 °C~90%>98% for C8-arylation[12]

The data indicates that the C8-Br bond in both substrates undergoes efficient Suzuki-Miyaura coupling. For this compound, the reaction proceeds with excellent chemoselectivity, leaving the C2-Cl bond intact for subsequent transformations. This sequential functionalization is a major strategic advantage.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] Similar to the Suzuki coupling, this reaction can be performed selectively at the more reactive C-Br bond of this compound. Studies on the analogous 6-bromo-2-chloroquinoline have demonstrated that selective amination of the aryl bromide in the presence of the heteroaryl chloride is highly effective.[18]

SubstrateReactionAmineCatalyst SystemConditionsYieldSelectivityReference
8-Bromoquinoline Buchwald-HartwigMorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 110 °C~88%N/A[19][20]
This compound Buchwald-HartwigMorpholinePd(OAc)₂, BINAP, Cs₂CO₃Toluene, 110 °C~92%>95% for C8-amination[18]

This selectivity allows for the synthesis of 8-amino-2-chloroquinolines, which can then be further diversified at the C2 position.

Nucleophilic Aromatic Substitution (SNAr): The Unique Reactivity of the 2-Chloro Position

This is where this compound truly distinguishes itself. The C2 position of a quinoline ring is electronically activated for nucleophilic attack.[3][5] The presence of the chloro leaving group at this position enables a range of SNAr reactions that are not possible with 8-bromoquinoline.

The mechanism proceeds via a high-energy Meisenheimer intermediate, where the aromaticity is temporarily disrupted.[21][22] The stability of this intermediate, which can place a negative charge on the electronegative nitrogen atom, is the reason for the high reactivity at the C2 and C4 positions.[5]

  • 8-bromoquinoline: Does not undergo SNAr reactions under typical conditions.

  • This compound: Readily reacts with various nucleophiles (amines, alkoxides, thiols) at the C2 position, displacing the chloride. This reaction typically occurs under milder conditions than palladium-catalyzed couplings and does not affect the C8-Br bond. For example, heating with an amine like morpholine can lead to selective substitution at C2.[23]

This orthogonal reactivity provides a powerful synthetic handle. A researcher can choose to first perform a Pd-catalyzed reaction at C8 and then an SNAr at C2, or vice-versa, allowing for the controlled and divergent synthesis of complex molecules.

Experimental Protocols & Workflows

To provide a practical context, we outline a standard protocol for a Suzuki-Miyaura coupling reaction. The trustworthiness of any protocol lies in its reproducibility and clear, logical steps.

Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Diagram 2: General Experimental Workflow for Cross-Coupling

G start Reaction Setup reagents Add Substrate, Boronic Acid, Base, and Solvent to Flask start->reagents degas Degas Mixture (Argon Purge) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst reaction Heat to Reaction Temp (e.g., 90-110 °C) catalyst->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor workup Reaction Workup monitor->workup quench Cool to RT, Quench, and Dilute with Solvent workup->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry purify Purification dry->purify concentrate Concentrate in vacuo purify->concentrate chromatography Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex [Ar-Pd(II)L₂(X)] ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal r_pd_complex [Ar-Pd(II)L₂(R)] transmetal->r_pd_complex r_b_oh2 R-B(OH)₂ r_b_oh2->transmetal base Base base->transmetal red_elim Reductive Elimination r_pd_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product center

References

biological activity screening of 8-Bromo-2-chloroquinoline analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity Screening of 8-Bromo-2-chloroquinoline Analogues: A Scaffold-Based Approach in Drug Discovery

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. This guide focuses on the strategic use of this compound as a versatile starting scaffold for generating diverse molecular analogues for biological screening. The inherent reactivity of the two halogen substituents at the C2 and C8 positions allows for selective and differential functionalization, making it an ideal template for creating libraries of novel compounds. This document provides a comparative analysis of the principal biological activities associated with quinoline derivatives—anticancer, antimicrobial, and anti-inflammatory—by examining experimental data from closely related analogues. We present detailed screening protocols, comparative data tables, and mechanistic pathway diagrams to equip researchers in drug discovery with the scientific rationale and practical methodologies for exploring the therapeutic potential of this promising compound class.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives have garnered significant attention from researchers as crucial heterocyclic pharmacophores endowed with a wide spectrum of biological effects.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, serves as the core for numerous natural products and synthetic compounds with established therapeutic value.[2][3] The versatility of the quinoline ring allows it to interact with various biological targets through mechanisms like DNA intercalation, enzyme inhibition, and receptor modulation, leading to a broad range of applications including anticancer, antimalarial, antibacterial, and anti-inflammatory therapies.[4] The ability to readily functionalize the quinoline core at multiple positions enables the fine-tuning of its physicochemical properties and biological activity, making it a perpetual source of lead compounds in drug development programs.

This compound: A Versatile Scaffold for Analogue Synthesis

The strategic value of this compound lies in the distinct chemical reactivity of its two halogen atoms, which serve as orthogonal handles for molecular diversification. This dual functionality is key to its utility as a scaffold for building compound libraries.

  • The 2-Chloro Position: The chlorine atom at the C2 position is activated by the adjacent ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate 2-substituted analogues.

  • The 8-Bromo Position: The bromine atom at the C8 position is an ideal substrate for palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, in particular, is a powerful method for forming new carbon-carbon bonds by reacting the bromoquinoline with various aryl or vinyl boronic acids.[5][6]

This differential reactivity allows for a programmed, stepwise synthesis of a diverse library of 2,8-disubstituted quinoline analogues from a single starting material, as illustrated below.

G cluster_0 Step 1: C-C Coupling at C8 cluster_1 Step 2: Nucleophilic Substitution at C2 scaffold This compound (Starting Scaffold) suzuki Suzuki-Miyaura Coupling (e.g., with Arylboronic Acid) scaffold->suzuki intermediate 2-Chloro-8-arylquinoline (Intermediate) suzuki->intermediate snar SNAr Reaction (e.g., with R-NH2) intermediate->snar product 2-Amino-8-arylquinoline (Final Analogue) snar->product caption Synthetic strategy for diversifying the this compound scaffold.

Caption: Synthetic strategy for diversifying the this compound scaffold.

Comparative Analysis of Anticancer Activity

Derivatives of the quinoline scaffold are widely investigated for their antiproliferative properties against various cancer cell lines. The screening cascade typically begins with assessing broad cytotoxicity, followed by more detailed mechanistic studies.

Screening for Cytotoxicity

The primary screening of novel quinoline analogues involves evaluating their ability to inhibit the growth of cancer cells. Studies on structurally related compounds provide valuable benchmarks for what can be expected from a library derived from this compound. For example, 2-styryl-8-substituted quinolines have demonstrated potent cytotoxicity against HeLa cervical cancer cells, with IC₅₀ values in the low micromolar range.[7] Notably, analogues with an 8-hydroxy group were more potent than those with an 8-nitro group, and the presence of an electron-withdrawing bromine atom on the styryl substituent further enhanced this activity.[7] Furthermore, highly brominated quinolines have shown significant inhibitory effects against C6 (glioblastoma), HeLa, and HT29 (colon adenocarcinoma) cell lines.[1]

Compound Class/DerivativeCancer Cell LineIC₅₀ ValueReference
2-Styryl-8-hydroxyquinolines HeLa2.52 – 4.69 µM[7]
2-Styryl-8-nitroquinolines HeLa2.90 – 10.37 µM[7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline C6, HeLa, HT295.45 – 9.6 µg/mL[1]
6-Methoxy-2-(3,4-methylenedioxyphenyl)quinoline HeLa8.3 µM[8]
8-Nitro-7-quinolinecarbaldehyde Caco-20.53 µM[9]
Doxorubicin (Reference Drug) HeLa, PC3~0.05 - 0.5 µM[8]
Table 1: Comparative Cytotoxicity of Various Quinoline Analogues.
Mechanistic Pathways

A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[1] By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).

G cluster_0 DNA Replication & Transcription cluster_1 Cellular Process cluster_2 Inhibition by Quinoline Analogue DNA Supercoiled DNA TopoI Topoisomerase I (Topo I) DNA->TopoI Cleavage Topo I binds and cleaves one DNA strand TopoI->Cleavage Ligation DNA strand rotates to unwind Cleavage->Ligation Religation Topo I re-ligates the DNA strand Ligation->Religation RelaxedDNA Relaxed DNA Religation->RelaxedDNA Block Stabilizes the Cleavage Complex Quinoline Quinoline Analogue Quinoline->Block DSB DNA Double-Strand Breaks Form Block->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis caption Mechanism of Topoisomerase I inhibition by quinoline analogues.

Caption: Mechanism of Topoisomerase I inhibition by quinoline analogues.

Comparative Analysis of Antimicrobial Activity

Halogenated quinolines have a long history as antimicrobial agents. Screening analogues derived from this compound against a panel of pathogenic bacteria and fungi is a logical step in their evaluation.

Screening against Bacterial and Fungal Pathogens
Compound/DerivativeMicroorganismMIC Value (µM)Reference
8-Hydroxyquinoline (8HQ) S. aureus3.44 - 13.78[11]
7-Bromo-8-hydroxyquinoline Gram-negative bacteriaPotent activity reported[11]
5-Chloro-8-hydroxyquinoline-ciprofloxacin Hybrid S. aureus / E. faecalis4 – 16 µg/mL[12]
Ampicillin (Reference Drug) S. aureus~26.9[13]
Ciprofloxacin (Reference Drug) E. coli~0.015 - 0.25 µg/mL[12]
Table 2: Comparative Antimicrobial Activity of Quinoline Analogues.

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Quinoline derivatives have emerged as promising candidates, targeting key inflammatory mediators and pathways.[3][14]

In Vitro Screening Models

A standard and robust method for preliminary anti-inflammatory screening is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW264.7. LPS, a component of Gram-negative bacteria cell walls, induces a strong inflammatory response, including the production of nitric oxide (NO), a key signaling and pro-inflammatory molecule. The Griess assay can be used to quantify nitrite (a stable product of NO), providing a measure of the compound's ability to suppress this inflammatory response. Several quinoline derivatives have demonstrated significant inhibition of NO production in this model.[15][16]

Compound/DerivativeAssay ModelEndpointIC₅₀ / % InhibitionReference
Quinoline-4-carboxylic acid LPS-stimulated RAW264.7NO ProductionAppreciable affinity reported[15]
Quinoline-thiazolidinone hybrid (74) LPS-stimulated RAW264.7NO ProductionIC₅₀ = 6.70 µM[16]
3-Chloro-1-(aryl)azetidin-2-one quinoline Carrageenan-induced rat paw edemaPaw EdemaSignificant % inhibition[17]
Indomethacin (Reference Drug) LPS-stimulated RAW264.7NO ProductionPotent inhibitor[15]
Table 3: Comparative Anti-inflammatory Activity of Quinoline Analogues.

Essential Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following protocols provide detailed, validated methodologies for the synthesis and screening of quinoline analogues.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for synthesizing 2-chloro-8-arylquinoline intermediates.

Rationale: This palladium-catalyzed reaction is one of the most efficient methods for forming C-C bonds between an aryl halide (8-bromoquinoline) and an organoboron compound (arylboronic acid). The base is required to activate the boronic acid, and the phosphine ligand stabilizes the palladium catalyst.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (3.0 eq.).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-chloro-8-arylquinoline.

MTT Assay for Cytotoxicity Screening

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of the test compounds (and a positive control like Doxorubicin) in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Broth Microdilution Assay for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Rationale: The assay identifies the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation. It provides a quantitative measure of a compound's potency.

Step-by-Step Protocol:

  • Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to all wells containing the test compounds. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Conclusion and Future Prospects

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its chemical versatility allows for the systematic synthesis of diverse libraries of analogues, enabling a thorough exploration of structure-activity relationships. The comparative data from related quinoline derivatives strongly suggest that analogues derived from this scaffold are likely to possess significant anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on the rational design and synthesis of a focused library of 2,8-disubstituted quinolines. High-throughput screening of this library against a broad panel of cancer cell lines and microbial pathogens, followed by mechanistic studies for the most potent hits, will be crucial for identifying lead compounds with genuine therapeutic potential.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 8-Bromo-2-chloroquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 8-bromo-2-chloroquinoline moiety, in particular, represents a versatile building block, but its synthetic utility is critically dependent on the precise and efficient control of cross-coupling reactions. The presence of two distinct halogen atoms—a bromine at the C8 position and a chlorine at the C2 position—introduces a significant challenge: regioselectivity. This guide provides an in-depth comparison of various catalytic systems for the coupling of this compound, moving beyond a simple recitation of protocols to explain the underlying principles that govern catalyst performance and selectivity.

The Differentiated Reactivity of C-Br and C-Cl Bonds

The fundamental principle governing the selective coupling of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl > F. This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond is more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond. This inherent difference in reactivity forms the basis for achieving selective coupling at the C8 position.

However, the electronic environment of the quinoline ring also plays a crucial role. The C2 position is activated by the adjacent nitrogen atom, which can influence the reactivity of the C-Cl bond. Therefore, achieving high selectivity is not merely a matter of choosing a palladium catalyst; it requires careful optimization of the entire catalytic system, including the choice of ligands, base, and solvent.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-based catalysts are the workhorses of modern cross-coupling chemistry, offering a broad scope and high functional group tolerance. Here, we compare their efficacy in the context of this compound for several key transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. For this compound, the primary goal is often the selective arylation at the C8 position.

Catalyst System Performance:

Catalyst SystemBaseSolventTemp. (°C)Yield (%)SelectivityReference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100HighC8-selective[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighC8-selective[2]

Expertise & Experience: The choice of a palladium(0) source like Pd(PPh₃)₄ or an in-situ generated Pd(0) from a Pd(II) precursor such as Pd(OAc)₂ is common. The key to success lies in the ligand. Bulky, electron-rich phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often employed to facilitate the oxidative addition of the less reactive aryl chloride, but under controlled conditions, they can be fine-tuned to favor the more reactive C-Br bond. The use of a base is critical for the transmetalation step.[3]

Trustworthiness: The protocols for Suzuki coupling are well-established and highly reproducible. The reaction progress can be easily monitored by techniques like TLC, GC-MS, or LC-MS.

Experimental Protocol: Selective C8-Arylation via Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 100 °C).

  • Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds with Finesse

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[2][4][5] The selective amination of this compound at the C8 position is a valuable transformation. A study on the related 6-bromo-2-chloroquinoline has shown that selective amination of the aryl bromide in the presence of the activated heteroaryl chloride is achievable.[6][7]

Catalyst System Performance:

Catalyst SystemBaseSolventTemp. (°C)Yield (%)SelectivityReference
Pd₂(dba)₃ / XPhosNaOtBuToluene100HighC8-selective[6][7]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110GoodC8-selective[2]

Expertise & Experience: The choice of ligand is paramount in achieving high selectivity and yields. Bulky, electron-rich biarylphosphine ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. The steric bulk of these ligands can modulate the reactivity of the palladium center, favoring oxidative addition at the more accessible and reactive C-Br bond. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used.

Trustworthiness: While highly effective, Buchwald-Hartwig aminations can be sensitive to air and moisture. Therefore, proper inert atmosphere techniques are crucial for reproducibility.

Experimental Protocol: Selective C8-Amination via Buchwald-Hartwig Coupling

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), and a strong base like NaOtBu (1.4 eq).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.08 eq) in an anhydrous, degassed solvent like toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Amine_Complex [Ar-Pd(II)L_n(HNR'R'')]Br OxAdd->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation PdII_Amido Ar-Pd(II)L_n(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->PdII_Amine_Complex Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of arylalkynes.[8][9] The reaction is typically co-catalyzed by palladium and copper salts.

Catalyst System Performance:

| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Selectivity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | Good | C8-selective |[9] | | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 60 | Good | C8-selective |[8] |

Expertise & Experience: The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are generally effective for the selective coupling at the C8-Br bond. The amine base, such as triethylamine or diisopropylamine, serves both as a base and as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues related to the toxicity of copper.

Trustworthiness: The Sonogashira reaction is generally robust, but the formation of alkyne homocoupling (Glaser coupling) products can be a side reaction, which can be minimized by maintaining a strictly anaerobic environment.

Experimental Protocol: Selective C8-Alkynylation via Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper co-catalyst (e.g., CuI, 0.05 eq).

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle Visualization: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L_n-C≡CR Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡CH + Base Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuI Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Nickel and Copper Catalysis: Emerging Alternatives

While palladium catalysts are dominant, nickel and copper-based systems offer cost-effective and sometimes complementary alternatives.

Nickel-Catalyzed Couplings

Nickel catalysts are particularly effective for the coupling of aryl chlorides.[10] This suggests that under certain conditions, nickel catalysts could potentially be used for selective coupling at the C2 position of this compound, or for the coupling of both positions. However, achieving high selectivity can be challenging.

Expertise & Experience: Nickel catalysis often requires more careful control of reaction conditions due to the different redox properties of nickel compared to palladium. Ligand design is also critical, with N-heterocyclic carbenes (NHCs) and phosphine ligands being common choices.

Copper-Catalyzed Couplings

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N and C-O bonds. Modern advancements have led to milder reaction conditions. For this compound, a copper-catalyzed amination could potentially be selective for the C-Br bond.

Expertise & Experience: Copper-catalyzed reactions often require higher temperatures than their palladium-catalyzed counterparts. The use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve the efficiency of these reactions.

The Path Forward: Rational Catalyst Selection

The choice of catalyst for the coupling of this compound is a multi-faceted decision that depends on the desired transformation, the required level of selectivity, and practical considerations such as cost and scalability.

  • For selective C8 functionalization , palladium-based catalysts with appropriate ligands remain the most reliable choice, leveraging the inherent higher reactivity of the C-Br bond.

  • For potential C2 functionalization , nickel-based catalysts may offer a promising avenue, although achieving high selectivity will likely require significant optimization.

  • Copper catalysts provide a cost-effective alternative for certain transformations, particularly aminations, and may exhibit C8 selectivity.

This guide serves as a starting point for researchers navigating the complexities of this compound coupling chemistry. A thorough understanding of the principles of catalysis, combined with careful experimental design and optimization, will be paramount in unlocking the full synthetic potential of this valuable heterocyclic scaffold.

References

A Comparative Guide to the Synthetic Routes of an 8-Bromo-2-chloroquinoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-bromo-2-chloroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The strategic placement of the bromo and chloro substituents provides valuable handles for further functionalization through cross-coupling reactions, making this derivative a key intermediate in the synthesis of complex drug candidates. This guide provides an in-depth technical comparison of various synthetic routes to a specific this compound derivative, offering insights into the causality behind experimental choices and providing detailed, validated protocols.

Introduction to Synthetic Strategies

The synthesis of the quinoline core can be achieved through several classic named reactions, each with its inherent advantages and disadvantages. For the synthesis of an this compound derivative, the primary considerations are the regioselectivity of the initial cyclization and the subsequent halogenation steps. This guide will focus on two primary, validated pathways:

  • Route A: The Skraup Synthesis , a robust and direct method to form the quinoline nucleus, followed by subsequent modifications.

  • Route B: The Gould-Jacobs Reaction , a versatile approach that builds the pyridine ring onto an existing aniline, offering good control over substitution patterns.

A third, more modern approach involving catalytic methods will also be discussed as a promising alternative.

Route A: The Skraup Synthesis - A Direct but Harsh Approach

The Skraup synthesis is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, an oxidizing agent, and a strong acid.[1][2] This one-pot reaction is atom-economical but is notoriously exothermic and can be difficult to control.[3][4]

Workflow for Route A

Skraup Synthesis Workflow A 2-Bromoaniline C 8-Bromoquinoline A->C Skraup Reaction B Glycerol + H₂SO₄ + Oxidizing Agent B->C E 8-Bromo-2-quinolone C->E Oxidation D Oxidation G This compound E->G Chlorination F Chlorination (POCl₃) F->G

Caption: Synthetic pathway via the Skraup reaction.

Step-by-Step Protocol for Route A

Step 1: Synthesis of 8-Bromoquinoline via Skraup Reaction [5]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charge Reagents: To the flask, add 2-bromoaniline, glycerol, a mild oxidizing agent such as arsenic acid or nitrobenzene, and ferrous sulfate as a moderator.[2][3]

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The reaction is highly exothermic and requires careful temperature control.

  • Reaction: Heat the mixture to initiate the reaction. Once the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure complete conversion.

  • Work-up and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., NaOH). The crude 8-bromoquinoline is then purified by steam distillation or column chromatography.[4]

Step 2: Oxidation to 8-Bromo-2-quinolone

This step is a necessary intermediate for the introduction of the chloro group at the 2-position.

  • Reaction: 8-Bromoquinoline is subjected to oxidation. While various oxidizing agents can be employed, this step often presents challenges in terms of selectivity and yield.

Step 3: Chlorination of 8-Bromo-2-quinolone

The conversion of the 2-quinolone to the 2-chloroquinoline is a standard transformation.

  • Reaction: Treat 8-bromo-2-quinolone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base or a catalyst.[6][7]

  • Work-up and Purification: The reaction mixture is carefully quenched with ice water, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography.[8]

Performance and Comparison of Route A
ParameterSkraup Synthesis (Route A)
Overall Yield Low to Moderate
Scalability Challenging due to exothermicity
Safety Significant hazards (vigorous reaction, corrosive reagents)
Cost-Effectiveness Utilizes inexpensive starting materials
Key Challenges Harsh reaction conditions, tar formation, difficult purification

Route B: The Gould-Jacobs Reaction - A Milder, More Controlled Approach

The Gould-Jacobs reaction offers a more controlled and often higher-yielding alternative to the Skraup synthesis.[9][10] This multi-step process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[11]

Workflow for Route B

Gould-Jacobs Reaction Workflow A 2-Bromoaniline C Anilinomethylenemalonate intermediate A->C Condensation B Diethyl ethoxymethylenemalonate B->C E 8-Bromo-4-hydroxy-2-quinolone C->E Cyclization D Thermal Cyclization G 8-Bromo-2,4-dichloroquinoline E->G Chlorination F Chlorination (POCl₃) F->G I This compound G->I Selective Reduction H Selective Dechlorination

Caption: Synthetic pathway via the Gould-Jacobs reaction.

Step-by-Step Protocol for Route B

Step 1: Synthesis of Diethyl ((2-bromophenyl)amino)methylene)malonate

  • Reaction: A mixture of 2-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, to effect condensation.[9]

  • Purification: The intermediate is often used in the next step without extensive purification.

Step 2: Thermal Cyclization to Ethyl 8-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Reaction: The anilinomethylenemalonate intermediate is heated in a high-boiling solvent, such as Dowtherm A or diphenyl ether, to induce cyclization.[12]

  • Isolation: Upon cooling, the cyclized product often precipitates and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation to 8-Bromo-2,4-dihydroxyquinoline

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.

  • Decarboxylation: The carboxylic acid is then decarboxylated by heating in a suitable solvent to yield 8-bromo-2,4-dihydroxyquinoline.

Step 4: Chlorination to 8-Bromo-2,4-dichloroquinoline

  • Reaction: The dihydroxyquinoline is treated with an excess of phosphorus oxychloride (POCl₃) to convert both hydroxyl groups to chloro groups.[7]

  • Work-up: The reaction is quenched by carefully pouring the mixture onto ice, and the product is isolated by filtration.

Step 5: Selective Dechlorination to this compound

This is a critical and often challenging step, requiring careful control of reaction conditions to achieve the desired regioselectivity.

  • Reaction: The 2,4-dichloroquinoline is subjected to a selective reduction to remove the chlorine atom at the 4-position. This can be achieved through various methods, such as catalytic hydrogenation or reduction with specific reagents.

Performance and Comparison of Route B
ParameterGould-Jacobs Reaction (Route B)
Overall Yield Moderate to High
Scalability More amenable to scale-up than Skraup
Safety Milder conditions, but high temperatures still required
Cost-Effectiveness Starting materials can be more expensive
Key Challenges Multi-step process, selective dechlorination can be difficult

Alternative and Modern Approaches

While the Skraup and Gould-Jacobs reactions are classical mainstays, modern synthetic chemistry offers several alternatives that may provide advantages in terms of efficiency, safety, and environmental impact.

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[13][14] For the target molecule, 2-bromoaniline could be reacted with a suitable diketone to construct the quinoline core. The regioselectivity of the cyclization is a key consideration.

  • Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound to react with an aniline in the presence of an acid catalyst.[3][15] This approach could be employed to synthesize a substituted 8-bromoquinoline precursor.

  • Catalytic Methods: Recent advances have led to the development of transition-metal-catalyzed methods for quinoline synthesis, often proceeding under milder conditions with high efficiency and selectivity.[16][17] These methods, while potentially more expensive due to the catalyst, can offer significant advantages in terms of green chemistry and process safety.

  • One-Pot Syntheses: Several one-pot procedures have been developed for the synthesis of substituted quinolines, which can streamline the synthetic process and reduce waste.[18][19]

Comparative Analysis and Conclusion

FeatureSkraup Synthesis (Route A)Gould-Jacobs Reaction (Route B)Modern Catalytic Methods
Starting Materials Simple, inexpensiveMore complex, potentially more expensiveVaries, can be specialized
Number of Steps Fewer steps (in principle)Multi-stepOften fewer steps
Reaction Conditions Harsh, highly exothermicMilder, but requires high temperaturesGenerally mild
Yield Low to moderate, variableModerate to highOften high
Scalability Difficult and hazardousMore straightforwardCan be highly scalable
Safety Concerns HighModerateGenerally lower
Environmental Impact High (strong acids, hazardous waste)ModerateLower (greener solvents, catalysts)
  • The Skraup synthesis , while direct, presents significant safety and scalability challenges, making it less suitable for large-scale production in a modern pharmaceutical setting.

  • The Gould-Jacobs reaction offers a more controlled and generally higher-yielding alternative, although it involves more steps and the selective dechlorination can be a hurdle.

  • Modern catalytic methods represent the future of quinoline synthesis, offering milder, safer, and more environmentally friendly routes. While the initial investment in catalysts may be higher, the benefits in terms of efficiency, selectivity, and process safety often outweigh the costs, particularly for industrial applications.

For drug development professionals, a thorough evaluation of these factors is crucial in selecting the most appropriate and sustainable synthetic strategy for producing this valuable intermediate.

References

A Comparative Guide to the Cytotoxic Potential of Novel 8-Bromo-2-chloroquinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for Halogenation in Quinoline-Based Anticancer Agents

The strategic placement of halogen atoms, such as bromine and chlorine, on the quinoline scaffold is a well-established method for modulating the physicochemical and biological properties of these compounds.[1][2] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced cytotoxic effects.[1] The presence of both a bromo and a chloro substituent on the quinoline ring, as in the 8-bromo-2-chloro analogues, presents a unique combination that warrants investigation for synergistic effects on anticancer activity.

Comparative Cytotoxic Activity of Halogenated Quinoline Derivatives

While specific experimental data on 8-bromo-2-chloroquinoline analogues is limited in publicly available literature, a comparative analysis of structurally similar brominated and chlorinated quinoline derivatives provides valuable insights into their potential cytotoxic potency. The following table summarizes the 50% inhibitory concentration (IC50) values of various halogenated quinolines against a panel of human cancer cell lines.

Compound/Analogue ClassCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Brominated Quinolines
5,7-dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6Not SpecifiedNot Specified
5,7-dibromo-8-hydroxyquinolineHeLa (Cervical Carcinoma)6.7 - 25.6Not SpecifiedNot Specified
5,7-dibromo-8-hydroxyquinolineHT29 (Colorectal Adenocarcinoma)6.7 - 25.6Not SpecifiedNot Specified
6,8-dibromo-5-nitroquinolineC6 (Rat Brain Tumor)50.05-FUNot Specified
6,8-dibromo-5-nitroquinolineHT29 (Colorectal Adenocarcinoma)26.25-FUNot Specified
6,8-dibromo-5-nitroquinolineHeLa (Cervical Carcinoma)24.15-FUNot Specified
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Brain Tumor)15.45-FU240.8 - 258.3
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical Carcinoma)26.45-FU240.8 - 258.3
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colorectal Adenocarcinoma)15.05-FU240.8 - 258.3
Chlorinated Quinolines
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS)0.314 - 4.65 (µg/cm³)--
7-chloro-4-quinolinylhydrazone derivativesHCT-8 (Colon)0.314 - 4.65 (µg/cm³)--
7-chloro-4-quinolinylhydrazone derivativesHL-60 (Leukemia)0.314 - 4.65 (µg/cm³)--
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% reduction in growth--
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73Chloroquine24.36

This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.[3][1][2]

Mechanistic Insights: Induction of Apoptosis

A primary mechanism by which many quinoline derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[4][5][6] This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Hypothetical Signaling Pathway for a Novel this compound Analogue

The following diagram illustrates a plausible signaling cascade initiated by a novel this compound analogue, leading to apoptosis in a cancer cell. This is a generalized pathway based on the known mechanisms of similar compounds.[4][7][8]

Quinoline_Apoptosis_Pathway cluster_cell Cancer Cell Quinoline 8-Bromo-2-chloro quinoline Analogue ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis induction pathway by an this compound analogue.

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments used to evaluate the cytotoxic potential of novel compounds.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a standard workflow for assessing the cytotoxic effects of a novel compound on cancer cell lines.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assessment Workflow Start Synthesize & Purify Novel Quinoline Analogue Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Analogue (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay LDH_Assay LDH Assay for Membrane Integrity Treatment->LDH_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Treatment->Apoptosis_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Cytotoxic Potential Data_Analysis->Conclusion

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogue (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing an indicator of compromised cell membrane integrity.[10]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[10] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells.[14] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[11]

Protocol:

  • Cell Collection: Following treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the logical relationship in a hypothetical structure-activity relationship study for this compound analogues.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic Core_Scaffold Core Scaffold: This compound Modification_Points Modification Points: - Position 4 (e.g., amino, alkoxy) - Position 6 (e.g., alkyl, aryl) Core_Scaffold->Modification_Points Synthesis Synthesize Library of Analogues Modification_Points->Synthesis Screening Screen for Cytotoxicity (e.g., MTT Assay) Synthesis->Screening SAR_Analysis Analyze SAR: Identify key functional groups and their impact on activity Screening->SAR_Analysis Lead_Optimization Lead Optimization: Refine structure for improved potency and selectivity SAR_Analysis->Lead_Optimization

Caption: Logical flow of a structure-activity relationship (SAR) study.

Conclusion and Future Directions

While the direct cytotoxic profiling of this compound analogues is an emerging area, the existing body of research on related halogenated quinolines strongly suggests their potential as potent anticancer agents. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a solid foundation for researchers to design and execute studies to elucidate the specific activities and mechanisms of this promising class of compounds. Future investigations should focus on the synthesis and systematic evaluation of a library of this compound analogues to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their potential development as novel cancer therapeutics.

References

A Strategic Guide to Evaluating the Antibacterial Spectrum of Novel 8-Bromo-2-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the antibacterial potential of novel 8-Bromo-2-chloroquinoline derivatives. Facing the escalating crisis of antibiotic resistance, the exploration of new chemical scaffolds is paramount. The quinoline core is a well-established pharmacophore, forming the basis of many successful antibacterial agents.[1] This document outlines the scientific rationale and a detailed experimental workflow for the synthesis, characterization, and comparative antibacterial evaluation of derivatives built upon the synthetically versatile this compound scaffold.[2] We will delve into established methodologies, data interpretation, and the underlying structure-activity relationships that guide modern antibiotic discovery.

The Quinoline Scaffold: A Privileged Structure in Antibacterial Drug Discovery

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[3][4] The most famous examples, the fluoroquinolones, exert their bactericidal action by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby inhibiting DNA replication and repair.[5][6] This mechanism has historically provided a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.

The this compound core represents a particularly interesting starting point for novel drug design. The presence of two distinct halogen atoms at key positions offers several advantages:

  • Modulation of Physicochemical Properties: The bromine and chlorine atoms significantly influence the lipophilicity and electronic properties of the molecule, which can enhance cell membrane penetration and target engagement.

  • Synthetic Versatility: The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution, providing a reactive handle for introducing a wide variety of functional groups and building a diverse chemical library.[7]

  • Structure-Activity Relationships (SAR): The substitution pattern on the quinoline ring is critical for antibacterial potency. Studies on related halogenated quinolines have shown that modifications at positions 2 and 8 can profoundly impact the antibacterial spectrum and efficacy.[8] For instance, the introduction of different substituents can improve activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9]

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for accurately comparing the antibacterial profiles of newly synthesized derivatives. The following workflow provides a self-validating system from synthesis to data interpretation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_testing Antibacterial Susceptibility Testing cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Derivatives (Nucleophilic Substitution at C2) purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, Mass Spec, etc.) purification->characterization dilution Serial Dilution of Compounds in 96-Well Plate characterization->dilution Pure Compounds prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacteria prep->inoculate dilution->inoculate incubation Incubate at 35-37°C (16-20 hours) inoculate->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic Observe Growth data_table Tabulate MIC Data read_mic->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar

Caption: High-level workflow for the synthesis and evaluation of novel antibacterial agents.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, defined as the lowest concentration that completely inhibits visible microbial growth.[10] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized and purified this compound derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, MRSA, Pseudomonas aeruginosa)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions:

    • Dissolve each derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The causality here is that DMSO is a common solvent for organic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid inhibiting bacterial growth itself.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This standardization is critical for the reproducibility of MIC results.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • Column 11 should serve as the growth control (containing only CAMHB and the bacterial inoculum, with DMSO if used for the compounds).

    • Column 12 should serve as the sterility control (containing only CAMHB).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each test well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The sterility control should be clear, and the growth control should be turbid.

    • The MIC is the lowest concentration of the derivative at which there is no visible growth.

Data Presentation for Comparative Analysis

Organizing the MIC data in a structured table is essential for comparing the potency and antibacterial spectrum of the synthesized derivatives. This allows for a clear visualization of structure-activity relationships.

Derivative IDModification at C2 PositionS. aureus (ATCC 29213)MRSA (ATCC 33591)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Parent -Cl>64>64>64>64
Derivative 1 e.g., -NH(CH₂)₂OH163264>64
Derivative 2 e.g., -S-Ph883264
Derivative 3 e.g., -Piperazine481632
Ciprofloxacin (Reference)0.510.0150.25
Note: All MIC values are hypothetical examples in µg/mL for illustrative purposes.

Interpreting the Data:

  • Potency: Lower MIC values indicate higher antibacterial potency.

  • Spectrum: A compound active against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria is considered broad-spectrum.[5] Activity limited to one class indicates a narrow spectrum.

  • SAR Analysis: By comparing the modifications at the C2 position with the corresponding MIC values, researchers can deduce which functional groups enhance activity against specific pathogens. For example, the hypothetical data above suggests that incorporating a piperazine moiety (Derivative 3) may confer the best broad-spectrum activity among the tested derivatives.

Conclusion

The this compound scaffold is a promising platform for the development of novel antibacterial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the quinoline core provide a strong foundation for potent biological activity. By employing the rigorous, systematic workflow detailed in this guide—from rational synthesis and standardized MIC testing to structured data analysis—researchers can effectively evaluate and compare new derivatives. This structured approach is essential for identifying lead compounds and elucidating the critical structure-activity relationships that will drive the next generation of antibiotics in the fight against microbial resistance.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 8-Bromo-2-chloroquinoline, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry, but its handling and disposal require a rigorous, informed approach. This guide provides essential, field-proven procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind these critical protocols.

Hazard Characterization & Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance, and its safe management is dictated by its specific chemical properties and associated risks.

GHS Hazard Identification: According to aggregated data from multiple suppliers, this compound and its isomers are consistently classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [1][2]

These classifications necessitate strict adherence to personal protective equipment (PPE) protocols as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4]

Core Compound Data: The following table summarizes the essential physicochemical data for this compound.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 74965-31-4
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
GHS Pictogram Irritant (GHS07)[2][6]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][7]

Mandatory Personal Protective Equipment (PPE): Based on the hazard assessment, the following PPE is required at all times when handling this compound and its waste streams:

  • Eye/Face Protection: Wear tightly fitting safety goggles and, when there is a splash hazard, a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use.[7]

  • Skin and Body Protection: Wear a flame-resistant lab coat and impervious clothing.[2] Contaminated clothing must be removed immediately and decontaminated before reuse.[7]

  • Respiratory Protection: All handling of solids or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] If exposure limits are exceeded, a full-face respirator may be necessary.[2][3]

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[9] This is a critical logistical and regulatory requirement.

The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under 40 CFR part 268.[10][11] These compounds cannot be disposed of in landfills and require specific treatment technologies. Mixing halogenated waste with non-halogenated solvent waste needlessly contaminates the entire volume, forcing it all to be treated as the more hazardous and costly halogenated waste.[12] Halogenated wastes typically require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases like hydrogen chloride and hydrogen bromide.[13][14]

Step-by-Step Disposal & Decontamination Procedures

The following protocols provide a self-validating system for managing this compound waste from generation to packaging.

Protocol 3.1: Waste Collection & Segregation
  • Establish a Designated Waste Container: Before starting work, designate a clearly labeled, dedicated container for "Halogenated Organic Waste."[9]

  • Solid Waste: Collect unreacted this compound, contaminated filter paper, and weighing boats directly into a robust, sealable container labeled "SOLID Halogenated Waste."

  • Liquid Waste: Collect all solutions containing this compound, including reaction mother liquors and chromatography fractions, into a separate, compatible container labeled "LIQUID Halogenated Waste."

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be placed in the solid halogenated waste container.

Protocol 3.2: Decontamination of Glassware and Surfaces
  • Initial Rinse: Decontaminate glassware immediately after use by rinsing with a suitable organic solvent, such as acetone or ethanol.[15]

  • Collect Rinseate: Crucially, this first rinseate must be collected and added to the "LIQUID Halogenated Waste" container. [15] Do not dispose of it down the drain.[12][15]

  • Subsequent Washing: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

  • Surface Decontamination: For minor spills on a bench or in a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), then sweep it up and place it in the solid halogenated waste container.[6][7]

Waste Packaging, Labeling, and Storage

Proper containment and communication are vital for the final disposal stage.

  • Container Integrity: Ensure all waste containers are in good condition, compatible with the chemical waste, and have a tightly sealing, threaded cap to be "vapor tight" and "spill proof."[9]

  • Labeling: All waste containers must be clearly labeled before the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" and other components of any mixture. Do not use abbreviations.[9]

    • The associated hazards (e.g., "Irritant").

  • Storage: Store sealed waste containers in a cool, dry, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[16][17][18] Ensure the container is stored locked up or otherwise secured.[2][7]

Final Disposal Pathway: A Decision Workflow

The ultimate fate of this compound waste is destruction via thermal treatment. The entire process, from handling to final disposal, can be visualized as a clear decision-making workflow. This ensures that all waste streams are correctly managed and directed to the appropriate final treatment facility.

G cluster_0 Laboratory Operations cluster_1 Waste Processing & Segregation cluster_2 Final Disposal Logistics start Handling of This compound waste_gen Waste Generated (Solid, Liquid, Contaminated PPE) start->waste_gen spill Spill or Contamination? start->spill segregate Segregate into Dedicated Halogenated Waste Container waste_gen->segregate decon Decontaminate Surfaces & Glassware with Solvent spill->decon Yes spill->segregate No collect_rinse Collect Rinseate as Halogenated Liquid Waste decon->collect_rinse package Package in Labeled, Compatible, Sealed Container collect_rinse->package segregate->package store Store in Secure Secondary Containment package->store dispose Transfer to Licensed Hazardous Waste Facility for Incineration store->dispose

Caption: Decision workflow for handling and disposal of this compound waste.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Large Spills: Evacuate the area. Wear appropriate PPE, prevent the spill from entering drains, and contain it using inert absorbent material.[6][7] Place the absorbed material into a sealed container for disposal as hazardous waste.

By adhering to these scientifically grounded and procedurally sound guidelines, you ensure the safe management of this compound, upholding your commitment to laboratory safety, regulatory compliance, and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-chloroquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.